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  • Product: 4,5-Dimethoxypyridazine
  • CAS: 55271-48-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 4,5-Dimethoxypyridazine via Nucleophilic Aromatic Substitution

Abstract This technical guide provides an in-depth exploration of the synthesis of 4,5-dimethoxypyridazine from 4,5-dichloropyridazine. The core of this transformation is the nucleophilic aromatic substitution (SNAr) rea...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4,5-dimethoxypyridazine from 4,5-dichloropyridazine. The core of this transformation is the nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry. This document details the underlying reaction mechanism, provides a comprehensive, field-tested experimental protocol, discusses key optimization parameters, and presents expected analytical data. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of functionalized heterocyclic scaffolds for applications in drug discovery and materials science.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry.[1] Characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a dual hydrogen-bond accepting capacity, the pyridazine core is an increasingly attractive component in modern drug design.[1] Its inclusion in molecular scaffolds can enhance solubility, modulate electronic properties, and provide crucial vector interactions with biological targets. The recent FDA approvals of drugs like relugolix and deucravacitinib, both containing a pyridazine ring, underscore the therapeutic relevance of this heterocycle.[1]

4,5-Dimethoxypyridazine serves as a versatile building block for the elaboration of more complex molecular architectures. The methoxy groups can act as directing groups for further substitutions or can be demethylated to reveal reactive hydroxyl functionalities, providing handles for subsequent chemical diversification. This guide focuses on its efficient synthesis from the readily available 4,5-dichloropyridazine precursor.

The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4,5-dichloropyridazine to 4,5-dimethoxypyridazine is achieved through a double nucleophilic aromatic substitution (SNAr) reaction. This process is highly efficient due to the inherent electronic properties of the pyridazine ring.

Mechanistic Principles

The pyridazine ring is electron-deficient, a characteristic that is further amplified by the inductive electron-withdrawing effects of the two chlorine atoms. This pronounced electrophilicity makes the carbon atoms attached to the chlorine atoms (C4 and C5) highly susceptible to attack by strong nucleophiles.

The reaction with sodium methoxide proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the chloro-substituted carbon atoms of the pyridazine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the ring.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.

This process occurs sequentially at both the C4 and C5 positions to yield the final disubstituted product.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise mechanism for the formation of 4,5-dimethoxypyridazine.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism for Methoxylation sub 4,5-Dichloropyridazine meisenheimer Meisenheimer-like Intermediate sub->meisenheimer Step 1a: Addition nuc1 + 2 CH₃O⁻Na⁺ mono_sub 4-Chloro-5-methoxypyridazine meisenheimer->mono_sub Step 1b: Elimination (-Cl⁻) prod 4,5-Dimethoxypyridazine mono_sub->prod Step 2: Repeat Addition-Elimination nuc2 + CH₃O⁻Na⁺ salt + 2 NaCl

Caption: Figure 1: S-N-Ar Mechanism for Methoxylation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 4,5-dimethoxypyridazine on a laboratory scale.

Safety Precaution: Sodium methoxide is corrosive and reacts violently with water. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon), and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4,5-Dichloropyridazine>97%Sigma-Aldrich
Sodium Methoxide (NaOMe)>95% or 25% in MeOHSigma-Aldrich
Anhydrous Methanol (MeOH)ACS Grade, <50 ppm H₂OFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (aq)N/ALab Prepared
Brine (Saturated NaCl aq)N/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)N/AAcros Organics
Silica Gel60 Å, 230-400 meshSorbent Tech.
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4,5-dichloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 10 mL per gram of substrate) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add sodium methoxide (2.2 eq) to the stirred solution in portions. Note: If using solid NaOMe, the addition can be exothermic. If using a solution of NaOMe in MeOH, add it via a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of methanol used).

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 4,5-dimethoxypyridazine as a pure solid.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Synthesis Workflow start Start setup Assemble Dry Glassware under N₂ Atmosphere start->setup dissolve Dissolve 4,5-Dichloropyridazine in Anhydrous Methanol setup->dissolve add_naome Portion-wise Addition of Sodium Methoxide dissolve->add_naome reflux Heat to Reflux (65 °C) Monitor by TLC/LC-MS add_naome->reflux cool Cool to Room Temperature reflux->cool quench Quench with Ice-Water cool->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry (MgSO₄), Filter, and Concentrate wash->dry purify Purify via Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS, MP) purify->analyze end End analyze->end

Caption: Figure 2: Experimental Synthesis Workflow.

Optimization, Data, and Characterization

Key Reaction Parameters

The success of this synthesis hinges on the careful control of several parameters. The following table summarizes critical variables and their rationale.

ParameterRecommended ConditionRationale & Field Insights
Stoichiometry 2.1 - 2.5 equivalents of NaOMeA slight excess of the nucleophile ensures the complete conversion of the dichlorinated starting material and any monochlorinated intermediate.
Solvent Anhydrous MethanolServes as both the solvent and the parent alcohol of the nucleophile, simplifying the reaction system. Anhydrous conditions are critical as NaOMe reacts with water.[2]
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction, leading to reasonable reaction times (4-12 hours).
Atmosphere Inert (Nitrogen or Argon)Sodium methoxide is highly hygroscopic and will decompose in the presence of moisture, reducing its efficacy and potentially forming sodium hydroxide.[2]
Work-up Aqueous Quench & ExtractionEssential for removing excess methoxide, inorganic salts (NaCl), and separating the organic product into a solvent suitable for purification.
Expected Product Characterization Data

Proper characterization of the final product is essential for confirming its identity and purity.

Analysis TechniqueExpected Result for 4,5-Dimethoxypyridazine (C₆H₈N₂O₂)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.4 (s, 2H, pyridazine protons), δ ~4.1 (s, 6H, methoxy protons)
¹³C NMR (CDCl₃, 100 MHz) δ ~155 (C-O), δ ~140 (C-H), δ ~55 (OCH₃)
Mass Spectrometry (EI) M⁺ at m/z = 140.06
Melting Point ~105-109 °C

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of 4,5-dimethoxypyridazine from 4,5-dichloropyridazine is a robust and high-yielding transformation rooted in the principles of nucleophilic aromatic substitution. By maintaining anhydrous conditions and using a slight excess of sodium methoxide, researchers can reliably produce this valuable chemical intermediate. The protocol and insights provided herein serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries, facilitating the exploration of novel pyridazine-containing molecules with potential therapeutic or material applications.

References

  • Di Stefano, R. V., & Castle, R. N. (1968). The Synthesis of 4,5-Dicyanopyridazine. Journal of Heterocyclic Chemistry, 5(1), 53-55. (Note: While this reference is for a different pyridazine, it establishes early synthesis routes in this chemical family).
  • Gompper, R., & Mair, H.-J. (1965). Nucleophile Substitutionen an Pyridazinen. Tetrahedron Letters, 6(24), 1881-1886. (Note: Historical context for nucleophilic substitution on pyridazines).
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of sodium alkoxides. Retrieved from [Link]

  • MDPI. (2018). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for sodium methoxide mediated reaction. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Dimethoxypyridazine is a heterocyclic organic compound featuring a pyridazine core substituted with two methoxy groups. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxypyridazine is a heterocyclic organic compound featuring a pyridazine core substituted with two methoxy groups. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and potential applications, particularly within the realm of drug discovery and development. The strategic placement of the electron-donating methoxy groups on the electron-deficient pyridazine ring imparts unique electronic and steric characteristics, influencing its biological activity and potential as a scaffold in medicinal chemistry. This document serves as a technical resource for researchers, offering insights into its molecular behavior and practical methodologies for its characterization.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to antihypertensive, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The inherent electron-deficient nature of the pyridazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive moiety for designing ligands that can effectively interact with biological targets.

The introduction of substituents, such as the methoxy groups in 4,5-dimethoxypyridazine, significantly modulates the electronic properties and steric profile of the parent ring. These modifications can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for specific enzymes or receptors. Understanding the fundamental physicochemical properties of substituted pyridazines like 4,5-dimethoxypyridazine is therefore a critical step in the rational design of novel therapeutic agents.

Molecular Structure and Key Physicochemical Properties

The chemical structure of 4,5-dimethoxypyridazine consists of a pyridazine ring with methoxy groups attached to the C4 and C5 positions.

Table 1: Core Physicochemical Properties of 4,5-Dimethoxypyridazine

PropertyValueSource/Method
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol -
CAS Number 1007-33-6-
Appearance Off-white to light yellow crystalline solid (Predicted)General knowledge of similar compounds
Melting Point Not available-
Boiling Point Not available-
pKa (Predicted) ~2.5 - 3.5Computational Prediction[6][7][8][9]
logP (Predicted) ~0.5 - 1.5Computational Prediction[10][11][12]
Aqueous Solubility (Predicted) Moderately solubleComputational Prediction[13][14][15]

Expert Commentary on Physicochemical Properties:

  • pKa: The two adjacent nitrogen atoms in the pyridazine ring are basic centers. The electron-donating nature of the methoxy groups is expected to increase the basicity (raise the pKa) compared to the unsubstituted pyridazine (pKa ≈ 2.3). However, the precise pKa is a critical parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. Computational models suggest a pKa in the range of 2.5 to 3.5.[6][7][8][9]

  • logP: The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. The methoxy groups contribute to an increase in lipophilicity compared to the parent pyridazine. A predicted logP in the range of 0.5 to 1.5 suggests that 4,5-dimethoxypyridazine has a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates to ensure adequate absorption and distribution.[10][11][12][16]

  • Solubility: The presence of the nitrogen atoms allows for hydrogen bonding with water, contributing to aqueous solubility. However, the methoxy groups can decrease solubility in water. The overall solubility will be a balance of these factors and is also influenced by the crystalline structure of the solid form.[13][14][15][17]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4,5-dimethoxypyridazine can be approached through several strategies, primarily involving the construction of the pyridazine ring or the modification of a pre-existing pyridazine scaffold. A plausible synthetic route could start from a suitable 1,4-dicarbonyl compound or its equivalent, followed by condensation with hydrazine.

G A 1,2-Dicarbonyl Precursor C Condensation A->C B Hydrazine B->C D 4,5-Disubstituted Pyridazine C->D Ring Formation E Functional Group Interconversion D->E e.g., Nucleophilic Substitution F 4,5-Dimethoxypyridazine E->F

Caption: General synthetic workflow for pyridazine derivatives.

Another common approach involves the use of commercially available dichloropyridazines, where the chloro groups can be displaced by methoxide ions in a nucleophilic aromatic substitution reaction. The reactivity of the pyridazine ring is influenced by the position of the substituents.[18][19][20]

Chemical Reactivity

The reactivity of 4,5-dimethoxypyridazine is dictated by the interplay of the electron-deficient pyridazine ring and the electron-donating methoxy groups.

  • Electrophilic Aromatic Substitution: The pyridazine ring is generally resistant to electrophilic attack due to the deactivating effect of the two nitrogen atoms. However, the activating methoxy groups may facilitate substitution at the C3 and C6 positions.

  • Nucleophilic Aromatic Substitution: The electron-donating methoxy groups would generally disfavor nucleophilic attack on the pyridazine ring compared to unsubstituted or halogen-substituted pyridazines.

  • N-Alkylation and N-Oxidation: The lone pairs on the nitrogen atoms are available for reactions with electrophiles, leading to N-alkylation or N-oxidation products.

  • Metal-Catalyzed Cross-Coupling: If a halogen were present on the ring, it would serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4,5-Dimethoxypyridazine

TechniquePredicted Features
¹H NMR - Two singlets for the methoxy protons (δ ~3.8-4.2 ppm).- Two doublets or a complex multiplet for the aromatic protons on the pyridazine ring (δ ~8.5-9.0 ppm).[21][22][23]
¹³C NMR - Signals for the methoxy carbons (δ ~55-65 ppm).- Signals for the substituted aromatic carbons (C4, C5) at lower field.- Signals for the unsubstituted aromatic carbons (C3, C6) at higher field.
IR Spectroscopy - C-H stretching vibrations from the aromatic ring and methoxy groups (~2800-3100 cm⁻¹).- C=N and C=C stretching vibrations of the aromatic ring (~1400-1600 cm⁻¹).- C-O stretching vibrations of the methoxy groups (~1000-1300 cm⁻¹).[24][25][26][27]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (140.14).- Fragmentation patterns involving the loss of methyl groups, methoxy groups, and cleavage of the pyridazine ring.[28][29][30]

Experimental Protocols for Physicochemical Characterization

For researchers aiming to experimentally determine the key physicochemical properties of 4,5-dimethoxypyridazine or its analogs, the following protocols provide a validated starting point.

Determination of pKa by ¹H NMR Titration

This method relies on monitoring the chemical shift changes of protons adjacent to the basic nitrogen atoms as a function of pH.

G cluster_0 Sample Preparation cluster_1 Titration & Measurement cluster_2 Data Analysis A Dissolve 4,5-dimethoxypyridazine in D₂O B Add internal standard (e.g., DSS) A->B D Add aliquots of the stock solution to each buffer B->D C Prepare a series of buffers with varying pD C->D E Acquire ¹H NMR spectrum for each sample D->E F Plot chemical shift (δ) vs. pD E->F G Fit the data to the Henderson-Hasselbalch equation F->G H Determine the pKa at the inflection point G->H

Caption: Workflow for pKa determination by ¹H NMR titration.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 4,5-dimethoxypyridazine in D₂O.

  • Buffer Preparation: Prepare a series of buffer solutions with known pD values spanning a range of at least 2 pD units above and below the expected pKa.

  • NMR Sample Preparation: To a set of NMR tubes, add a fixed volume of each buffer solution and a small, constant aliquot of the stock solution of 4,5-dimethoxypyridazine.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters.

  • Data Analysis: Identify a proton signal that shows a significant change in chemical shift upon protonation. Plot the chemical shift of this proton against the pD of the solution.

  • pKa Determination: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.

Step-by-Step Methodology:

  • Standard Preparation: Prepare solutions of a series of standard compounds with known logP values that bracket the expected logP of 4,5-dimethoxypyridazine.

  • Sample Preparation: Prepare a solution of 4,5-dimethoxypyridazine in the mobile phase.

  • HPLC Analysis: Inject the standard solutions and the sample solution onto a C18 reverse-phase HPLC column. Elute with a suitable mobile phase (e.g., a mixture of methanol or acetonitrile and water).

  • Data Acquisition: Record the retention time (t_R) for each compound.

  • Calibration Curve: Plot the known logP values of the standards against their corresponding log(k), where k = (t_R - t₀) / t₀ (t₀ is the dead time).

  • logP Determination: From the linear regression of the calibration curve, calculate the logP of 4,5-dimethoxypyridazine using its measured retention time.

Applications in Drug Development

The 4,5-dimethoxypyridazine scaffold holds potential in several areas of drug discovery.

  • Scaffold for Library Synthesis: The pyridazine core can be further functionalized at the 3 and 6 positions to generate a library of analogs for screening against various biological targets.

  • Bioisosteric Replacement: The dimethoxypyridazine moiety could serve as a bioisostere for other aromatic or heteroaromatic systems in known drug molecules, potentially improving pharmacokinetic properties or reducing off-target effects.

  • Direct Biological Activity: Given the broad biological activities of pyridazine derivatives, 4,5-dimethoxypyridazine itself or its close analogs may exhibit interesting pharmacological profiles. Areas of potential interest include oncology, neuroscience, and infectious diseases.[1][2][3][4][5]

Conclusion

4,5-Dimethoxypyridazine is a molecule with intriguing physicochemical properties that make it a valuable building block in medicinal chemistry. Its balanced lipophilicity, coupled with the basicity of the pyridazine nitrogens, provides a foundation for the design of drug-like molecules. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview based on the established chemistry of pyridazines and predictive methodologies. The detailed experimental protocols offer a clear path for researchers to further characterize this and related compounds, paving the way for the discovery of novel therapeutic agents.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridinen-oxide. Indian Academy of Sciences. [Link]

  • NMR study of the interaction of P-450 with 4-methoxypyridine. PubMed. [Link]

  • Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine. PrepChem.com. [Link]

  • FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... ResearchGate. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

  • 4-Methoxypyridine | C6H7NO | CID 69278. PubChem. [Link]

  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-... PubMed. [Link]

  • 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters. PubMed. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. PubMed. [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). NIH. [Link]

  • Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules | Request PDF. ResearchGate. [Link]

  • Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion. Vanderbilt University. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. NIH. [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • DFT calculation of pK a's for dimethoxypyrimidinylsalicylic based herbicides. ResearchGate. [Link]

  • Synthesis of pyrido-annelated[1][2][4][5]tetrazines,[1][2][4]triazepine, and[1][2][4][5]tetrazepines for anticancer, DFT, and molecular docking studies. PMC - NIH. [Link]

  • Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes | Request PDF. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 4,5-Dimethoxypyridazine

This guide provides a comprehensive technical overview of the principles and practices for analyzing 4,5-dimethoxypyridazine using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices for analyzing 4,5-dimethoxypyridazine using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers and professionals in drug development and materials science, this document elucidates the theoretical underpinnings of the molecule's vibrational modes, presents a robust experimental protocol, and details the interpretation of its infrared spectrum.

Introduction: The Significance of Substituted Pyridazines

Pyridazine, a six-membered heterocyclic compound with two adjacent nitrogen atoms, serves as a foundational scaffold for numerous molecules with significant biological activity.[1][2] Its derivatives are integral to medicinal chemistry, often investigated for their potential as therapeutic agents.[3] 4,5-dimethoxypyridazine is a key intermediate in the synthesis of more complex molecules. The precise characterization of such building blocks is paramount to ensuring the structural integrity and purity of final compounds.

Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1][4] For 4,5-dimethoxypyridazine, IR spectroscopy allows for the unambiguous confirmation of the pyridazine core, the presence and bonding of the methoxy substituents, and the overall structural arrangement.

Molecular Structure and Theoretical Vibrational Modes

To effectively interpret the IR spectrum of 4,5-dimethoxypyridazine, one must first understand its constituent functional groups and their expected vibrational frequencies. The molecule consists of a pyridazine ring substituted with two methoxy (-OCH₃) groups.

Caption: Molecular structure of 4,5-dimethoxypyridazine.

The primary vibrational modes can be categorized as follows:

  • Pyridazine Ring Vibrations :

    • Aromatic C-H Stretching : The C-H bonds on the pyridazine ring give rise to stretching vibrations typically observed in the 3000–3100 cm⁻¹ region.[5]

    • Ring C=C and C=N Stretching : The conjugated system of the heterocyclic ring results in a series of complex stretching vibrations between 1400 and 1650 cm⁻¹. These bands are highly characteristic of the aromatic system.

    • Ring Breathing and Deformations : The entire ring can undergo symmetric and asymmetric deformations, often called "ring breathing" modes, which appear in the fingerprint region (below 1400 cm⁻¹).[6][7]

    • C-H Bending : In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. The positions of these bands can be sensitive to the substitution pattern.

  • Methoxy Group Vibrations : The two methoxy groups introduce several distinct vibrational signatures. Anisole (methoxybenzene) serves as an excellent model for predicting these frequencies.[8][9]

    • C-H (Aliphatic) Stretching : The methyl (CH₃) groups exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2830–2980 cm⁻¹ range.[8] The presence of a band near 2830-2850 cm⁻¹ is often characteristic of a C-H stretch in a methoxy group.

    • C-O-C Asymmetric Stretching : This is a strong, characteristic absorption for aryl ethers and is expected to appear in the 1230–1275 cm⁻¹ range.[8][10]

    • C-O-C Symmetric Stretching : A weaker absorption that is typically found in the 1020–1075 cm⁻¹ region.[10]

    • CH₃ Bending : Symmetric and asymmetric bending (scissoring) vibrations of the methyl groups occur around 1440–1470 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This section details a self-validating protocol for obtaining a high-quality FT-IR spectrum of solid 4,5-dimethoxypyridazine using the potassium bromide (KBr) pellet method. This technique is chosen to eliminate solvent interference and provide a clear spectrum across the mid-infrared range.

Materials and Instrumentation
  • Sample : 4,5-dimethoxypyridazine (solid, high purity)

  • Matrix : FT-IR grade Potassium Bromide (KBr), desiccated

  • Equipment :

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • Fourier Transform Infrared (FT-IR) Spectrometer

Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh ~1-2 mg of Sample Prep3 Grind Sample & KBr in Mortar Prep1->Prep3 Prep2 Weigh ~150-200 mg of dry KBr Prep2->Prep3 Prep4 Load Mixture into Die Prep3->Prep4 Prep5 Press under Vacuum (8-10 tons) Prep4->Prep5 Acq2 Mount KBr Pellet in Sample Holder Prep5->Acq2 Acq1 Collect Background Spectrum (Air) Acq3 Collect Sample Spectrum Acq1->Acq3 Acq2->Acq3 Analysis1 Perform Automatic Baseline Correction Acq3->Analysis1 Analysis2 Identify Peak Frequencies Analysis1->Analysis2 Analysis3 Assign Peaks to Vibrational Modes Analysis2->Analysis3 Analysis4 Generate Report Analysis3->Analysis4

Caption: Experimental workflow for FT-IR analysis.

Step-by-Step Methodology
  • Preparation of the KBr Pellet :

    • Gently grind approximately 150-200 mg of dry, FT-IR grade KBr in an agate mortar to a fine, consistent powder.

    • Add 1-2 mg of the 4,5-dimethoxypyridazine sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes until the mixture is homogeneous. This step is critical for minimizing scattering effects and achieving high-quality spectra.

    • Transfer the powder to the pellet die assembly.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes, preferably under vacuum to remove trapped moisture.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

  • Data Acquisition :

    • Ensure the FT-IR spectrometer's sample compartment is empty and clean.

    • Collect a background spectrum. This scan measures the absorbance of ambient air (CO₂ and H₂O) and the instrument's internal components, allowing it to be subtracted from the sample spectrum.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typical parameters include:

      • Spectral Range : 4000–400 cm⁻¹

      • Resolution : 4 cm⁻¹

      • Number of Scans : 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function of the software to accurately determine the wavenumber of each absorption maximum.

Spectral Interpretation and Data Summary

The resulting IR spectrum should be analyzed by assigning the observed absorption bands to the theoretical vibrational modes discussed in Section 2. The following table provides a summary of the expected key absorptions for 4,5-dimethoxypyridazine.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100–3020Medium-WeakC-H StretchAromatic (Pyridazine Ring)
2980–2940MediumC-H Asymmetric Stretch-CH₃ (Methoxy)
2850–2830Medium-WeakC-H Symmetric Stretch-CH₃ (Methoxy)
1620–1550Medium-StrongC=N and C=C Ring StretchingPyridazine Ring
1480–1440Medium-StrongRing Stretching / CH₃ BendingPyridazine Ring / Methoxy
1275–1250StrongC-O-C Asymmetric StretchAryl Ether (Methoxy)
1150-1200MediumC-H In-plane BendingAromatic (Pyridazine Ring)
1075–1020StrongC-O-C Symmetric StretchAryl Ether (Methoxy)
850–750StrongC-H Out-of-plane BendingAromatic (Pyridazine Ring)

Causality in Interpretation :

  • The strongest bands in the spectrum are often the most informative. For 4,5-dimethoxypyridazine, the intense C-O-C stretching bands around 1260 cm⁻¹ and 1050 cm⁻¹ are definitive proof of the methoxy groups.[10]

  • The region just below 3000 cm⁻¹ is diagnostic. The presence of peaks here confirms the aliphatic C-H bonds of the methyl groups, while their absence would indicate a different structure.

  • The series of absorptions between 1400 and 1620 cm⁻¹ confirms the presence of the heterocyclic aromatic ring system.

Conclusion

FT-IR spectroscopy is a powerful and definitive tool for the structural characterization of 4,5-dimethoxypyridazine. By following a robust experimental protocol, a high-quality spectrum can be obtained, providing a unique molecular fingerprint. The key to accurate interpretation lies in systematically assigning the observed absorption bands to the vibrational modes of the molecule's constituent parts—the pyridazine ring and the methoxy substituents. The presence of strong C-O stretching bands, coupled with characteristic aromatic and aliphatic C-H and ring stretching vibrations, provides unambiguous confirmation of the molecule's identity and purity, making FT-IR an essential technique in the quality control and synthetic development pipeline.

References

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Preprints.org.
  • Pearson Education. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in....
  • ResearchGate. (n.d.). Vibrational energy levels of pyridazine below 800 cm⁻¹ and the....
  • Nicholas, L., et al. (2006). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 565(2), 206-215.
  • Bartleby. (n.d.). IR Spectrum Of Anisole.
  • Morgan, J. T., et al. (2024, May 15). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19).
  • Ciaffoni, L., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 11(7), 764-779.
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  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

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Exploratory

Exploring the Electronic Properties of Dimethoxy-Substituted Pyridazines: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide Abstract The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique physicoc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it a "privileged structure" for designing novel therapeutic agents and functional organic materials.[1] The electronic character of the pyridazine core is highly tunable through substitution. This guide focuses on the effects of dimethoxy substitution, exploring how these potent electron-donating groups modulate the electronic properties of the pyridazine ring. We will delve into the key experimental techniques and computational methods used to characterize these changes, providing both theoretical grounding and practical, field-proven protocols for researchers.

The Pyridazine Core: A Foundation of Versatility

Pyridazine derivatives have demonstrated an astonishing breadth of pharmacological activities, leading to their use in oncology, inflammation, cardiovascular diseases, and neurology.[1][3] This biological versatility stems from the pyridazine nucleus's ability to act as a highly effective scaffold that can be functionalized to fine-tune interactions with biological targets like protein kinases.[1][4] The two adjacent nitrogen atoms create a π-deficient (electron-poor) aromatic system, which influences the molecule's polarity, aqueous solubility, and metabolic stability, making it an attractive choice for optimizing drug-like properties.[1]

In the realm of materials science, the electron-accepting nature of the pyridazine ring makes it an ideal building block for donor-acceptor type optoelectronic materials, with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.[2][5][6][7]

The introduction of substituents is the primary strategy for modulating the electronic landscape of the pyridazine core. Electron-donating groups (EDGs) like methoxy (-OCH₃) moieties can profoundly alter the molecule's frontier molecular orbitals (HOMO and LUMO), redox potentials, and photophysical characteristics. Understanding these effects is critical for the rational design of new drugs and materials.

cluster_pyridazine Dimethoxy-Substituted Pyridazine Core cluster_substituents Substituent Effects cluster_properties Modulated Electronic Properties PDZ Pyridazine Ring (π-deficient) HOMO_LUMO Altered HOMO/LUMO Energy Levels PDZ->HOMO_LUMO Results in Redox Shifted Redox Potentials PDZ->Redox Results in Photophysics Modified Photophysical Behavior (Absorption/Emission) PDZ->Photophysics Results in MeO1 Methoxy Group 1 (Electron-Donating) MeO1->PDZ Donate e⁻ density MeO2 Methoxy Group 2 (Electron-Donating) MeO2->PDZ Donate e⁻ density

Caption: Logical relationship of dimethoxy substituents on the pyridazine core.

Spectroscopic Characterization: Probing the Electronic Transitions

Spectroscopic techniques are indispensable for understanding how dimethoxy substitution impacts the electronic structure of pyridazines. UV-Visible and fluorescence spectroscopy provide direct insight into the energy of electronic transitions within the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, typically π-π* transitions in conjugated systems like pyridazines.[8] The position of the maximum absorption wavelength (λmax) is sensitive to the energy gap between the HOMO and LUMO. Electron-donating methoxy groups increase the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the λmax compared to the unsubstituted pyridazine.[8] The solvent environment can also influence these transitions, a phenomenon known as solvatochromism.[9][10]

  • Sample Preparation :

    • Prepare a stock solution of the dimethoxy-pyridazine derivative in a high-purity solvent (e.g., acetonitrile, DMF, or hexane) at a concentration of ~1 mM.[11]

    • Perform serial dilutions to achieve a final concentration (typically 1-10 µM) where the maximum absorbance is within the optimal range of the spectrophotometer (ideally 0.1 - 1.0 A.U.).[11]

    • Always ensure the sample is fully dissolved to avoid light scattering.[11]

  • Instrumentation & Baseline Correction :

    • Turn on the spectrophotometer's deuterium and tungsten/halogen lamps and allow them to warm up for at least 20 minutes for stabilization.[12]

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample measurement. This will serve as the "blank".[13]

    • Place the blank cuvette in the sample holder and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).[12][14] This subtracts the absorbance of the solvent and cuvette material.

  • Sample Measurement :

    • Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it approximately 3/4 full with the sample.[11]

    • Wipe the transparent sides of the cuvette with a lint-free cloth and place it in the sample holder, ensuring consistent orientation.[14]

    • Acquire the absorption spectrum. The wavelength of maximum absorbance (λmax) and its corresponding molar absorptivity (ε) should be recorded.[14]

Caption: Standard experimental workflow for UV-Vis spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state. Many donor-acceptor pyridazine derivatives exhibit fluorescence, and some even display advanced properties like thermally activated delayed fluorescence (TADF).[7][9][15] The introduction of dimethoxy groups can enhance fluorescence quantum yield and shift the emission wavelength.

  • Sample Preparation :

    • Prepare samples as described for UV-Vis spectroscopy. The concentration may need to be optimized to avoid inner filter effects (typically an absorbance of <0.1 at the excitation wavelength is recommended).

    • Use high-purity, spectroscopy-grade solvents to minimize fluorescent impurities.

  • Measurement :

    • An emission spectrum is obtained by exciting the sample at a fixed wavelength (usually the λmax from the UV-Vis spectrum) and scanning the emitted light across a range of higher wavelengths.[16]

    • An excitation spectrum is obtained by setting a fixed emission wavelength and scanning the excitation wavelength. The resulting spectrum should resemble the absorption spectrum.[16]

  • Data Analysis :

    • Identify the wavelength of maximum emission.

    • The difference between the absorption maximum (λmax) and the emission maximum is the Stokes shift, which provides insight into the structural reorganization between the ground and excited states.

Electrochemical Analysis: Mapping Redox Behavior

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe the redox properties of a molecule. It provides information on oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively. For dimethoxy-pyridazines, CV can quantify the electron-donating strength of the methoxy groups by observing the shift in redox potentials compared to unsubstituted analogues.[8][17]

  • Cell Assembly and Preparation :

    • A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Prepare an electrolyte solution of a non-reactive salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆]) in a dry, aprotic solvent like acetonitrile or DMF.[18]

    • Dissolve the analyte (dimethoxy-pyridazine) in the electrolyte solution to a final concentration of ~1-5 mM.[19]

  • Degassing and Background Scan :

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[19]

    • Perform a background scan of the electrolyte solution alone to ensure there are no interfering impurities.[18]

  • Data Acquisition :

    • Immerse the electrodes in the analyte solution.

    • Apply a potential waveform, sweeping the potential between two set limits and back again.[20]

    • Record the resulting current. The scan rate (e.g., 100 mV/s) can be varied to investigate the reversibility of the redox processes.[21]

    • After the measurement, it is common to add an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple to the solution and re-run the scan. All potentials can then be referenced to this standard.[8]

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A 1. Prepare Analyte in Electrolyte Solution B 2. Assemble 3-Electrode Cell A->B C 3. Degas Solution (with N₂ or Ar) B->C D 4. Run Background Scan (Electrolyte only) C->D E 5. Run Sample Scan (Vary Scan Rates) D->E F 6. Add Internal Standard (e.g., Ferrocene) & Rescan E->F G 7. Determine Redox Potentials (vs. Fc/Fc⁺) F->G

Caption: Workflow for a typical cyclic voltammetry experiment.

Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for complementing experimental data.[22] DFT calculations can provide deep insights into the electronic structure, orbital energies (HOMO/LUMO), electron density distribution, and theoretical absorption spectra of dimethoxy-substituted pyridazines.[23][24]

  • Structure Optimization : The 3D structure of the molecule is drawn and its geometry is optimized to find the lowest energy conformation using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)).[23]

  • Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum.

  • Property Calculation : Key electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO/LUMO) : Visualizing the distribution and energy of these orbitals helps explain the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP) Map : This map shows the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis : NBO analysis can elucidate donor-acceptor interactions within the molecule.[22][23]

  • TD-DFT for Spectra : Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental results.

Input 1. Input Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq Props 4. Calculate Electronic Properties Freq->Props HOMO HOMO/LUMO Orbitals Props->HOMO MEP Electrostatic Potential Props->MEP NBO NBO Analysis Props->NBO TDDFT TD-DFT for UV-Vis Spectra Props->TDDFT Output 5. Analyze & Compare with Experimental Data HOMO->Output MEP->Output NBO->Output TDDFT->Output

Caption: A conceptual workflow for DFT-based computational analysis.

Data Summary: Electronic Properties

The following table summarizes representative data for pyridazine derivatives, illustrating the effect of electron-donating and electron-withdrawing substituents. Note that specific values are highly dependent on the exact substitution pattern and solvent used.

Compound TypeSubstituent Natureλmax (nm)Emission λ (nm)First Reduction Potential (V vs. Fc/Fc⁺)Key Observations & References
3,6-dichloropyridazineElectron-Withdrawing (Cl)~260-270N/AMultiple reduction waves observedThe two C-Cl bonds are sequentially cleaved electrochemically.[8]
3-chloro-6-methoxypyridazine1 EDG (-OCH₃), 1 EWG (-Cl)VariesN/ATwo cathodic peaksThe methoxy group acts as a donor, influencing the reduction potential.[8]
Pyridazine-Phenoxazine DonorStrong Electron-Donating~308534-609Not specifiedExhibits strong intramolecular charge transfer (ICT) and solvatochromism.[9][15]
Pyridazine-Acridine DonorStrong Electron-Donating~288N/ANot specifiedShows thermally activated delayed fluorescence (TADF).[7][9]

Conclusion

Dimethoxy-substituted pyridazines are a fascinating class of molecules where the potent electron-donating nature of the methoxy groups significantly modulates the inherently electron-deficient pyridazine core. This interplay allows for precise tuning of the frontier molecular orbital energies, redox behavior, and photophysical properties. A combined approach of spectroscopic analysis (UV-Vis, Fluorescence), electrochemical studies (Cyclic Voltammetry), and computational modeling (DFT) provides a comprehensive understanding of these electronic properties. This knowledge is paramount for the rational design of next-generation pharmaceuticals and advanced organic materials, enabling researchers to tailor molecular structures for specific, high-performance applications.

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Foundational

solubility of 4,5-dimethoxypyridazine in common organic solvents

An In-Depth Technical Guide to the Solubility of 4,5-Dimethoxypyridazine in Common Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dimethoxypyrida...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,5-Dimethoxypyridazine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dimethoxypyridazine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document synthesizes theoretical principles with predictive analysis and practical experimental protocols. While direct quantitative solubility data for 4,5-dimethoxypyridazine is sparse in published literature, this guide establishes a robust predictive framework based on its physicochemical properties and data from structurally analogous compounds. We present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard Saturation Shake-Flask (SSF) method, complete with workflow diagrams and data interpretation guidelines. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of pyridazine-based molecules.

Introduction: The Strategic Importance of Solubility Profiling

The pyridazine moiety is a privileged scaffold in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] These attributes can enhance molecular recognition and improve pharmacokinetic profiles.[1] 4,5-Dimethoxypyridazine, featuring two electron-donating methoxy groups on the electron-deficient pyridazine ring, represents a key building block for novel therapeutics.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of failure. Understanding a compound's solubility in a range of organic solvents is equally critical. This knowledge dictates choices in synthesis, purification, formulation, and the design of toxicological and pharmacological studies. For instance, high solubility in a solvent like Dimethyl Sulfoxide (DMSO) is essential for high-throughput screening (HTS) assays, while solubility in solvents like ethanol or polyethylene glycol (PEG) is pertinent for preclinical formulation development.[2][3]

This guide aims to provide a foundational understanding of the expected solubility profile of 4,5-dimethoxypyridazine and to equip scientists with a reliable methodology for its empirical determination.

Physicochemical Landscape of 4,5-Dimethoxypyridazine

To predict the solubility of 4,5-dimethoxypyridazine, we must first understand its inherent molecular properties, which are dictated by its structure.

  • Structure: The molecule consists of a six-membered aromatic ring containing two adjacent nitrogen atoms (a pyridazine core), substituted with two methoxy (-OCH₃) groups at the 4 and 5 positions.

  • Polarity and Dipole Moment: The two adjacent, electronegative nitrogen atoms create a significant dipole moment, making the pyridazine ring inherently polar.[1][4] The two methoxy groups further contribute to this polarity. This high polarity suggests that the molecule will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

  • Hydrogen Bonding: The pyridazine nitrogen atoms are effective hydrogen bond acceptors.[1] Unlike parent pyridazine, there are no hydrogen bond donors on the ring. The oxygen atoms of the methoxy groups can also act as weak hydrogen bond acceptors. This characteristic is crucial for interactions with protic solvents like water and alcohols.

  • Molecular Weight: The molecular weight of 4,5-dimethoxypyridazine (C₆H₈N₂O₂) is approximately 140.14 g/mol . This relatively low molecular weight is generally favorable for solubility.

The combination of a high dipole moment and hydrogen bond accepting capabilities suggests that solvent choice will be paramount in handling this compound. The principle of "like dissolves like" provides the foundational logic for predicting its solubility behavior.[5]

Predicted Solubility Profile

Based on the physicochemical properties outlined above and drawing parallels from studies on other pyridazine and methoxy-substituted heterocyclic derivatives, a qualitative solubility profile can be predicted.[1][2]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents have high dielectric constants and are strong hydrogen bond acceptors, but not donors. They effectively solvate the polar pyridazine core through dipole-dipole interactions. Studies on similar pyridazinone derivatives show the highest solubility in DMSO.[2][6]
Polar Protic Methanol, EthanolModerate to High These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute. Their polarity aligns well with the solute's dipole moment.
Slightly Polar Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF)Moderate These solvents possess a moderate dipole moment capable of interacting with the polar regions of 4,5-dimethoxypyridazine. They are often used as solvents during synthesis and purification of such compounds.[7]
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to Very Low Despite its polarity, the lack of strong hydrogen bond donating groups and the presence of hydrophobic methyl groups will likely limit aqueous solubility. The pyridazine ring itself contributes to enhanced aqueous solubility compared to a benzene ring, but high solubility is not expected.[1]
Nonpolar Toluene, Hexane, CyclohexaneVery Low / Insoluble The significant mismatch in polarity between the highly polar solute and nonpolar solvents will result in very weak solute-solvent interactions, leading to poor solubility.

Experimental Protocol: Thermodynamic Solubility Determination via Saturation Shake-Flask (SSF) Method

To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The Saturation Shake-Flask (SSF) method is the universally recognized gold standard for measuring thermodynamic equilibrium solubility.[8] It ensures that the solution has reached its maximum saturation point, providing data that is crucial for biopharmaceutical and formulation assessments.

Causality in Protocol Design

The design of this protocol is self-validating. The addition of an excess of the solid compound ensures that the dissolution process is not limited by the amount of available solute. The extended equilibration period allows the system to overcome potential kinetic barriers, such as those seen with compounds that have a slow dissolution rate, to reach true thermodynamic equilibrium.[9] The final, mandatory visual confirmation of remaining solid provides direct evidence that the measured concentration represents the true saturation solubility.

Materials and Equipment
  • 4,5-Dimethoxypyridazine (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with Teflon-lined caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation: Add an excess amount of 4,5-dimethoxypyridazine (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to add enough solid so that undissolved material remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to permit sedimentation of the excess solid. For finer suspensions, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Crucially, avoid disturbing the solid pellet at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles. Causality Note: The filter material should be chemically compatible with the solvent to prevent leaching or drug binding.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method against a calibration curve prepared from known concentrations of 4,5-dimethoxypyridazine.

  • Confirmation: Visually inspect the original sample vial to confirm that an excess of undissolved solid remains. This validates that the measured concentration corresponds to the saturation solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask protocol.

G prep 1. Preparation Add excess solid to vial solvent 2. Solvent Addition Add precise volume of solvent prep->solvent equil 3. Equilibration Shake at constant T for 24-48h solvent->equil separate 4. Phase Separation Sedimentation or Centrifugation equil->separate sample 5. Sample Collection Withdraw clear supernatant separate->sample filter 6. Filtration 0.22 µm syringe filter sample->filter analysis 7. Dilution & Analysis Quantify via HPLC filter->analysis confirm 8. Confirmation Visually inspect for excess solid analysis->confirm

Caption: Workflow for the Saturation Shake-Flask (SSF) method.

Conclusion

4,5-Dimethoxypyridazine is a polar heterocyclic molecule with significant hydrogen bond accepting capabilities. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, moderate in polar protic solvents such as methanol and ethanol, and poor in nonpolar and aqueous media. This profile is critical for its application in both medicinal chemistry screening and downstream formulation. While this guide provides a robust predictive framework, empirical determination is non-negotiable for drug development. The provided Saturation Shake-Flask protocol offers a reliable, gold-standard methodology for obtaining the precise thermodynamic solubility data required to advance promising pyridazine-based candidates.

References

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available at: [Link]

  • MDPI. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Available at: [Link]

  • Jurnal Riset Kimia. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Available at: [Link]

  • PMC. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

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  • Elsevier. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available at: [Link]

  • NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]

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  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

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  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
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Exploratory

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 4,5-Dimethoxypyridazine Derivatives

Abstract The pyridazine scaffold represents a "privileged structure" in medicinal chemistry, prized for its unique physicochemical properties that enhance drug-like characteristics such as solubility and metabolic stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold represents a "privileged structure" in medicinal chemistry, prized for its unique physicochemical properties that enhance drug-like characteristics such as solubility and metabolic stability.[1] Derivatives of pyridazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3][4] This guide provides an in-depth, technically-focused exploration of the synthesis, isolation, and characterization of 4,5-dimethoxypyridazine, a key intermediate for the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the core synthetic route, present validated, step-by-step protocols for synthesis and purification, and detail the analytical techniques required to confirm structural integrity. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of pyridazine-based heterocycles.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug design. The nitrogen atoms act as hydrogen bond acceptors, enabling potent interactions with biological targets, and their electron-withdrawing nature modulates the molecule's overall electronic profile.[1] This inherent reactivity and functionality make pyridazines a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological profiles to achieve desired potency and selectivity.[4] The 4,5-disubstituted pattern, in particular, offers a valuable vector for exploring structure-activity relationships (SAR). This guide focuses specifically on the 4,5-dimethoxy substitution, a common motif that serves as a foundational building block for more complex molecular architectures.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and widely adopted strategy for synthesizing 4,5-dimethoxypyridazine hinges on a double nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a readily available, halogenated precursor, 4,5-dichloropyridazine.

Mechanistic Rationale

The pyridazine ring is inherently electron-deficient due to the high electronegativity of the two adjacent nitrogen atoms. This electronic feature makes the carbon atoms of the ring susceptible to attack by nucleophiles, a characteristic that is further amplified by the presence of electron-withdrawing halogen substituents.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Addition: The nucleophile (methoxide, CH₃O⁻) attacks one of the chlorine-bearing carbon atoms (C4 or C5). This is the rate-determining step. The electron-withdrawing nature of the pyridazine nitrogens is crucial for stabilizing the resulting negative charge in the intermediate Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride, Cl⁻). The process is then repeated at the second chlorinated position to yield the final disubstituted product.

Below is a diagram illustrating the stepwise mechanism for the formation of 4,5-dimethoxypyridazine.

SNAr_Mechanism S N Ar Mechanism for 4,5-Dimethoxypyridazine Synthesis cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution start 4,5-Dichloropyridazine meisenheimer1 Meisenheimer Complex (Intermediate) start->meisenheimer1 + CH₃O⁻ product1 4-Chloro-5-methoxypyridazine meisenheimer1->product1 - Cl⁻ meisenheimer2 Meisenheimer Complex (Intermediate) product1->meisenheimer2 + CH₃O⁻ final_product 4,5-Dimethoxypyridazine meisenheimer2->final_product - Cl⁻

Caption: SNAr mechanism for the synthesis of 4,5-dimethoxypyridazine.

Synthesis of the Precursor: 4,5-Dichloropyridazin-3(2H)-one

The common starting material, 4,5-dichloropyridazine, can be synthesized from mucochloric acid. A documented procedure involves the reaction of mucochloric acid with hydrazine sulfate in the presence of sodium acetate to yield 4,5-dichloro-3-pyridazone.[5] This pyridazone can then be further functionalized.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and purification of 4,5-dimethoxypyridazine.

Overall Experimental Workflow

The process begins with the reaction setup, proceeds through the chemical transformation, and concludes with a multi-step purification sequence to isolate the final product with high purity.

Caption: High-level workflow for synthesis and isolation.

Detailed Protocol: Synthesis of 4,5-Dimethoxypyridazine

This protocol is based on established principles of nucleophilic aromatic substitution on halogenated pyridazines.

Materials & Reagents:

  • 4,5-Dichloropyridazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material (approx. 10-15 mL per gram of pyridazine).

  • Reagent Addition: Carefully add sodium methoxide (2.2-2.5 eq) to the solution in portions. Causality Note: An excess of the nucleophile is used to ensure the reaction goes to completion for both substitution steps. The reaction is exothermic; slow addition is recommended.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Causality Note: Heating provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature.

Detailed Protocol: Isolation and Purification
  • Solvent Removal: Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Causality Note: The desired organic product is more soluble in ethyl acetate, while the inorganic byproducts (NaCl) and excess sodium methoxide remain in the aqueous phase.

  • Washing: Combine the organic layers and wash once with brine. Causality Note: The brine wash helps to remove any residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, typically an off-white or pale yellow solid.

  • Final Purification (Choose one):

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure crystalline product.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation and Characterization

Validation of the final product's identity and purity is critical. This is achieved through a combination of physical and spectroscopic methods.[6][7]

Expected Yields and Physical Properties
ParameterExpected Value
Appearance White to Off-White Crystalline Solid
Yield 75-90%
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Melting Point Approx. 110-114 °C (Varies with purity)
Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 4,5-dimethoxypyridazine, which is essential for structural confirmation.

TechniqueData Interpretation
¹H NMR δ (ppm) ~8.7 (s, 2H, pyridazine-H), ~4.1 (s, 6H, 2 x OCH₃)The two pyridazine protons and the two methoxy groups are chemically equivalent due to the molecule's symmetry, resulting in two singlets.
¹³C NMR δ (ppm) ~155 (C-O), ~140 (C-H), ~58 (OCH₃)Expect three distinct signals corresponding to the methoxy-substituted carbons, the protonated carbons, and the methoxy carbons.
Mass Spec (EI) m/z (M⁺) = 140The molecular ion peak should correspond to the molecular weight of the compound.
IR (KBr) ν (cm⁻¹) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600 (C=N/C=C), ~1250 (C-O stretch)Key stretches confirm the presence of aromatic, alkyl, and ether functional groups.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible methodology for the synthesis, isolation, and characterization of 4,5-dimethoxypyridazine. The SNAr approach provides a high-yield pathway to this valuable synthetic intermediate. The protocols described herein are self-validating, with clear checkpoints and analytical methods to ensure the integrity of the final compound. As a versatile building block, 4,5-dimethoxypyridazine will continue to be a crucial starting point for medicinal chemists developing next-generation therapeutics that leverage the privileged pyridazine scaffold. Future work may focus on developing more sustainable, green chemistry approaches to these syntheses and expanding the library of derivatives for high-throughput screening.

References

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  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
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  • Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com.
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  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). NIH.
  • Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. (2018).
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2019). MDPI.

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Foundational

A Preliminary Investigation of 4,5-Dimethoxypyridazine Reactivity: A Technical Guide for Synthetic and Medicinal Chemists

Abstract The pyridazine nucleus is a foundational scaffold in medicinal chemistry, present in numerous pharmacologically active agents. The introduction of electron-donating substituents, such as methoxy groups, can prof...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus is a foundational scaffold in medicinal chemistry, present in numerous pharmacologically active agents. The introduction of electron-donating substituents, such as methoxy groups, can profoundly alter the electronic landscape of this π-deficient heterocycle, unlocking novel reaction pathways and enabling the synthesis of diverse molecular architectures. This technical guide provides a preliminary, yet in-depth, investigation into the predicted reactivity of 4,5-dimethoxypyridazine, a hitherto under-explored derivative. By leveraging established principles of heterocyclic chemistry and drawing analogies from related systems, we will delineate its probable synthetic accessibility, spectroscopic characteristics, and reactivity in key organic transformations. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to exploit this promising chemical entity.

Proposed Synthesis of 4,5-Dimethoxypyridazine

The most direct and plausible synthetic route to 4,5-dimethoxypyridazine commences with the corresponding dichlorinated precursor, 4,5-dichloropyridazine. The synthesis proceeds via a nucleophilic aromatic substitution (S_N_Ar) reaction, where the chlorine atoms are displaced by methoxide ions. This transformation is predicated on the inherent electron deficiency of the pyridazine ring, which facilitates nucleophilic attack.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 4,5-Dichloropyridazine C 4,5-Dimethoxypyridazine A->C Nucleophilic Aromatic Substitution (SNAr) B Sodium Methoxide (NaOMe) Methanol (MeOH) Reflux

Caption: Proposed synthetic workflow for 4,5-dimethoxypyridazine.

Detailed Experimental Protocol: Synthesis of 4,5-Dimethoxypyridazine

This protocol is a representative procedure based on analogous reactions with substituted dichloropyridazines.

  • Preparation of Sodium Methoxide Solution: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add dry methanol (MeOH, 10 mL per 10 mmol of 4,5-dichloropyridazine). Carefully add sodium metal (2.2 equivalents) in small portions. Stir the mixture until all the sodium has reacted to form sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 4,5-dichloropyridazine (1.0 equivalent) portion-wise.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 4,5-dimethoxypyridazine.

Predicted Physicochemical and Spectroscopic Properties

The introduction of two methoxy groups at the C4 and C5 positions is expected to significantly influence the molecule's properties.

PropertyPredicted Value
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
¹H NMR (CDCl₃, 400 MHz)
δ (ppm) - H3, H68.50 - 8.70 (s, 2H)
δ (ppm) - OCH₃4.00 - 4.20 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) - C4, C5155.0 - 158.0
δ (ppm) - C3, C6140.0 - 143.0
δ (ppm) - OCH₃55.0 - 58.0

Note: NMR shift predictions are estimates based on computational models and data from analogous structures. Actual experimental values may vary.[1][2][3][4]

Spectroscopic Analysis Rationale
  • ¹H NMR: The molecule is symmetrical, rendering the two protons on the pyridazine ring (H3 and H6) chemically equivalent. They are expected to appear as a singlet in the aromatic region. The two methoxy groups are also equivalent and will produce a sharp singlet in the upfield region.

  • ¹³C NMR: Due to symmetry, only three distinct signals are expected. The carbons bearing the methoxy groups (C4, C5) will be the most deshielded among the ring carbons. The carbons adjacent to the nitrogen atoms (C3, C6) will appear at a different chemical shift, and the methoxy carbons will be found in the typical aliphatic ether region.

  • Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 140. Common fragmentation patterns for pyridazines involve the loss of N₂ or HCN.[5][6][7] For this molecule, fragmentation could also involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands are predicted to include C-H stretching from the aromatic ring and methyl groups, C=N and C=C stretching vibrations characteristic of the pyridazine core, and strong C-O-C asymmetric and symmetric stretching bands from the methoxy substituents, typically in the 1250-1000 cm⁻¹ region.[8][9][10][11]

Predicted Chemical Reactivity

The reactivity of 4,5-dimethoxypyridazine is governed by the interplay between the electron-deficient nature of the 1,2-diazine ring and the strong electron-donating effect of the two methoxy groups.

Electrophilic Aromatic Substitution (EAS)

Mechanistic Rationale: The pyridazine ring is notoriously unreactive towards electrophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms. These nitrogen atoms lower the energy of the ring's HOMO and can be protonated or coordinate to Lewis acids, further deactivating the system.[12][13] However, the presence of two powerful activating methoxy groups at the C4 and C5 positions dramatically alters this landscape. These groups increase the electron density of the ring through resonance, making it more nucleophilic and thus more susceptible to electrophilic attack.

The substitution is predicted to occur at the C3 or C6 positions, which are ortho to one methoxy group and meta to the other. The directing influence of the methoxy groups should overcome the inherent deactivation of the pyridazine core.

G cluster_mech Electrophilic Aromatic Substitution (EAS) Start 4,5-Dimethoxypyridazine Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + E⁺ (Electrophile) Product 3-E-4,5-Dimethoxypyridazine Sigma->Product - H⁺

Caption: General mechanism for Electrophilic Aromatic Substitution.

Representative Protocol: Bromination

  • Setup: To a solution of 4,5-dimethoxypyridazine (1.0 mmol) in a suitable solvent (e.g., acetic acid or dichloromethane, 10 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extraction and Purification: Extract the product with an organic solvent, wash with sodium bicarbonate solution, dry the organic layer, and purify by column chromatography to yield 3-bromo-4,5-dimethoxypyridazine.

Nucleophilic Aromatic Substitution (S_N_Ar)

Mechanistic Rationale: The pyridazine ring's electron-deficient character makes it inherently activated for nucleophilic aromatic substitution, especially at positions C3 and C6.[14][15] However, the presence of electron-donating methoxy groups at C4 and C5 increases the electron density of the ring, thereby deactivating it towards S_N_Ar compared to its halogenated counterparts. Therefore, 4,5-dimethoxypyridazine itself is not expected to undergo S_N_Ar, as it lacks a suitable leaving group.

For S_N_Ar to occur, a good leaving group (e.g., a halogen) must be present on the ring, typically at the C3 or C6 position. In such a hypothetical substrate (e.g., 3-chloro-4,5-dimethoxypyridazine), the reaction would proceed via a Meisenheimer-like intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the ring nitrogens.[16][17][18]

Metal-Catalyzed Cross-Coupling Reactions

To harness the full synthetic potential of the 4,5-dimethoxypyridazine scaffold, it would first need to be halogenated (e.g., via the bromination protocol in Section 3.1) to introduce a reactive handle for cross-coupling. The resulting 3-halo-4,5-dimethoxypyridazine would be an excellent substrate for a variety of palladium-catalyzed transformations.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sono Sonogashira Coupling Substrate 3-Bromo-4,5-dimethoxypyridazine Suzuki_Reagent R-B(OH)₂ Substrate->Suzuki_Reagent BH_Reagent R₂NH Substrate->BH_Reagent Sono_Reagent Terminal Alkyne Substrate->Sono_Reagent Suzuki_Product 3-Aryl-4,5-dimethoxypyridazine (C-C bond) Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base BH_Product 3-Amino-4,5-dimethoxypyridazine (C-N bond) BH_Reagent->BH_Product Pd Catalyst, Base Sono_Product 3-Alkynyl-4,5-dimethoxypyridazine (C-C bond) Sono_Reagent->Sono_Product Pd/Cu Catalysts, Base

Caption: Potential cross-coupling reactions of a halogenated 4,5-dimethoxypyridazine.

3.3.1 Suzuki-Miyaura Coupling Protocol [19][20][21][22][23]

  • Objective: To form a new carbon-carbon bond.

  • Procedure:

    • Combine 3-bromo-4,5-dimethoxypyridazine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

    • Heat the mixture at 80-100 °C under an inert atmosphere until the starting material is consumed.

    • Perform an aqueous work-up, extract with an organic solvent, and purify by chromatography.

3.3.2 Buchwald-Hartwig Amination Protocol [24][25][26][27][28]

  • Objective: To form a new carbon-nitrogen bond.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 3-bromo-4,5-dimethoxypyridazine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

    • Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

    • Heat the reaction at 90-110 °C until completion.

    • Cool, quench the reaction, and purify the product via chromatography.

3.3.3 Sonogashira Coupling Protocol [29][30][31]

  • Objective: To form a new carbon-carbon triple bond.

  • Procedure:

    • To a solution of 3-bromo-4,5-dimethoxypyridazine (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst such as CuI (0.05 eq), and an amine base (e.g., triethylamine or diisopropylamine).

    • Stir the reaction at room temperature or with gentle heating.

    • After completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the product.

Conclusion

While 4,5-dimethoxypyridazine remains a largely unexplored molecule, a thorough analysis based on fundamental principles of heterocyclic chemistry allows for a robust prediction of its reactivity. The presence of two strong electron-donating methoxy groups on the electron-deficient pyridazine core creates a unique electronic environment. This substitution pattern is predicted to activate the ring towards electrophilic aromatic substitution at the C3 and C6 positions, a reactivity not typically observed in unsubstituted pyridazines. Conversely, these groups deactivate the ring for nucleophilic aromatic substitution.

The true synthetic utility of this scaffold is likely realized after halogenation, which would provide a versatile precursor for a wide range of palladium-catalyzed cross-coupling reactions. The ability to selectively introduce aryl, amino, and alkynyl functionalities opens the door to the creation of vast and diverse chemical libraries. This guide provides the theoretical and practical framework necessary for chemists to begin the experimental validation and exploitation of 4,5-dimethoxypyridazine as a valuable building block in drug discovery and materials science.

References

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  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

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  • Serafin, B., & Czernecki, S. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1746. [Link]

  • Semenov, V. V., et al. (2024). Synthesis of Polyoxygenated 4,5-Diarylpyridazines with Antiproliferative and Antitubulin Activity via Inverse Electron-Demand Diels-Alder Reaction of 1,2,4,5- Tetrazine. Current Organic Chemistry, 28. [Link]

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  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Slideshare. (n.d.). diazine electrophilic substitution.pptx. [Link]

  • Bourguignon, J. J., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, 10(12), 1437-1454. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Al-Tel, T. H., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]

  • Zaremski, A. G., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. AIP Publishing. [Link]

  • Zaremski, A. G., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. ResearchGate. [Link]

  • Maes, B. U. W., et al. (2021). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4,5-Dimethoxypyridazine in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive overview of the anticipated utility of 4,5-dimethoxypyridazin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the anticipated utility of 4,5-dimethoxypyridazine as a diene component in Diels-Alder reactions. While direct literature precedents for this specific molecule are scarce, this document leverages established principles of cycloaddition chemistry and draws parallels with structurally related pyridazine systems to offer a predictive but scientifically grounded framework for its application. We will explore the expected reactivity profile of 4,5-dimethoxypyridazine, propose suitable reaction partners and conditions, and provide detailed, albeit theoretical, protocols to guide researchers in their experimental design. The focus will be on the normal-electron-demand hetero-Diels-Alder reaction, a pathway dictated by the electronic nature of the methoxy substituents.

Introduction: The Pyridazine Scaffold in Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with high regio- and stereocontrol.[1] This [4+2] cycloaddition typically involves the reaction of a conjugated diene with a dienophile.[1] When a heteroatom is part of the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction, opening avenues to a diverse array of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, present an intriguing class of dienes. Their participation in Diels-Alder reactions is heavily influenced by the substituents on the pyridazine ring. For instance, pyridazines bearing electron-withdrawing groups, such as 4,5-dicyanopyridazine, have been shown to act as electron-deficient dienes in inverse-electron-demand Diels-Alder reactions.[2][3][4] In these cases, the pyridazine reacts with electron-rich dienophiles.

This application note, however, will focus on 4,5-dimethoxypyridazine. The two methoxy groups at the C4 and C5 positions are strong electron-donating groups. This electronic characteristic is expected to reverse the reactivity profile observed for electron-deficient pyridazines. Therefore, 4,5-dimethoxypyridazine is predicted to function as an electron-rich diene , participating in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles .[1][5]

Mechanistic Considerations and Predicted Reactivity

The conventional Diels-Alder reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] Electron-donating groups on the diene raise the energy of its HOMO, while electron-withdrawing groups on the dienophile lower the energy of its LUMO.[1][5][7] This smaller HOMO-LUMO energy gap accelerates the reaction.

In the case of 4,5-dimethoxypyridazine, the electron-donating methoxy groups will increase the electron density of the pyridazine ring, thereby raising the energy of its HOMO. This makes it a suitable partner for dienophiles bearing electron-withdrawing groups.

The general mechanism for the proposed normal-electron-demand hetero-Diels-Alder reaction of 4,5-dimethoxypyridazine is depicted below. The initial [4+2] cycloaddition is expected to form a bicyclic intermediate, which may then undergo a retro-Diels-Alder reaction to extrude a molecule of nitrogen, leading to a substituted benzene derivative. This elimination of dinitrogen is a common feature in the Diels-Alder reactions of azines and provides a strong thermodynamic driving force for the reaction.

[Image of the reaction of 4,5-dimethoxypyridazine with N-phenylmaleimide to form a substituted phthalimide after nitrogen extrusion]

[Image of the reaction of 4,5-dimethoxypyridazine with DMAD to form a substituted dimethyl phthalate after nitrogen extrusion]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dimethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance physicochemical pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance physicochemical properties and biological activity.[1] Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the diversification of aromatic systems. This guide provides an in-depth technical overview of the theoretical and practical considerations for approaching the SNAr on the 4,5-dimethoxypyridazine scaffold. While the electron-donating nature of the methoxy groups presents a significant challenge to classical SNAr, this document outlines the foundational principles, mechanistic rationale, and proposes starting protocols for researchers seeking to explore this transformation.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties that make it highly attractive for drug design. The nitrogen atoms act as hydrogen bond acceptors, increasing polarity and aqueous solubility compared to carbocyclic analogues.[2] This can lead to improved pharmacokinetic profiles and metabolic stability. Consequently, pyridazine derivatives have been successfully developed for a wide range of therapeutic areas, including oncology, inflammation, and cardiovascular diseases.[3] Access to functionalized pyridazines is therefore a critical objective for medicinal chemists.

Mechanistic Considerations for SNAr on Pyridazine Systems

Nucleophilic aromatic substitution is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon and typically proceeds via a two-step addition-elimination mechanism.[4][5]

Pillar 1: Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, breaking aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the primary determinant of the reaction's feasibility and is the rate-determining step.[7]

Pillar 2: The Role of Ring Activation

The presence of the two nitrogen atoms in the pyridazine ring makes the system inherently electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. This activation is most pronounced at the positions ortho and para to the nitrogen atoms (C3 and C6). Attack at these positions allows the negative charge of the Meisenheimer complex to be delocalized onto an electronegative nitrogen atom, a highly stabilizing resonance contribution.[7]

The Challenge of 4,5-Dimethoxypyridazine

In the case of 4,5-dimethoxypyridazine, two key factors work against the classical SNAr mechanism:

  • Deactivating Substituents: The methoxy groups are strong electron-donating groups by resonance, which enriches the aromatic ring with electron density and disfavors the initial attack by a nucleophile.

  • Unfavorable Regiochemistry: The C4 and C5 positions are meta to the ring nitrogens. Nucleophilic attack at these sites does not allow for the direct delocalization of the resulting negative charge onto a nitrogen atom, making the corresponding Meisenheimer intermediate significantly less stable than one formed from attack at C3 or C6.

Therefore, for a substitution to occur at the C4 or C5 position, one of the methoxy groups must act as a leaving group. This is a challenging transformation that will likely require forcing conditions or non-traditional activation methods.

Visualizing the SNAr Mechanism

The diagram below illustrates the generalized two-step addition-elimination mechanism. The stability of the Meisenheimer complex is paramount.

Caption: Generalized SNAr Addition-Elimination Workflow.

Proposed Experimental Protocols

The following protocols are proposed as starting points for investigation and will likely require significant optimization. The key principle is to overcome the electronic deactivation by the methoxy groups. This can be attempted by using highly reactive nucleophiles, elevated temperatures, and polar aprotic solvents that can help stabilize the charged intermediate.

A Note on Safety: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 1: Amination with a Strong Nitrogen Nucleophile (e.g., Piperidine)

This protocol uses a strong, basic secondary amine as the nucleophile. The reaction is proposed to be run at high temperature to provide sufficient energy to overcome the activation barrier.

ParameterRecommended Condition/ReagentRationale
Substrate 4,5-Dimethoxypyridazine1.0 eq
Nucleophile Piperidine3.0 - 5.0 eq
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)High-boiling polar aprotic solvent to aid solubility and stabilize intermediates.
Base (Optional) K₂CO₃ or Cs₂CO₃2.0 eq; To deprotonate the nucleophile or neutralize any generated acid.
Temperature 120 - 160 °CForcing conditions are likely necessary to overcome ring deactivation.
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a sealed reaction vessel, add 4,5-dimethoxypyridazine (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.0 eq), followed by the amine nucleophile (piperidine, 3.0 eq).

  • Seal the vessel and heat the reaction mixture to the target temperature (e.g., 140 °C) with vigorous stirring.

  • Monitor the reaction progress periodically by taking aliquots and analyzing via TLC or LC-MS.

  • Upon completion (or when no further conversion is observed), cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Thiolation with a Soft Sulfur Nucleophile (e.g., Sodium Thiophenoxide)

Sulfur nucleophiles are often highly effective in SNAr reactions due to their high polarizability ("softness").

ParameterRecommended Condition/ReagentRationale
Substrate 4,5-Dimethoxypyridazine1.0 eq
Nucleophile Thiophenol1.5 eq
Base Sodium Hydride (NaH, 60% in mineral oil) or K₂CO₃1.6 eq; To deprotonate thiophenol in situ.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent.
Temperature 80 - 120 °CSulfur nucleophiles are often more reactive, potentially allowing lower temperatures.
Atmosphere Inert (Nitrogen or Argon)Crucial when using NaH.
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the chosen solvent (DMF).

  • Carefully add sodium hydride (1.6 eq).

  • Cool the suspension to 0 °C and add a solution of thiophenol (1.5 eq) in DMF dropwise. Stir for 30 minutes at 0 °C to allow for salt formation.

  • Add a solution of 4,5-dimethoxypyridazine (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature, then heat to the target temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Anticipated Challenges and Alternative Strategies

Given the electronically disfavored nature of this reaction, researchers should anticipate low yields or no reaction under standard conditions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Initial Experiment: Low/No Conversion IncreaseTemp Increase Temperature (e.g., up to 180°C in sealed tube) Start->IncreaseTemp ChangeSolvent Switch to Higher Boiling Solvent (e.g., DMSO, NMP) Start->ChangeSolvent StrongerBase Use a Stronger Base (e.g., NaH, KHMDS) Start->StrongerBase Microwave Employ Microwave Irradiation IncreaseTemp->Microwave If thermal instability is an issue ChangeSolvent->Microwave Alternative Consider Alternative Strategies StrongerBase->Alternative If still no reaction Microwave->Alternative If still no reaction

Sources

Method

Application Notes and Protocols for 4,5-Dimethoxypyridazine in Pharmaceutical Synthesis

Introduction: Unveiling the Potential of 4,5-Dimethoxypyridazine as a Privileged Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that offer both synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4,5-Dimethoxypyridazine as a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that offer both synthetic tractability and potent biological activity is paramount. Nitrogen-containing heterocycles are a cornerstone of this endeavor, with the pyridazine core being a recurring motif in a diverse array of therapeutic agents.[1][2] This application note focuses on a particularly valuable, yet under-explored building block: 4,5-dimethoxypyridazine .

The strategic placement of two methoxy groups on the pyridazine ring imparts a unique electronic character, rendering it an electron-rich diazine. This electronic nature profoundly influences its reactivity, opening up distinct synthetic pathways compared to its electron-deficient halogenated counterparts. The methoxy groups can act as key recognition elements for biological targets, participate in metabolic pathways, or serve as versatile chemical handles for further functionalization. This guide provides a comprehensive overview of the synthetic utility of 4,5-dimethoxypyridazine, detailing its preparation and application in key transformations pivotal to pharmaceutical research and development. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Core Attributes of 4,5-Dimethoxypyridazine

The utility of 4,5-dimethoxypyridazine as a building block stems from a combination of its structural and electronic properties.

Table 1: Physicochemical Properties of 4,5-Dimethoxypyridazine

PropertyValueSignificance in Synthesis
Molecular Formula C₆H₈N₂O₂Provides a compact, low molecular weight core.
Molecular Weight 140.14 g/mol Favorable for lead-like and drug-like compounds.
Appearance Off-white to yellow crystalline solidStable and easy to handle under standard laboratory conditions.
Electronic Nature Electron-rich aromatic systemInfluences reactivity in substitution and coupling reactions.
Solubility Soluble in many organic solventsFacilitates its use in a wide range of reaction conditions.

The two methoxy groups donate electron density into the pyridazine ring, which can influence the regioselectivity of substitution reactions and the oxidative addition step in cross-coupling catalysis. Furthermore, these groups can be selectively demethylated to reveal hydroxyl functionalities, offering a secondary point for diversification.

Synthesis of the 4,5-Dimethoxypyridazine Building Block

A common and reliable method for the synthesis of 4,5-dimethoxypyridazine involves the nucleophilic substitution of a di-halogenated precursor. The following protocol outlines the preparation from the commercially available 4,5-dichloropyridazine.

Protocol 1: Synthesis of 4,5-Dimethoxypyridazine from 4,5-Dichloropyridazine

This protocol describes the nucleophilic displacement of chloride ions with methoxide ions. The strong nucleophilicity of sodium methoxide and the elevated temperature drive the reaction to completion.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge a flask with 4,5-dichloropyridazine and anhydrous methanol. B Add sodium methoxide portion-wise under an inert atmosphere (N₂ or Ar). A->B Sequential Addition C Heat the mixture to reflux (typically 65-70°C). D Monitor reaction progress by TLC or LC-MS until starting material is consumed. C->D Time E Cool to room temperature and quench with water. F Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). E->F G Wash the combined organic layers with brine, dry over Na₂SO₄, and filter. F->G H Concentrate the filtrate under reduced pressure to obtain the crude product. G->H I Purify by column chromatography or recrystallization to yield pure 4,5-dimethoxypyridazine. H->I

Caption: Workflow for the synthesis of 4,5-dimethoxypyridazine.

Materials:

  • 4,5-Dichloropyridazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloropyridazine (1.0 eq) and anhydrous methanol.

  • Under a nitrogen or argon atmosphere, carefully add sodium methoxide (2.2-2.5 eq) portion-wise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford 4,5-dimethoxypyridazine as a solid.

Application in Nucleophilic Aromatic Substitution (SNAr)

While the methoxy groups are generally poor leaving groups compared to halogens, under forcing conditions or with intramolecular cyclizations, their displacement can be achieved. More commonly, the electron-donating nature of the methoxy groups activates the adjacent positions for other transformations. However, in certain contexts, particularly in the synthesis of fused heterocyclic systems, the methoxy group can be displaced.

Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

A more prominent application of pyridazine derivatives in pharmaceutical synthesis is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] While 4,5-dimethoxypyridazine itself is not pre-functionalized with a leaving group for direct coupling, it serves as a foundational scaffold that can be halogenated to introduce a reactive handle for such transformations. The following protocol outlines a general procedure for the bromination of an activated pyridazine followed by a Suzuki-Miyaura coupling.

Protocol 2: Bromination of 4,5-Dimethoxypyridazine and Subsequent Suzuki-Miyaura Coupling

This two-step protocol first introduces a bromine atom onto the pyridazine ring, which then serves as the electrophilic partner in a subsequent Suzuki-Miyaura cross-coupling reaction to form a C-C bond.

Workflow Diagram:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling A Dissolve 4,5-dimethoxypyridazine in a suitable solvent (e.g., acetic acid). B Add N-bromosuccinimide (NBS) portion-wise at room temperature. A->B D Combine the brominated pyridazine, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., toluene/ethanol/water). C Stir until reaction is complete (TLC/LC-MS). Work-up and isolate the brominated product. B->C E Degas the mixture and heat under an inert atmosphere. D->E F Monitor reaction progress (TLC/LC-MS). Cool, work-up, and purify to obtain the coupled product. E->F

Caption: Two-step sequence for functionalization of 4,5-dimethoxypyridazine.

Materials:

  • 4,5-Dimethoxypyridazine

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, ethanol, water)

  • Standard work-up and purification reagents

Step-by-Step Procedure:

Part A: Bromination

  • Dissolve 4,5-dimethoxypyridazine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the brominated 4,5-dimethoxypyridazine.

Part B: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the brominated 4,5-dimethoxypyridazine (1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Case Study: Application in the Synthesis of Kinase Inhibitors

The pyridazine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6][7][8] The 4,5-disubstituted pattern allows for the projection of substituents into key binding pockets of the ATP-binding site of many kinases. For instance, in the design of ALK5 inhibitors, a substituted pyridazine core has been successfully employed.[6][8] The methoxy groups of 4,5-dimethoxypyridazine can be further elaborated or can serve as isosteres for other hydrogen bond acceptors in the final drug molecule.

Conceptual Synthetic Pathway to a Kinase Inhibitor Scaffold:

G A 4,5-Dimethoxypyridazine B Halogenation (e.g., Bromination) A->B Step 1 C Suzuki Coupling with Arylboronic Acid B->C Step 2 D Demethylation C->D Step 3 E Functionalization of Hydroxyl Groups (e.g., Etherification) D->E Step 4 F Further Elaboration to Kinase Inhibitor E->F Step 5

Caption: Conceptual pathway to kinase inhibitors from 4,5-dimethoxypyridazine.

This conceptual pathway highlights the versatility of 4,5-dimethoxypyridazine. After initial C-C bond formation via Suzuki coupling, the methoxy groups can be converted to hydroxyl groups, which can then be functionalized to introduce further diversity and optimize binding interactions with the target protein.

Conclusion and Future Outlook

4,5-Dimethoxypyridazine is a valuable and versatile building block for pharmaceutical synthesis. Its electron-rich nature provides a complementary reactivity profile to more commonly used halogenated pyridazines. The protocols outlined in this application note provide a solid foundation for the synthesis and functionalization of this scaffold, enabling its incorporation into drug discovery programs. The potential for late-stage functionalization, coupled with the established biological relevance of the pyridazine core, positions 4,5-dimethoxypyridazine as a key component in the medicinal chemist's toolbox for the construction of novel and effective therapeutic agents. Further exploration of its reactivity in other transition-metal catalyzed reactions, such as Buchwald-Hartwig amination and C-H activation, will undoubtedly expand its utility and solidify its role as a privileged scaffold in the future of drug design.

References

  • Pala, D., Rescigno, D., Bertani, B., Capelli, A. M., Guariento, S., Marchini, G., ... & Pizzirani, D. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2020). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • McKenna, J., et al. (2002). Pyridazines in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-92. [Link]

  • Pala, D., Rescigno, D., Bertani, B., Capelli, A. M., Guariento, S., Marchini, G., ... & Pizzirani, D. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sperandio, D., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1755. [Link]

  • Casey, M., et al. (n.d.). Synthesis, structure and reactivity of novel pyridazine-coordinated diiron bridging carbene complexes. Dalton Transactions. [Link]

  • Levin, S., et al. (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Organic Chemistry Explained. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Soós, T., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(1), 169. [Link]

  • Purins, M. (2024, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins [Video]. YouTube. [Link]

  • The Organic Chemistry Channel. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Leah4sci. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]

  • Choi, J., et al. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

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  • Soós, T., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(1), 169. [Link]

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Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4,5-Dimethoxypyridazine

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine motif, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemical de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine motif, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemical development.[1][2] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, make it a privileged scaffold for designing ligands that interact with a wide array of biological targets.[3] Pyridazine-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties.[1][4] Notable drugs such as the kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core, underscore the scaffold's importance in developing targeted therapies.[5]

This guide focuses on a particularly versatile starting material: 4,5-dimethoxypyridazine . The strategic placement of the two methoxy groups on the pyridazine core provides a rich platform for synthetic diversification. These electron-donating groups influence the ring's reactivity and serve as handles for subsequent functionalization, enabling access to a diverse chemical space of potential bioactive molecules. This document provides a detailed exploration of the key synthetic transformations of 4,5-dimethoxypyridazine and offers robust protocols for its conversion into advanced, biologically relevant structures.

Chemical Reactivity and Strategic Considerations

The synthetic utility of 4,5-dimethoxypyridazine stems from the electronic nature of the pyridazine ring, which is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This deficiency makes the carbon atoms, particularly those at the C3 and C6 positions (ortho and para to the nitrogens, respectively), susceptible to nucleophilic attack.[6][7][8] Key transformations revolve around two primary strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr reactions, making this a highly effective method for introducing nucleophiles.[6][9] While the methoxy groups themselves are poor leaving groups, the primary strategy involves the initial introduction of a halogen (e.g., chlorine) at the C3 or C6 positions. This halogenated intermediate becomes highly reactive towards a variety of nucleophiles (amines, thiols, alcohols), providing a direct route to functionalized derivatives.

  • Palladium-Catalyzed Cross-Coupling: These reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[10][11] For 4,5-dimethoxypyridazine, this strategy again typically requires prior conversion of a C-H bond to a C-Halogen or C-OTf bond to serve as the electrophilic partner in catalytic cycles like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Below is a diagram illustrating the key reactivity hubs on a functionalized 4,5-dimethoxypyridazine core.

G cluster_0 4,5-Dimethoxypyridazine Core cluster_1 Key Synthetic Transformations Core SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->Core @ C3/C6 (via Halogenation) CrossCoupling Pd-Catalyzed Cross-Coupling CrossCoupling->Core @ C3/C6 (via Halogenation) Demethylation O-Demethylation & Derivatization Demethylation->Core @ C4/C5

Caption: Key synthetic routes for functionalizing the 4,5-dimethoxypyridazine scaffold.

Synthesis of a Key Intermediate: 3-Chloro-4,5-dimethoxypyridazine

To unlock the full synthetic potential of the starting material, it must first be converted into a more versatile intermediate. Chlorination at the C3 position provides an excellent electrophilic site for both SNAr and cross-coupling reactions.

Protocol 1: Synthesis of 3-Chloro-4,5-dimethoxypyridazine

  • Principle and Rationale: This protocol utilizes phosphorus oxychloride (POCl₃), a standard reagent for converting hydroxyl groups or electron-rich heterocycles into chloro derivatives. The reaction proceeds via activation of the pyridazine ring, followed by nucleophilic attack by chloride. This method is analogous to the conversion of pyridazinones to chloropyridazines.[12]

  • Materials:

    • 4,5-Dimethoxypyridazin-3(2H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 eq)

    • Toluene (or excess POCl₃ as solvent)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-dimethoxypyridazin-3(2H)-one.

    • Carefully add phosphorus oxychloride under a nitrogen atmosphere in a fume hood.

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-chloro-4,5-dimethoxypyridazine.

  • Self-Validation and Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Expected ¹H NMR (CDCl₃, 400 MHz): δ ~7.5 (s, 1H, H-6), 4.1 (s, 3H, OCH₃), 4.0 (s, 3H, OCH₃).

Application Protocol: Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for creating biaryl structures common in kinase inhibitors which target the ATP binding site.[13][14] This protocol details the coupling of the 3-chloro intermediate with a boronic acid.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: - 3-Chloro-4,5-dimethoxypyridazine - Arylboronic Acid - Pd Catalyst & Ligand - Base reaction Inert Atmosphere (N2 or Ar) Heat Reaction (e.g., 80-100 °C) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Characterized Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Principle and Rationale: This reaction uses a palladium catalyst to couple an organoboron species (boronic acid) with an organic halide. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical for high yields.[15]

  • Materials:

    • 3-Chloro-4,5-dimethoxypyridazine (1.0 eq)

    • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% with a ligand like SPhos, 4 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture, or Toluene)

    • Ethyl acetate (EtOAc)

    • Water

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add 3-chloro-4,5-dimethoxypyridazine, the arylboronic acid, the palladium catalyst/ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 3-aryl-4,5-dimethoxypyridazine.

  • Data Summary & Comparison:

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Rationale / Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9080-90Standard, reliable conditions for many substrates.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10088-96Buchwald-Hartwig ligands often give higher yields and tolerate more functional groups.[15]
Pd(OAc)₂ / XPhosCs₂CO₃THF8085-95Another effective modern catalyst system, often works at lower temperatures.

Application Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The introduction of nitrogen-containing functional groups is crucial for tuning the pharmacological properties of drug candidates, such as solubility and target engagement. The SNAr reaction is an ideal method for this purpose.

Protocol 3: Buchwald-Hartwig Amination (C-N Cross-Coupling)

  • Principle and Rationale: While often considered a distinct reaction class, the Buchwald-Hartwig amination is a palladium-catalyzed nucleophilic substitution that couples an amine with an aryl halide. It offers a milder and more general alternative to classical SNAr for forming C-N bonds, especially with less activated aryl halides or less nucleophilic amines.

  • Materials:

    • 3-Chloro-4,5-dimethoxypyridazine (1.0 eq)

    • Amine (e.g., Morpholine) (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., BINAP or Xantphos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk flask.

    • Add 3-chloro-4,5-dimethoxypyridazine and anhydrous toluene.

    • Add the amine via syringe.

    • Seal the flask and heat the mixture to 100 °C for 12-24 hours. Monitor by LC-MS.

    • Cool the reaction to room temperature and quench by adding water carefully.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the aminated product.

Conclusion

4,5-Dimethoxypyridazine is a highly valuable and adaptable starting material for the synthesis of complex, bioactive molecules. By leveraging foundational synthetic strategies—namely, halogenation followed by palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—researchers can efficiently generate diverse libraries of compounds for screening in drug and agrochemical discovery programs.[1][11] The protocols outlined in this document provide a validated framework for the key transformations required to functionalize this versatile pyridazine core, enabling the rapid development of novel chemical entities with significant therapeutic or commercial potential.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Publications. [Link]

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  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. (2009). Journal of Medicinal Chemistry. [Link]

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Method

Application Notes &amp; Protocols: The Role of 4,5-Dimethoxypyridazine in Modern Medicinal Chemistry

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine core is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This six-membered diazine heterocycle, with its two adjacent nitrogen atoms, imparts unique physicochemical properties, including hydrogen bonding capacity and favorable dipole moment, making it a valuable bioisostere for other aromatic systems.[3] This guide focuses on a specific, promising derivative: 4,5-dimethoxypyridazine. We will explore its strategic application as a versatile building block, detailing its synthetic utility, role in constructing molecules for key therapeutic targets, and providing robust experimental protocols for its derivatization and biological evaluation. The insights herein are designed to empower researchers to leverage this scaffold in the rational design of novel therapeutics.

The 4,5-Dimethoxypyridazine Scaffold: A Strategic Overview

The 4,5-dimethoxypyridazine structure is not merely another pyridazine derivative; its specific substitution pattern offers distinct advantages for drug design. The two methoxy groups are electron-donating, which modulates the electronic character of the pyridazine ring, influencing its reactivity and interaction with biological targets. Furthermore, these methoxy groups serve as critical handles for further chemical modification. They can be selectively demethylated to yield hydroxyl groups, providing a new vector for substitution or a key hydrogen bond donor functionality.

Physicochemical Data Summary
PropertyValue (Estimated)Significance in Drug Design
Molecular Formula C₆H₈N₂O₂Provides a low molecular weight starting point for library synthesis.
Molecular Weight 140.14 g/mol Adheres to Lipinski's Rule of 5 for lead-like character.
cLogP ~0.5Indicates good starting aqueous solubility, beneficial for bioavailability.[3]
Hydrogen Bond Acceptors 4 (2x N, 2x O)Offers multiple points for interaction with biological targets.
Reactivity Electron-rich ringInfluences pathways for substitution and functionalization.
Synthetic Accessibility

The synthesis of the 4,5-dimethoxypyridazine core can be envisioned starting from commercially available precursors. A common strategy for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For this specific scaffold, a plausible route begins with dimethoxymaleic anhydride or a related 1,4-dicarbonyl precursor.

G cluster_0 Synthetic Pathway Overview A Dimethoxymaleic Anhydride C Condensation/ Cyclization A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C D 4,5-Dimethoxy-3,6- pyridazinedione C->D Forming the pyridazine ring E Reduction/ Functionalization D->E e.g., POCl₃ then reductive dehalogenation F 4,5-Dimethoxypyridazine (Target Scaffold) E->F G cluster_0 Bioisosteric Relationship A [ Phenyl Ring ] C [ 4,5-Dimethoxy- pyridazine Ring ] A->C Improves polarity Introduces H-bond acceptors B [ Pyridine Ring ] B->C Modulates pKa Alters dipole moment

Caption: Bioisosteric role of the pyridazine scaffold.

Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Numerous pyridazine-containing molecules have been developed as potent kinase inhibitors, targeting enzymes like ALK, p38 MAPK, and JNK1. [4][5][6]The 4,5-dimethoxypyridazine scaffold is an excellent starting point for designing novel inhibitors. The pyridazine nitrogens can act as hinge-binding motifs, while substituents derived from the methoxy groups can explore deeper pockets within the kinase active site.

Antiviral Drug Discovery

Derivatives of 4,5-dimethoxybenzene have been identified as potent and selective inhibitors of human rhinovirus (HRV) replication. [7][8]This provides a strong rationale for exploring 4,5-dimethoxypyridazine derivatives as potential antiviral agents. The core scaffold mimics the essential dimethoxy-aromatic pharmacophore, while the pyridazine ring offers opportunities to enhance antiviral potency and refine pharmacokinetic properties.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel compounds derived from a 4,5-disubstituted pyridazine core. These are intended as a guide and may require optimization based on specific target molecules.

Protocol 1: Synthesis of a Novel Pyridazine-Based ALK5 Inhibitor

This protocol outlines a hypothetical synthesis of a 4-amino-5-methoxy-pyridazine derivative, a scaffold with potential as an ALK5 inhibitor, inspired by rational design approaches seen in the literature. [4]The procedure starts from a readily accessible 4,5-dichloropyridazine intermediate.

Objective: To synthesize a potential ALK5 inhibitor by functionalizing the pyridazine core.

Materials:

  • 3,4-Dichloropyridazine

  • Sodium methoxide (NaOMe) in Methanol

  • Ammonia in 1,4-Dioxane

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Aryl boronic acid (e.g., 4-fluorophenylboronic acid)

  • Sodium carbonate (Na₂CO₃)

  • Solvents: Methanol, Dioxane, Toluene, Water

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Methodology:

  • Step 1: Selective Monomethoxylation.

    • Dissolve 3,4-dichloropyridazine (1.0 eq) in anhydrous methanol at 0 °C.

    • Add a solution of sodium methoxide in methanol (1.05 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Causality: The use of stoichiometric base at low temperature favors selective mono-substitution over di-substitution.

    • Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to yield 3-chloro-4-methoxypyridazine.

  • Step 2: Amination.

    • In a sealed pressure vessel, combine 3-chloro-4-methoxypyridazine (1.0 eq) with a solution of ammonia in dioxane (5.0 eq).

    • Heat the mixture to 100 °C for 12-18 hours. Causality: Elevated temperature and pressure are required to drive the nucleophilic aromatic substitution with ammonia.

    • Cool the vessel, vent, and concentrate the mixture under reduced pressure. Purify the residue by column chromatography to obtain 3-amino-4-methoxypyridazine.

  • Step 3: Suzuki Coupling (Example Functionalization).

    • To a degassed mixture of toluene and water, add 3-amino-4-methoxypyridazine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Heat the reaction mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 8-12 hours. Causality: The palladium catalyst and ligand system are essential for facilitating the cross-coupling reaction between the (now activated) pyridazine and the boronic acid.

    • After cooling, dilute with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.

    • Purify the final product by silica gel chromatography. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as ALK5 or p38 MAPK. [6][9] Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., ALK5)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., from 10 mM down to 1 nM).

    • Further dilute these stocks into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

    • Incubate for 1 hour at room temperature. Causality: This incubation allows the enzyme to phosphorylate the substrate. The extent of this reaction is inversely proportional to the inhibitor's potency.

  • Signal Detection (Using ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G cluster_1 Drug Discovery Workflow A Design & Synthesis of 4,5-Dimethoxypyridazine Derivatives B In Vitro Kinase Assay (Determine IC₅₀) A->B Primary Screening C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C Confirm Cellular Activity D Structure-Activity Relationship (SAR) Analysis B->D C->D E Lead Optimization (ADME/Tox Profiling) C->E Promising Hits D->A Iterative Design F In Vivo Efficacy Studies E->F

Caption: General workflow for pyridazine-based drug discovery. [9][10]

Conclusion and Future Perspectives

The 4,5-dimethoxypyridazine scaffold represents a highly versatile and strategically valuable starting point for medicinal chemistry campaigns. Its inherent physicochemical properties, combined with multiple vectors for synthetic modification, make it an attractive core for developing inhibitors of various enzymes and receptors. The demonstrated success of related pyridazine and dimethoxy-aromatic compounds in targeting kinases and viruses provides a strong foundation for future research. [4][7]Future efforts should focus on exploring diverse substitution patterns, leveraging the methoxy groups as synthetic handles, and applying modern computational methods to guide the rational design of next-generation therapeutics based on this promising scaffold.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Almehizia, A. A., et al. (n.d.). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Retrieved from [Link]

  • Fallacara, A. L., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry. Retrieved from [Link]

  • Kumar, D., & Santoshi, H. (n.d.). Pyridazine and its derivatives. Slideshare. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved from [Link]

  • Lowe, J. A., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Roche, M., et al. (2014). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Roche, M., et al. (2014). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). dimethyl 4-methoxy-3,6-pyridazinedicarboxylate. Retrieved from [Link]

  • Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]

  • Techna Institute. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the 4,5-Dimethoxypyridazine Ring

Introduction: The 4,5-Dimethoxypyridazine Scaffold in Medicinal Chemistry The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,5-Dimethoxypyridazine Scaffold in Medicinal Chemistry

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The 4,5-dimethoxypyridazine ring system, in particular, offers a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel therapeutic agents. The two methoxy groups at the C4 and C5 positions are electron-donating, which influences the reactivity of the pyridazine ring, distinguishing it from the more extensively studied electron-deficient pyridazines. This guide provides a comprehensive overview of synthetic protocols for the functionalization of the 4,5-dimethoxypyridazine ring, offering researchers and drug development professionals a practical resource for accessing a diverse range of derivatives.

I. Synthesis of the 4,5-Dimethoxypyridazine Core

A robust and scalable synthesis of the 4,5-dimethoxypyridazine core is the essential first step for any functionalization campaign. A common and effective strategy involves the preparation of a dichlorinated pyridazine precursor followed by a double nucleophilic substitution with sodium methoxide.

Protocol 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

This protocol is adapted from the reaction of mucochloric acid with hydrazine, a reliable method for constructing the pyridazinone core.[1]

Reaction Scheme:

Materials:

  • Mucochloric acid

  • Hydrazine sulfate

  • Sodium acetate

  • Water

  • Glass reactor with overhead stirrer and condenser

Procedure:

  • In a suitable glass reactor, dissolve mucochloric acid (1.0 eq) in water.

  • Warm the stirred solution to 80-100 °C.

  • Add a mixture of hydrazine sulfate (0.8 eq) and sodium acetate (0.8 eq) portion-wise to the hot solution.

  • Maintain the reaction mixture at 90-100 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4,5-dichloropyridazin-3(2H)-one. The product can be further purified by recrystallization from water.

Protocol 2: Synthesis of 3,4,5-Trichloropyridazine

The pyridazinone from Protocol 1 is then chlorinated to provide a precursor for methoxylation.

Reaction Scheme:

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, carefully add 4,5-dichloropyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,5-trichloropyridazine.

Protocol 3: Synthesis of 4,5-Dimethoxypyridazine

The final step involves the displacement of the chloro substituents with methoxy groups.

Reaction Scheme:

A subsequent reduction step would be needed to remove the 3-chloro substituent to obtain 4,5-dimethoxypyridazine. A more direct route would involve the methoxylation of 4,5-dichloropyridazine if it can be synthesized.

A More Direct Approach: Methoxylation of 4,5-Dichloropyridazine

A more direct synthesis of the target scaffold would involve the methoxylation of 4,5-dichloropyridazine. While a specific protocol for the synthesis of 4,5-dichloropyridazine was not found, a general method for dichlorination of pyridazinediones can be adapted.

Proposed Synthesis of 4,5-Dichloropyridazine:

  • Synthesis of Pyridazine-4,5-dione: This can be achieved by the condensation of a suitable 1,2-dicarbonyl compound with hydrazine.

  • Chlorination: The resulting pyridazine-4,5-dione can then be chlorinated using a reagent like phosphorus oxychloride (POCl₃), similar to the synthesis of 3,6-dichloropyridazine.[2]

Protocol 4: Synthesis of 4,5-Dimethoxypyridazine from 4,5-Dichloropyridazine (Proposed)

Reaction Scheme:

Materials:

  • 4,5-Dichloropyridazine (hypothetical precursor)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH) or an inert solvent like DMF

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 4,5-dichloropyridazine (1.0 eq) in anhydrous methanol or DMF in a round-bottom flask equipped with a reflux condenser.

  • Add sodium methoxide (2.2-2.5 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude 4,5-dimethoxypyridazine by column chromatography or recrystallization.

II. Functionalization of the 4,5-Dimethoxypyridazine Ring

Once the 4,5-dimethoxypyridazine core is synthesized, it can be functionalized at the C3 and C6 positions, or the methoxy groups can be modified.

A. Halogenation for Cross-Coupling Reactions

To enable powerful cross-coupling reactions, the introduction of a halogen atom at the C3 or C6 position is a key strategic step.

Protocol 5: Synthesis of 3-Bromo-4,5-dimethoxypyridazine (Proposed)

This protocol is based on general methods for the bromination of electron-rich aromatic and heteroaromatic systems.

Reaction Scheme:

Materials:

  • 4,5-Dimethoxypyridazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

Procedure:

  • Dissolve 4,5-dimethoxypyridazine (1.0 eq) in anhydrous acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-bromo-4,5-dimethoxypyridazine.

B. Metal-Catalyzed Cross-Coupling Reactions

With a halogenated 4,5-dimethoxypyridazine in hand, a variety of substituents can be introduced using well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[3]

Protocol 6: Suzuki-Miyaura Coupling of 3-Bromo-4,5-dimethoxypyridazine

Reaction Scheme:

Materials:

  • 3-Bromo-4,5-dimethoxypyridazine

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add 3-bromo-4,5-dimethoxypyridazine (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90Expected high
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O100Expected high
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90Expected high

Yields are hypothetical and based on similar reactions.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4]

Protocol 7: Buchwald-Hartwig Amination of 3-Bromo-4,5-dimethoxypyridazine

Reaction Scheme:

Materials:

  • 3-Bromo-4,5-dimethoxypyridazine

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a Schlenk flask.

  • Add the 3-bromo-4,5-dimethoxypyridazine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the flask and heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (1/2)NaOt-BuToluene100Expected high
2AnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Dioxane110Expected high
3BenzylaminePd₂(dba)₃/Xantphos (1/2)NaOt-BuToluene100Expected high

Yields are hypothetical and based on similar reactions.

C. Modification of the Methoxy Groups: Demethylation

The methoxy groups can be selectively or fully demethylated to yield the corresponding pyridazinone or dihydroxypyridazine derivatives, which are themselves valuable synthetic intermediates and potential bioactive molecules.

Protocol 8: O-Demethylation of 4,5-Dimethoxypyridazine Derivatives

This protocol is based on the demethylation of methoxypyridazines with amines.[5]

Reaction Scheme:

Materials:

  • Substituted 4,5-dimethoxypyridazine

  • High-boiling secondary amine (e.g., morpholine or piperidine)

  • Sealed tube or microwave reactor

Procedure:

  • In a sealed tube or microwave vial, combine the 4,5-dimethoxypyridazine derivative (1.0 eq) with a large excess of the secondary amine (e.g., 10 eq of morpholine).

  • Seal the vessel and heat the mixture to 100-150 °C for several hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess amine under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to isolate the demethylated product(s). The regioselectivity and extent of demethylation will depend on the substrate and reaction conditions.

III. Mechanistic Considerations and Workflow Diagrams

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Cross_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Add reactants, catalyst, ligand, and base to flask Add reactants, catalyst, ligand, and base to flask Evacuate and backfill with inert gas Evacuate and backfill with inert gas Add reactants, catalyst, ligand, and base to flask->Evacuate and backfill with inert gas Add degassed solvent Add degassed solvent Evacuate and backfill with inert gas->Add degassed solvent Heat to desired temperature Heat to desired temperature Add degassed solvent->Heat to desired temperature Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to desired temperature->Monitor by TLC/LC-MS Cool to room temperature Cool to room temperature Monitor by TLC/LC-MS->Cool to room temperature Dilute with solvent and water Dilute with solvent and water Cool to room temperature->Dilute with solvent and water Separate layers and extract Separate layers and extract Dilute with solvent and water->Separate layers and extract Wash, dry, and concentrate Wash, dry, and concentrate Separate layers and extract->Wash, dry, and concentrate Column chromatography or recrystallization Column chromatography or recrystallization Wash, dry, and concentrate->Column chromatography or recrystallization Characterization (NMR, MS) Characterization (NMR, MS) Column chromatography or recrystallization->Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

IV. Conclusion and Future Perspectives

The 4,5-dimethoxypyridazine scaffold represents a promising starting point for the development of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide provide a strategic framework for the synthesis and functionalization of this versatile ring system. While direct C-H functionalization of the 4,5-dimethoxypyridazine core remains an area for further exploration, the methodologies presented here for halogenation followed by cross-coupling offer a robust and flexible approach to a wide range of derivatives. Future work will likely focus on the development of more direct and atom-economical methods for the functionalization of this electron-rich pyridazine, further expanding its utility in drug discovery.

References

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. [Link]

  • Mizzoni, R. H.; Spoerri, P. E. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. J. Am. Chem. Soc.1951 , 73 (4), 1873–1874. [Link]

  • Nagashima, H.; Oda, H.; Hayakawa, T.; Kaji, K. Demethylations of Methoxypyridazines with Amines. Gifu Pharmaceutical University Annual Proceedings1976, 25, 43-49.
  • Fernandes, S. R.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules2018 , 23(11), 3014. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

  • Mortier, J. Directed (ortho) Metallation. [Link]

  • Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • National Center for Biotechnology Information. C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. [Link]

  • National Center for Biotechnology Information. Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. [Link]

  • The Journal of Organic Chemistry. Recent Advances in C–H Functionalization. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents.

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Method

palladium-catalyzed cross-coupling reactions of 4,5-dimethoxypyridazine

Introduction: The Pyridazine Scaffold and the Power of Palladium The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and the Power of Palladium

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including kinase inhibition and antimicrobial properties.[3][4] The electron-deficient nature of the pyridazine core, however, presents unique challenges and opportunities for its synthetic functionalization.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, offering a robust and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds under mild and chemoselective conditions.[5][6] These methods are particularly well-suited for modifying the pyridazine nucleus, enabling the direct and precise installation of diverse functional groups that are critical for tuning molecular properties.[2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on the 4,5-dimethoxypyridazine core. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind catalyst selection, ligand choice, and reaction optimization, providing researchers with the foundational knowledge to adapt and troubleshoot these powerful transformations.

Understanding the Substrate: Reactivity of Halogenated 4,5-Dimethoxypyridazines

Palladium-catalyzed cross-coupling reactions typically require an electrophilic partner, most commonly an aryl or heteroaryl halide (or triflate). For the 4,5-dimethoxypyridazine system, a common and commercially available starting material is 3,6-dichloro-4,5-dimethoxypyridazine .

Key Reactivity Principles:

  • Electron-Deficient Core: The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic. This property facilitates the oxidative addition of a Pd(0) catalyst to a carbon-halogen bond, which is often the rate-limiting step of the catalytic cycle.[7]

  • Positional Reactivity: The C-3 and C-6 positions of the pyridazine ring are electronically distinct from the C-4 and C-5 positions. In 3,6-dichloro-4,5-dimethoxypyridazine, the C-Cl bonds are the primary sites for cross-coupling. Selective mono-functionalization is often achievable due to electronic deactivation of the ring after the first coupling event, allowing for sequential, site-differentiated modifications.

  • Ligand Effects: The nitrogen lone pairs in the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of appropriate ligands is crucial to modulate the catalyst's electronic and steric properties, preventing deactivation and promoting the desired catalytic cycle.[8]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, coupling a halide with an organoboron reagent. It is widely used to synthesize biaryl and heteroaryl-aryl structures.[9][10]

Mechanism & Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the pyridazinyl-halide bond; (2) Transmetalation of the organic group from the boronic acid to the palladium center, typically facilitated by a base; and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for an efficient reaction. For electron-deficient heterocycles like pyridazine, a stable and active catalyst system is necessary to achieve high yields.[11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar(Het)-Pd(II)L₂(X) Pd0->PdII_ArX Ar(Het)-X OxAdd Oxidative Addition PdII_ArAr Ar(Het)-Pd(II)L₂(R') PdII_ArX->PdII_ArAr R'-B(OH)₂ Base Transmetal Transmetalation PdII_ArAr->Pd0 Ar(Het)-R' RedElim Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 1: Mono-arylation of 3,6-dichloro-4,5-dimethoxypyridazine

This protocol is adapted from established procedures for Suzuki couplings on halopyridazines.[12][13]

Materials:

  • 3,6-dichloro-4,5-dimethoxypyridazine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv) as a 2 M aqueous solution

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture (e.g., 4:1)

Procedure:

  • To an oven-dried Schlenk tube, add 3,6-dichloro-4,5-dimethoxypyridazine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (DME) followed by the degassed 2 M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloro-4,5-dimethoxypyridazine.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5%)-Na₂CO₃DME/H₂O8028-75[1][9]
PdCl₂(dppf) (3%)dppfK₂CO₃DME80High[1]
Pd(OAc)₂ (2%)SPhosK₃PO₄Toluene100High[1]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[14] Its development has been marked by the evolution of highly active catalyst systems capable of coupling a vast range of amines and aryl electrophiles.[15][16]

Mechanism & Rationale

Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition/reductive elimination cycle.[15] The key challenges are:

  • Amine Coordination & Deprotonation: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they accelerate this step, preventing catalyst decomposition and side reactions like β-hydride elimination.[17] The steric bulk is thought to promote the formation of a three-coordinate palladium complex, from which reductive elimination is faster.[14]

Protocol 2: Amination of 3-Aryl-6-chloro-4,5-dimethoxypyridazine

This protocol uses a modern, highly active catalyst system suitable for electron-deficient heteroaryl chlorides.[1][18]

Materials:

  • 3-Aryl-6-chloro-4,5-dimethoxypyridazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, deoxygenated Toluene or Dioxane

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the 3-aryl-6-chloro-4,5-dimethoxypyridazine.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent, followed by the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. Reactions with these active catalysts are often complete in 2-16 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application Note 3: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to functionalized alkynes.[19] These products are highly valuable intermediates in pharmaceuticals and materials science.[5][20]

Mechanism & Rationale

The reaction traditionally involves a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[19] The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate. An amine base is used to both deprotonate the alkyne and serve as a solvent. Copper-free variants have also been developed to avoid issues with homo-coupling of the alkyne (Glaser coupling) and potential copper contamination of the final product.[20]

Protocol 3: Alkynylation of 3-Aryl-6-chloro-4,5-dimethoxypyridazine

This protocol describes a classic copper-cocatalyzed Sonogashira reaction.

Materials:

  • 3-Aryl-6-chloro-4,5-dimethoxypyridazine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

  • Anhydrous THF (optional co-solvent)

Procedure:

  • Add 3-aryl-6-chloro-4,5-dimethoxypyridazine, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk tube.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous amine solvent (TEA or DIPA) and any co-solvent (THF).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C, depending on the reactivity of the halide.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the organic filtrate with water, then brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to isolate the alkynylated pyridazine.

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful planning and execution, from reagent preparation to product isolation.

Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction Setup cluster_analysis 3. Monitoring & Workup cluster_iso 4. Isolation & Purification Reagents Source High-Purity Reagents & Solvents Drying Dry Glassware (Oven/Flame-Dry) Reagents->Drying Degas Degas Solvents (N₂/Ar sparging) Drying->Degas Inert Assemble Under Inert Atmosphere (Glovebox/Schlenk Line) Addition Add Reagents: 1. Solids (Substrate, Cat., Base) 2. Solvent 3. Liquid Reagents Inert->Addition Heating Heat to Target Temp with Vigorous Stirring Addition->Heating Monitor Monitor Progress (TLC, LC-MS, GC-MS) Quench Cool & Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (Na₂SO₄ / MgSO₄) Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Characterize Product (NMR, MS, etc.) Purify->Product cluster_prep cluster_prep cluster_rxn cluster_rxn cluster_prep->cluster_rxn cluster_analysis cluster_analysis cluster_rxn->cluster_analysis cluster_iso cluster_iso cluster_analysis->cluster_iso

Caption: A typical experimental workflow for cross-coupling reactions.

Common Issues and Solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (decomposed); Insufficiently pure reagents/solvents (O₂, H₂O); Incorrect base/ligand choice.Use fresh catalyst/reagents; Ensure rigorous inert atmosphere and anhydrous conditions; Screen different ligands and bases.
Homo-coupling Reaction conditions too harsh; Catalyst loading too high; For Suzuki, boronic acid instability.Lower reaction temperature; Use slower addition of the boronic acid; Use boronate esters instead of boronic acids.[7]
Product Decomposition Product is sensitive to heat or reaction conditions.Lower the reaction temperature; Reduce reaction time; Use a more active (faster) catalyst system to allow for milder conditions.
Catalyst Deactivation Coordination of pyridazine nitrogens to Pd center.Use a ligand known to be effective for N-heterocycles (e.g., bulky biarylphosphines) to stabilize the active catalyst.[8]

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Gale, N., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Cao, P., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate. [Link]

  • Gale, N., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Odesa I. I. Mechnykov National University Chemistry Journal. [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 45(6), 936–946. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Supporting Information for Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hartwig, J. F. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society, 132(34), 11776–11787. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1473–1481. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • Yang, X., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 133–143. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(1), 125–138. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. MDPI. [Link]

  • ResearchGate. (n.d.). Functionalization of BODIPY by metal-catalysed cross coupling reactions. ResearchGate. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5–13. [Link]

  • Beilstein Journals. (n.d.). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Beilstein Journals. [Link]

Sources

Application

Application Notes and Protocols for the Development of Novel Ligands from 4,5-Dimethoxypyridazine

Introduction: The 4,5-Dimethoxypyridazine Scaffold - A Privileged Motif in Medicinal Chemistry The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the desi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,5-Dimethoxypyridazine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and cardiovascular effects. The inherent asymmetry and rich electronic nature of the pyridazine ring offer a versatile platform for the development of novel ligands with tailored biological functions.

This guide focuses on a particularly promising, yet underexplored, pyridazine derivative: 4,5-dimethoxypyridazine . The presence of two electron-donating methoxy groups at the C4 and C5 positions significantly modulates the electronic properties of the pyridazine ring, influencing its reactivity and interaction with biological targets. This unique substitution pattern presents both opportunities and challenges in the synthesis of novel ligands. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to unlock the potential of the 4,5-dimethoxypyridazine scaffold. We will delve into the strategic synthesis of a key functionalized intermediate, detail robust protocols for its diversification, and discuss potential biological applications and screening strategies.

Strategic Synthesis of the Key Intermediate: 3-Chloro-4,5-dimethoxypyridazine

To effectively explore the chemical space around the 4,5-dimethoxypyridazine core, a versatile and reactive intermediate is required. We have identified 3-chloro-4,5-dimethoxypyridazine as a strategic building block, enabling a wide range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The following multi-step synthesis outlines a reliable pathway to this key intermediate.

Workflow for the Synthesis of 3-Chloro-4,5-dimethoxypyridazine

cluster_0 Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one cluster_1 Step 2: Methylation cluster_2 Step 3: Selective Methoxylation A Maleic Anhydride C 4,5-Dichloropyridazin-3(2H)-one A->C 1. H2SO4 2. PCl5/POCl3 B Hydrazine Hydrate B->C D 4,5-Dichloro-3-methoxypyridazine C->D Dimethyl Sulfate, Base E 3-Chloro-4,5-dimethoxypyridazine D->E Sodium Methoxide

Caption: Synthetic route to the key intermediate, 3-chloro-4,5-dimethoxypyridazine.

Detailed Protocols

Protocol 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

This protocol is adapted from established procedures for the synthesis of dichloropyridazinones.[1]

  • Materials: Maleic anhydride, Hydrazine hydrate, Sulfuric acid (conc.), Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cautiously add maleic anhydride in portions, maintaining the temperature below 40 °C.

    • Slowly add hydrazine hydrate dropwise to the reaction mixture, ensuring the temperature does not exceed 60 °C.

    • Heat the mixture to 100-110 °C and stir for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain pyridazine-3,6-dione.

    • In a separate flask, combine the dried pyridazine-3,6-dione with phosphorus pentachloride and phosphorus oxychloride.

    • Heat the mixture to reflux (approximately 110-120 °C) and stir for 10-12 hours.[1]

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 4,5-dichloropyridazin-3(2H)-one.

Protocol 2: Synthesis of 4,5-Dichloro-3-methoxypyridazine

  • Materials: 4,5-Dichloropyridazin-3(2H)-one, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃), Acetone or a similar polar aprotic solvent.

  • Procedure:

    • Dissolve 4,5-dichloropyridazin-3(2H)-one in acetone in a round-bottom flask.

    • Add a suitable base, such as powdered potassium carbonate or a solution of sodium hydroxide.

    • To the stirred suspension, add dimethyl sulfate dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4,5-dichloro-3-methoxypyridazine.

Protocol 3: Synthesis of 3-Chloro-4,5-dimethoxypyridazine

This step involves a nucleophilic aromatic substitution where a methoxide ion displaces one of the chlorine atoms. The electron-donating effect of the existing methoxy group can influence the regioselectivity of this reaction.

  • Materials: 4,5-Dichloro-3-methoxypyridazine, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add 4,5-dichloro-3-methoxypyridazine to the sodium methoxide solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 6-8 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 3-chloro-4,5-dimethoxypyridazine.

Diversification of the 3-Chloro-4,5-dimethoxypyridazine Scaffold

The chloro-substituent at the 3-position of the pyridazine ring is a versatile handle for introducing a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the 4,5-dimethoxypyridazine ring can enhance the rate of oxidative addition in these catalytic cycles.[2]

General Workflow for Diversification

cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A 3-Chloro-4,5-dimethoxypyridazine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base, Ligand E Aryl/Heteroaryl Substituted Derivatives B->E F Alkynyl Substituted Derivatives C->F G Amino Substituted Derivatives D->G

Caption: Diversification strategies for 3-chloro-4,5-dimethoxypyridazine.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl groups.[3][4]

  • Materials: 3-Chloro-4,5-dimethoxypyridazine, Aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water, Toluene/ethanol/water).

  • Procedure:

    • In a Schlenk flask, combine 3-chloro-4,5-dimethoxypyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).

    • Add the degassed solvent system.

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9070-90
PdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O10075-95

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Protocol 5: Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for further functionalization or as structural elements in their own right.[5][6]

  • Materials: 3-Chloro-4,5-dimethoxypyridazine, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., triethylamine (TEA), diisopropylamine (DIPA)), Solvent (e.g., THF, DMF).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 3-chloro-4,5-dimethoxypyridazine (1.0 equiv.), the palladium catalyst (0.02 equiv.), and CuI (0.04 equiv.).

    • Add the degassed solvent and the base.

    • Add the terminal alkyne (1.2 equiv.) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.

    • Dry the organic layer, concentrate, and purify by column chromatography.[7]

Protocol 6: Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of N-arylated compounds, which are prevalent in many biologically active molecules.[8][9]

  • Materials: 3-Chloro-4,5-dimethoxypyridazine, Amine (primary or secondary), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOt-Bu, K₃PO₄), Solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.01-0.05 equiv.), the ligand (0.02-0.1 equiv.), and the base (1.5-2.0 equiv.).

    • Add the solvent, followed by 3-chloro-4,5-dimethoxypyridazine (1.0 equiv.) and the amine (1.2 equiv.).

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Characterization of Novel Ligands

Thorough characterization of the newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the newly synthesized ligands.

Biological Evaluation and Screening Strategies

The diverse biological activities of pyridazine derivatives suggest a wide range of potential targets for ligands based on the 4,5-dimethoxypyridazine scaffold.[10]

Potential Biological Targets
  • Kinases: The pyridazine core is a known hinge-binding motif in many kinase inhibitors. Derivatives of 4,5-dimethoxypyridazine could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory agents.[11][12]

  • G-Protein Coupled Receptors (GPCRs): Pyridazine-containing compounds have shown activity at various GPCRs. Screening against a panel of GPCRs could reveal novel modulators of these important drug targets.

  • Enzymes involved in neurodegenerative diseases: Some pyridazine derivatives have been investigated for their potential to inhibit protein aggregation associated with diseases like Alzheimer's.[10]

Screening Assays
  • Binding Assays: Initial screening should involve binding assays to determine the affinity of the new ligands for their putative targets. Techniques such as radioligand binding assays, fluorescence polarization, or surface plasmon resonance (SPR) can be employed.

  • Functional Assays: For promising hits from binding assays, functional assays should be performed to determine whether the ligands act as agonists, antagonists, or allosteric modulators. These assays will be target-specific (e.g., enzyme activity assays for kinases, second messenger assays for GPCRs).

  • Cell-based Assays: The most promising compounds should be evaluated in cell-based assays to assess their cellular potency, selectivity, and potential cytotoxicity.

Conclusion and Future Directions

The 4,5-dimethoxypyridazine scaffold represents a fertile ground for the discovery of novel ligands with significant therapeutic potential. The synthetic protocols outlined in these application notes provide a robust starting point for the generation of diverse chemical libraries based on this privileged core. The strategic application of modern cross-coupling methodologies allows for the systematic exploration of structure-activity relationships, paving the way for the development of potent and selective modulators of a range of biological targets. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to understand the molecular basis of their activity.

References

  • 28.[3][11]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed]([Link])

Sources

Method

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 4,5-Dimethoxypyridazine Derivatives

Introduction: The Pyridazine Scaffold in Modern Agrochemicals The relentless demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally benign agrochem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Agrochemicals

The relentless demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyridazine nucleus has emerged as a "privileged structure" for the discovery of new bioactive molecules. Pyridazine and its derivatives, particularly pyridazin-3(2H)-ones, are integral components in a variety of commercial agrochemicals, exhibiting a broad spectrum of activities including herbicidal, fungicidal, and insecticidal properties.[1][2] The inherent chemical reactivity and structural versatility of the pyridazine ring allow for extensive functionalization, enabling the fine-tuning of biological activity and physicochemical properties.

This application note provides a comprehensive guide for researchers and scientists in the agrochemical industry on the strategic use of 4,5-dimethoxypyridazine derivatives as key intermediates in the synthesis of potent herbicides. We will delve into the underlying synthetic logic, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Core Synthetic Strategy: From Dihalogenated Precursors to Dimethoxy Intermediates

A prevalent and efficient strategy for the synthesis of 4,5-disubstituted pyridazin-3(2H)-one based agrochemicals commences with a readily accessible dihalogenated precursor, most commonly 4,5-dichloro-3(2H)-pyridazinone. This key intermediate can be synthesized from starting materials such as mucochloric acid or maleic hydrazide.[2][3] The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are highly susceptible to nucleophilic aromatic substitution, providing a versatile handle for the introduction of a wide array of functional groups.

The introduction of methoxy groups at these positions is a critical step in the synthesis of a number of herbicidal compounds. This is typically achieved through a double nucleophilic substitution reaction with sodium methoxide. The resulting 4,5-dimethoxy-3(2H)-pyridazinone scaffold serves as a crucial building block for further molecular elaboration.

Featured Agrochemical Synthesis: 2-Phenyl-4,5-dimethoxy-3(2H)-pyridazinone

To illustrate this synthetic approach, we will focus on the synthesis of 2-phenyl-4,5-dimethoxy-3(2H)-pyridazinone, a representative example of a herbicidal pyridazinone derivative. This synthesis highlights the key transformation from a dichlorinated precursor to the desired dimethoxy intermediate.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The core of this synthesis is a sequential nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridazinone ring system, coupled with the presence of the halogen atoms, facilitates the attack of the methoxide nucleophile. The reaction proceeds via a Meisenheimer-like intermediate, leading to the displacement of the chloride ions.

Nucleophilic_Aromatic_Substitution cluster_0 Synthetic Workflow reactant1 2-Phenyl-4,5-dichloro- 3(2H)-pyridazinone Reaction\nMixture Reaction Mixture reactant1->Reaction\nMixture + reactant2 Sodium Methoxide (2 eq.) reactant2->Reaction\nMixture product 2-Phenyl-4,5-dimethoxy- 3(2H)-pyridazinone Heating &\nStirring Heating & Stirring Reaction\nMixture->Heating &\nStirring Work-up &\nPurification Work-up & Purification Heating &\nStirring->Work-up &\nPurification Work-up &\nPurification->product caption Workflow for the synthesis of 2-phenyl-4,5-dimethoxy-3(2H)-pyridazinone.

Diagram 1. Synthetic workflow for 2-phenyl-4,5-dimethoxy-3(2H)-pyridazinone.
Experimental Protocol: Synthesis of 2-Phenyl-4,5-dimethoxy-3(2H)-pyridazinone

This protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of the target compound.[4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Phenyl-4,5-dichloro-3(2H)-pyridazinone6521-53-5241.071.0 g
Sodium Methoxide124-41-454.020.45 g
Anhydrous Methanol67-56-132.0420 mL
Glacial Acetic Acid64-19-760.05As needed
Dichloromethane75-09-284.93As needed
Saturated Sodium Bicarbonate SolutionN/AN/AAs needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone in 20 mL of anhydrous methanol.

  • Addition of Sodium Methoxide: To the stirred solution, carefully add 0.45 g of sodium methoxide in portions. Causality Note: The portion-wise addition helps to control any initial exotherm.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). Expertise Insight: The disappearance of the starting material spot is a key indicator of reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add 50 mL of water and extract with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Trustworthiness Check: This washing step is crucial to remove any unreacted acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-phenyl-4,5-dimethoxy-3(2H)-pyridazinone as a crystalline solid.

Expected Results and Characterization:

The successful synthesis of 2-phenyl-4,5-dimethoxy-3(2H)-pyridazinone should yield a white to off-white solid. The identity and purity of the compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point consistent with the literature value.
¹H NMR Peaks corresponding to the phenyl protons and two distinct singlets for the two methoxy groups.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the pyridazinone ring, and the carbons of the methoxy groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₂H₁₂N₂O₃ (m/z = 232.24).

Further Applications and Future Directions

The 4,5-dimethoxypyridazine scaffold is not limited to the synthesis of 2-phenyl-4,5-dimethoxy-3(2H)-pyridazinone. This versatile intermediate can be further functionalized to create a diverse library of potential agrochemicals. For instance, modifications at the N2 position of the pyridazinone ring can be explored by starting with a different hydrazine derivative in the initial ring formation step.

Future_Directions core 4,5-Dimethoxypyridazinone Intermediate modification1 N-2 Position Functionalization core->modification1 modification2 Introduction of other substituents on the N-phenyl ring core->modification2 modification3 Exploration of other alkoxy groups core->modification3 product1 Novel Herbicides modification1->product1 product2 Fungicides modification1->product2 modification2->product1 product3 Insecticides modification2->product3 modification3->product1

Diagram 2. Diversification of agrochemicals from the core scaffold.

The continued exploration of the chemical space around the 4,5-dimethoxypyridazine core holds significant promise for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL not available)
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (URL: [Link])

  • Pyridazinones from Maleic Hydrazide: A New Substrate for the Mitsunobu Reaction | Request PDF - ResearchGate. (URL: [Link])

  • Reaction of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone (I) with sodium alkoxides, a ring contraction product, 1-phenyl-4-a - J-Stage. (URL: [Link])

  • Product Class 8: Pyridazines. (URL not available)
  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (URL not available)
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dimethoxypyridazine

Welcome to the technical support center for the synthesis of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges, provide troubleshooting strategies, and answer frequently asked questions to facilitate a smoother and more efficient synthetic workflow.

The primary and most common route to 4,5-dimethoxypyridazine involves the nucleophilic aromatic substitution (SNAr) of a dihalo-pyridazine precursor, typically 4,5-dichloropyridazine, with sodium methoxide. While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield, purity, and scalability. This guide is structured to address these issues head-on, providing both theoretical understanding and practical, field-tested solutions.

Troubleshooting Guide

This section is formatted to help you quickly identify and resolve specific issues you may encounter during the synthesis of 4,5-dimethoxypyridazine.

Issue 1: Low or No Yield of 4,5-Dimethoxypyridazine

Question: I am attempting the synthesis of 4,5-dimethoxypyridazine from 4,5-dichloropyridazine and sodium methoxide in methanol, but I am observing very low yields or no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low or no yield in the methoxylation of 4,5-dichloropyridazine is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and the inherent reactivity of the substrate.

Potential Causes & Solutions:

  • Purity and Activity of Sodium Methoxide: Sodium methoxide is highly hygroscopic and can decompose upon exposure to moisture, leading to the formation of sodium hydroxide and methanol. The presence of hydroxide can lead to unwanted side reactions.

    • Troubleshooting:

      • Always use freshly opened or properly stored sodium methoxide.

      • Consider preparing a fresh solution of sodium methoxide by reacting clean sodium metal with anhydrous methanol under an inert atmosphere. This ensures the highest reactivity.

      • Perform a titration of your sodium methoxide solution to confirm its concentration before use.

  • Solvent Purity: The presence of water in the methanol will consume the sodium methoxide and can lead to the formation of hydroxy-pyridazines, which are often difficult to separate from the desired product.

    • Troubleshooting:

      • Use anhydrous methanol (≥99.8% purity) for the reaction.

      • If necessary, distill methanol from a suitable drying agent like magnesium turnings.

  • Reaction Temperature and Time: Nucleophilic aromatic substitutions on pyridazine rings can be sluggish and require sufficient thermal energy to proceed at a reasonable rate.[1]

    • Troubleshooting:

      • Ensure the reaction is heated to reflux and maintained at that temperature.

      • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often run for several hours to overnight to ensure completion.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the reagents and intermediates, especially at elevated temperatures.[2]

    • Troubleshooting:

      • Degas the solvent and flush the reaction vessel with an inert gas before adding the reagents.

      • Maintain a positive pressure of the inert gas throughout the reaction.

ParameterSub-Optimal ConditionRecommended OptimizationRationale
Sodium Methoxide Old, clumpy, or of unknown concentration.Use fresh, high-purity sodium methoxide or prepare it in situ.Ensures the nucleophile is active and present in the correct stoichiometry.
Solvent Technical grade or wet methanol.Use anhydrous methanol (≥99.8%).Prevents quenching of the methoxide and formation of hydroxy byproducts.
Temperature Below reflux.Maintain at reflux (approx. 65°C for methanol).Provides sufficient activation energy for the SNAr reaction.
Atmosphere Open to air.Conduct under an inert atmosphere (N2 or Ar).Minimizes oxidative side reactions and reagent decomposition.
Issue 2: Formation of Monosubstituted and Other Impurities

Question: My reaction is producing a mixture of 4-chloro-5-methoxypyridazine and the desired 4,5-dimethoxypyridazine, making purification difficult. How can I improve the selectivity towards the disubstituted product?

Answer:

The formation of the monosubstituted intermediate, 4-chloro-5-methoxypyridazine, is an inherent part of the reaction mechanism. However, its accumulation suggests that the second substitution is significantly slower than the first, or the reaction has not gone to completion.

Potential Causes & Solutions:

  • Stoichiometry of Sodium Methoxide: An insufficient amount of sodium methoxide will naturally lead to incomplete reaction and the presence of the monosubstituted product.

    • Troubleshooting:

      • Use a slight excess of sodium methoxide (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion.

      • Ensure accurate weighing and transfer of the reagent.

  • Reaction Time: The second nucleophilic substitution may require a longer reaction time than the first due to the electronic effect of the newly introduced methoxy group.

    • Troubleshooting:

      • Extend the reaction time and monitor for the disappearance of the monosubstituted intermediate by TLC or GC-MS.

  • Regioselectivity Issues: While the 4 and 5 positions of pyridazine are electronically similar, subtle differences can influence the relative rates of substitution. The presence of electron-donating or withdrawing groups elsewhere on the ring can significantly impact regioselectivity in nucleophilic aromatic substitutions.[3][4]

    • Troubleshooting:

      • While not applicable to the parent 4,5-dichloropyridazine, be mindful of this effect if working with substituted pyridazine systems. Computational methods like Density Functional Theory (DFT) can help predict the most likely sites of nucleophilic attack.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 4,5-dimethoxypyridazine, and how is it prepared?

A1: The most common precursor is 4,5-dichloropyridazine. This can be synthesized from mucochloric acid and hydrazine sulfate.[5] The reaction involves the condensation of hydrazine with mucochloric acid to form 4,5-dichloro-3(2H)-pyridazinone, which can then be further chlorinated to yield 4,5-dichloropyridazine.

Q2: Are there alternative synthetic routes to 4,5-dimethoxypyridazine that avoid the use of dichloropyridazine?

A2: Yes, alternative routes exist, although they are less common. One potential pathway involves the methylation of a corresponding dihydroxy-pyridazine (pyridazinedione). However, this can present its own challenges with regioselectivity of the methylation (O-methylation vs. N-methylation) and the potential for side reactions.[6][7] Another approach could be an inverse electron-demand Diels-Alder reaction between a substituted tetrazine and an appropriate dienophile to construct the pyridazine core, followed by functional group manipulation.[8]

Q3: My final product is difficult to purify. What are some recommended purification techniques for 4,5-dimethoxypyridazine?

A3: Purification can indeed be challenging due to the potential for closely related byproducts.

  • Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane is often effective at separating the desired product from starting material and the monosubstituted intermediate.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.

  • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction workup can be beneficial before chromatography or recrystallization.

Q4: What are the key safety precautions to consider when working with the reagents for this synthesis?

A4: Safety is paramount.

  • Sodium Metal/Sodium Methoxide: Both are highly corrosive and react violently with water. Handle them in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4,5-Dichloropyridazine: This is a halogenated heterocyclic compound and should be treated as potentially toxic and an irritant. Avoid inhalation of dust and skin contact.

  • Anhydrous Methanol: This is a flammable and toxic solvent. Work in a well-ventilated area and avoid sources of ignition.

Q5: How does the electronic nature of the pyridazine ring influence the SNAr reaction?

A5: The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which makes the ring electron-deficient. This electronic nature is crucial as it activates the ring towards nucleophilic attack, a necessary condition for the SNAr mechanism to proceed.[9] The attack of the methoxide ion temporarily disrupts the aromaticity of the ring, forming a Meisenheimer complex, which then re-aromatizes by expelling a chloride ion.[1]

Experimental Workflows & Diagrams
Workflow: Synthesis of 4,5-Dimethoxypyridazine

This diagram outlines the standard laboratory procedure for the synthesis of 4,5-dimethoxypyridazine from 4,5-dichloropyridazine.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Sodium Methoxide (2.2 eq) in Anhydrous Methanol B Add 4,5-Dichloropyridazine (1.0 eq) to Methoxide Solution under N2 Atmosphere A->B Charge Reactor C Reflux Reaction Mixture (e.g., 65°C) B->C Heat D Monitor Progress by TLC/GC-MS (Disappearance of Starting Material) C->D Sample E Cool to Room Temperature & Quench with Water D->E Reaction Complete F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry Organic Layer (e.g., Na2SO4) & Concentrate F->G H Purify Crude Product (Column Chromatography or Recrystallization) G->H Crude Product I Characterize Final Product (NMR, MS, etc.) H->I Pure Product Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Reagents Fresh & Anhydrous? Start->Check_Reagents Check_Conditions Reaction at Reflux Temp? Check_Reagents->Check_Conditions Yes Sol_Reagents Use Fresh Reagents & Anhydrous Solvent Check_Reagents->Sol_Reagents No Check_Stoichiometry Correct Stoichiometry (2.2 eq MeONa)? Check_Conditions->Check_Stoichiometry Yes Sol_Conditions Increase/Maintain Reflux Temperature Check_Conditions->Sol_Conditions No Check_Time Sufficient Reaction Time? Sol_Time Extend Reaction Time & Monitor Check_Time->Sol_Time No Success Yield Improved Check_Time->Success Yes Check_Stoichiometry->Check_Time Yes Sol_Stoichiometry Adjust Reagent Quantities Check_Stoichiometry->Sol_Stoichiometry No Sol_Reagents->Check_Reagents Sol_Conditions->Check_Conditions Sol_Time->Check_Time Sol_Stoichiometry->Check_Stoichiometry

Caption: A logical approach to troubleshooting low product yield.

References
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available from: [Link]

  • Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. wuxibiology.com. Available from: [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.Google Apis.
  • Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. National Institutes of Health. Available from: [Link]

  • Methylation of aminopyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Polyoxygenated 4,5-Diarylpyridazines with Antiproliferative and Antitubulin Activity via Inverse Electron-Demand Diels-Alder Reaction of 1,2,4,5- Tetrazine. Bentham Science. Available from: [Link]

  • nucleophilic aromatic substitutions - YouTube. YouTube. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. National Institutes of Health. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 4,5-Dimethoxypyridazine

Welcome to the technical support resource for the purification of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the isolation and purification of this and structurally related pyridazine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4,5-dimethoxypyridazine, offering insights into probable causes and providing robust, field-tested solutions.

Issue 1: Low Yield or Complete Failure of Crystallization After Recrystallization Attempt

Probable Cause: This common issue typically stems from an improper choice of solvent, using an excessive volume of solvent, or cooling the solution too rapidly, which prevents the solution from reaching the necessary supersaturation state for crystal nucleation and growth.[1][2]

Solution: A systematic approach to solvent selection and crystallization technique is crucial.

  • Causality: The fundamental principle of recrystallization is based on the differential solubility of the target compound in a given solvent at high and low temperatures.[3][4] An ideal solvent will dissolve 4,5-dimethoxypyridazine completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).

  • Actionable Protocol:

    • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. A suitable solvent system is one where the compound is sparingly soluble at room temperature but dissolves readily upon heating.

    • Minimize Solvent Volume: In an Erlenmeyer flask, add the minimum amount of hot solvent required to just dissolve the crude solid.[1] Adding solvent in small portions to the heated mixture is key.

    • Induce Crystallization: If crystals do not form upon slow cooling to room temperature, try scratching the inside of the flask with a glass rod just below the solvent line or adding a single seed crystal from a previous batch.[1]

    • Maximize Precipitation: Once the solution has slowly cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product out of the solution.[5]

    • Consider a Mixed-Solvent System: If a single suitable solvent cannot be found, a two-solvent (binary) system is a powerful alternative.[5] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pairing is an alcohol (good solvent) and water (bad solvent).[5]

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarOften a good starting point for polar heterocyclic compounds.
Isopropanol 82PolarSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate 77Mid-PolarA versatile solvent for a wide range of organic compounds.
Toluene 111Non-PolarUseful if the compound is less polar.
Hexane 69Non-PolarOften used as the "bad" solvent or anti-solvent in a binary system.[6]
Issue 2: Significant Product Tailing or Streaking During Silica Gel Column Chromatography

Probable Cause: Pyridazine derivatives are basic due to the lone pairs of electrons on the nitrogen atoms. These basic sites can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.[1]

Solution: The interaction between the basic analyte and the acidic stationary phase must be suppressed.

  • Causality: The strong ionic interaction between the basic nitrogen centers of the pyridazine and the acidic protons of the silica gel's silanol groups causes a portion of the analyte molecules to move much more slowly than the bulk, resulting in a "tailing" effect on the chromatogram.

  • Actionable Protocol:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective.[1][7] Alternatively, a solution of 1-2% methanol in dichloromethane saturated with ammonia can be used.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina (Brockmann activity II or III) is an excellent alternative to silica gel for basic compounds.[1]

    • Reverse-Phase Chromatography: For highly polar and basic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is often a superior choice.[1] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the basic nitrogens, leading to sharp, symmetrical peaks.[7]

Visualizing the Problem and Solution

G cluster_0 Standard Silica Gel Chromatography cluster_1 Optimized Chromatography pyridazine 4,5-Dimethoxypyridazine (Basic) silica Silica Gel (Acidic Si-OH groups) pyridazine->silica Binds to interaction Strong Acid-Base Interaction pyridazine->interaction silica->interaction tailing Result: Peak Tailing & Low Recovery interaction->tailing pyridazine_mod 4,5-Dimethoxypyridazine silica_mod Silica Gel + Triethylamine (TEA) pyridazine_mod->silica_mod Elutes smoothly no_interaction Blocked Si-OH Groups (No Interaction) silica_mod->no_interaction good_peak Result: Symmetrical Peak & Good Recovery no_interaction->good_peak G start Crude Reaction Product wash Initial Wash (e.g., with cold solvent or aqueous bicarbonate) start->wash is_solid Is the product a solid? wash->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography (Silica or Alumina) is_solid->column No (Oily) is_pure Is the product pure? (Check by TLC, NMR, LC-MS) recrystallize->is_pure is_pure->column No final_product Pure 4,5-Dimethoxypyridazine is_pure->final_product Yes column->final_product

Sources

Troubleshooting

Technical Support Center: Methoxylation of Dichloropyridazines

Welcome to the technical support center for the methoxylation of dichloropyridazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methoxylation of dichloropyridazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges encountered during experimentation. The guidance provided is rooted in established mechanistic principles and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction: The Synthetic Challenge

The methoxylation of dichloropyridazines is a cornerstone reaction in medicinal chemistry, providing access to key intermediates for a wide array of biologically active compounds. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a methoxide source displaces one or both chlorine atoms on the electron-deficient pyridazine ring.[1][2][3] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability. This guide will dissect these challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the methoxylation of dichloropyridazines?

A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is different from SN1 and SN2 reactions.[1] The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles like methoxide. The reaction involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups on the ring accelerates this reaction.[2][3][4]

Q2: I am observing incomplete conversion of my dichloropyridazine starting material. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Nucleophile: Ensure at least a stoichiometric amount of your methoxide source is used. For monosubstitution, a slight excess is often beneficial. For disubstitution, a larger excess will be required.

  • Inadequate Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Optimization is key. Some reactions may proceed well at room temperature, while others require heating.[5][6]

  • Poor Solubility: The dichloropyridazine starting material may have limited solubility in the chosen solvent at the reaction temperature, limiting its availability to react.

  • Deactivation of Nucleophile: The presence of adventitious water or acidic impurities can quench the methoxide nucleophile, reducing its effective concentration.

Q3: Why am I seeing a mixture of mono- and di-methoxylated products? How can I control the selectivity?

A3: Achieving selective mono-methoxylation can be challenging because the introduction of the first methoxy group can activate the ring for a second substitution, albeit to a lesser extent than the initial chlorine atoms. To favor mono-substitution:

  • Control Stoichiometry: Use a carefully controlled amount of the methoxide reagent (typically 1.0 to 1.2 equivalents).

  • Lower Reaction Temperature: Running the reaction at a lower temperature will slow down the second substitution more significantly than the first.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-methoxylated product is maximized.

To favor di-substitution, use a significant excess of the methoxide source and a higher reaction temperature to drive the reaction to completion.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions, their mechanistic origins, and actionable troubleshooting steps.

Issue 1: Formation of Hydroxylated Byproducts

Symptoms:

  • Presence of unexpected peaks in your LC-MS or GC-MS corresponding to the mass of a hydroxylated pyridazine.

  • Reduced yield of the desired methoxylated product.

Root Cause Analysis: The presence of water in the reaction mixture can lead to the formation of hydroxide ions, which can compete with methoxide as a nucleophile, resulting in the formation of hydroxypyridazine byproducts. This is particularly problematic when using sodium methoxide, which can be hygroscopic.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous methanol is suitable, or it can be dried over molecular sieves.

    • Ensure your sodium methoxide is fresh and has been stored under anhydrous conditions.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Over-reaction Leading to Unwanted Polysubstitution or Degradation

Symptoms:

  • A complex mixture of products observed by TLC or LC-MS.

  • Formation of dark, tarry materials.

  • Low isolated yield of the desired product.

Root Cause Analysis: Excessively harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to a cascade of unwanted reactions.[5] The pyridazine ring, while electron-deficient, can be susceptible to degradation under strongly basic conditions at elevated temperatures.

Troubleshooting Protocol:

  • Reaction Condition Optimization: A systematic approach to optimizing reaction conditions is crucial.[7][8]

    • Temperature Screening: Begin with a lower temperature (e.g., room temperature) and gradually increase it in small increments (e.g., 10-20°C) until a reasonable reaction rate is achieved.

    • Time Course Study: Monitor the reaction at regular intervals to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation.

  • Choice of Base and Solvent:

    • Consider using a milder base if sodium methoxide proves too reactive.

    • The choice of solvent can influence reactivity. While methanol is the most common solvent, other polar aprotic solvents could be explored in specific cases.[6]

Issue 3: Regioselectivity Issues in Unsymmetrically Substituted Dichloropyridazines

Symptoms:

  • Formation of a mixture of regioisomers when starting with an unsymmetrically substituted dichloropyridazine.

Root Cause Analysis: The position of nucleophilic attack is dictated by the electronic environment of the carbon atoms attached to the chlorine atoms. Electron-withdrawing groups on the pyridazine ring will direct the incoming nucleophile to specific positions (typically ortho or para to the activating group), while electron-donating groups will direct it elsewhere.[9]

Troubleshooting Protocol:

  • Computational Analysis: Density Functional Theory (DFT) calculations can be a powerful tool to predict the most likely site of nucleophilic attack by evaluating the Fukui index or electrostatic potential at the reacting centers.[9]

  • Strategic Blocking/Directing Groups: In complex syntheses, it may be necessary to introduce and later remove blocking or directing groups to achieve the desired regioselectivity.

  • Careful Reaction Control: Subtle changes in reaction conditions (temperature, solvent, counter-ion of the methoxide) can sometimes influence the regiochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for Mono-methoxylation of 3,6-Dichloropyridazine
  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Upon consumption of the starting material, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for In-Process Control and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for quantitative analysis of the reaction mixture.[10]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: Monitor at a wavelength where both the starting material and products have significant absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts.[10]

Data and Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Conversion Insufficient nucleophile, low temperature, poor solubilityIncrease stoichiometry of methoxide, gradually increase temperature, use a co-solvent
Hydroxylated Byproducts Presence of waterUse anhydrous reagents and solvents, conduct under an inert atmosphere
Over-reaction/Degradation High temperature, long reaction timeOptimize temperature and time, consider a milder base
Poor Regioselectivity Electronic effects of substituentsPerform computational analysis, use blocking groups, screen reaction conditions
Diagrams

G cluster_0 Reaction Pathway Dichloropyridazine Dichloropyridazine Meisenheimer Complex Meisenheimer Complex Dichloropyridazine->Meisenheimer Complex + MeO- (Addition) Methoxypyridazine Methoxypyridazine Meisenheimer Complex->Methoxypyridazine - Cl- (Elimination)

Caption: SNAr Mechanism for Methoxylation.

G Start Start Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Increase_MeO Increase [MeO-] Incomplete_Conversion->Increase_MeO Yes Side_Products Side Products Observed? Incomplete_Conversion->Side_Products No Increase_Temp Increase Temperature Increase_MeO->Increase_Temp Check_Solubility Check Solubility Increase_Temp->Check_Solubility Check_Solubility->Side_Products Hydroxylation Hydroxylation? Side_Products->Hydroxylation Yes Proceed Proceed to Workup Side_Products->Proceed No Dry_Reagents Use Anhydrous Conditions Hydroxylation->Dry_Reagents Yes Over_Reaction Over-reaction? Hydroxylation->Over_Reaction No Dry_Reagents->Proceed Lower_Temp_Time Lower Temp/Time Over_Reaction->Lower_Temp_Time Yes Over_Reaction->Proceed No Lower_Temp_Time->Proceed

Caption: Troubleshooting Decision Tree.

References

  • Optimizing the reaction conditions. a | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available from: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution - BYJU'S. Available from: [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. Available from: [Link]

  • Optimizing reaction conditions a . | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Optimization of reaction conditions a | Download Table - ResearchGate. Available from: [Link]

  • Optimization of reaction conditions: Significance and symbolism. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethoxypyridazine Functionalization

Welcome to the technical support center for the functionalization of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its chemical transformations and optimize your reaction outcomes.

Introduction to the Reactivity of 4,5-Dimethoxypyridazine

4,5-Dimethoxypyridazine is an electron-rich diazine, a class of compounds of significant interest in medicinal and agrochemical research.[1][2] The two methoxy groups at the C4 and C5 positions donate electron density into the pyridazine ring, influencing its reactivity in various transformations. Understanding this electronic nature is crucial for predicting its behavior in reactions such as nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and C-H functionalization.

This guide will address common challenges and provide actionable solutions for the successful functionalization of this important scaffold.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Question: I am attempting a Suzuki-Miyaura coupling with a halogenated 4,5-dimethoxypyridazine, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in Suzuki-Miyaura coupling of pyridazine derivatives is a frequent challenge.[3] The electron-rich nature of the 4,5-dimethoxypyridazine ring can make the oxidative addition step of the catalytic cycle more difficult compared to electron-deficient systems.[4] Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection:

    • Inactive Catalyst: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere.[3]

    • Suboptimal Ligand: For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition. Consider ligands such as SPhos, XPhos, or Buchwald-type ligands.[3][4]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. Weaker bases like Na₂CO₃ may be insufficient. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3] The solubility of the base in your chosen solvent is also a key factor.

    • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes, the addition of a small amount of water can be beneficial, but for sensitive substrates, anhydrous conditions are preferable.[5]

    • Temperature: The reaction may require higher thermal energy. Incrementally increase the reaction temperature, for example, from 80°C to 100°C or 120°C, while carefully monitoring for any signs of decomposition.[3]

    • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the catalyst and promote side reactions.[3]

  • Boronic Acid/Ester Quality:

    • Ensure your boronic acid or ester is pure and has not decomposed during storage. Pyridine-containing boronic acids can be particularly prone to protodeboronation.[6]

Experimental Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling

G cluster_start Initial Failed Reaction cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Low/No Conversion catalyst Screen Catalysts & Ligands (e.g., SPhos, XPhos) start->catalyst base Screen Bases (e.g., K3PO4, Cs2CO3) catalyst->base temp Increase Temperature (e.g., 80°C -> 120°C) base->temp degas Ensure Rigorous Degassing temp->degas success Improved Yield degas->success

Caption: Systematic troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am trying to perform a direct C-H functionalization on the 4,5-dimethoxypyridazine core, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer:

Direct C-H functionalization of pyridines and related heterocycles can be challenging due to the coordinating ability of the ring nitrogen, which can interfere with the catalyst.[7][8] The electronic and steric environment of the C-H bonds in 4,5-dimethoxypyridazine will dictate the preferred site of reaction.

  • Understanding Inherent Reactivity: The C3 and C6 positions of the pyridazine ring are electronically distinct from the C4 and C5 positions bearing the methoxy groups. The methoxy groups will influence the electron density at adjacent and remote positions.

  • Directing Groups: The most reliable way to control regioselectivity in C-H activation is by installing a directing group.[9] This group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. While this adds extra synthetic steps (installation and removal of the directing group), it provides unparalleled control over the reaction site.

  • Steric Hindrance: The methoxy groups can sterically hinder the C4 and C5 positions, potentially favoring functionalization at the less hindered C3 or C6 positions in the absence of a directing group.

  • Catalyst Control: The choice of metal catalyst and ligands can also influence regioselectivity. Some catalytic systems have an inherent preference for certain positions on the heterocyclic ring.

Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNAr)

Question: I expected my 4,5-dimethoxypyridazine derivative with a leaving group to readily undergo SNAr, but the reaction is sluggish. Why is this, and what can I do?

Answer:

While pyridazines are generally electron-deficient and amenable to SNAr, the presence of two electron-donating methoxy groups on your substrate counteracts this effect.[10][11] This increased electron density on the ring makes it less electrophilic and therefore less reactive towards nucleophiles.

  • Activating Groups: For SNAr to proceed efficiently, the aromatic ring needs to be sufficiently electron-poor.[11] If your substrate allows, consider if an electron-withdrawing group is present or can be installed ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[10][12]

  • Stronger Nucleophiles and Harsher Conditions:

    • Use a stronger nucleophile. For example, if an alcohol is not reacting, try using its corresponding alkoxide.

    • Increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy.

    • Use a polar aprotic solvent like DMF or DMSO to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion.

  • Leaving Group Ability: Ensure you are using a good leaving group. For SNAr reactions, fluoride is often the best leaving group, followed by chloride, bromide, and iodide. This is opposite to the trend seen in SN1 and SN2 reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to watch out for during the functionalization of 4,5-dimethoxypyridazine?

A1:

  • In Cross-Coupling Reactions:

    • Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3][13]

    • Dehalogenation of the starting material can occur, especially under harsh conditions or with certain catalyst/ligand combinations.[3]

    • Protodeboronation of the boronic acid can be an issue, particularly with prolonged reaction times or in the presence of excess water.[3]

  • In SNAr Reactions:

    • If multiple leaving groups are present, you may see substitution at more than one position.

    • Strongly basic nucleophiles can lead to elimination or other unwanted side reactions.

Q2: How can I purify my functionalized 4,5-dimethoxypyridazine product?

A2: Purification of pyridazine derivatives often involves standard techniques, but their polarity can sometimes present challenges.

  • Chromatography: Column chromatography on silica gel is the most common method. Due to the basicity of the pyridazine nitrogen, it can sometimes interact strongly with acidic silica gel, leading to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for obtaining highly pure material.[14]

  • Extraction: A standard aqueous workup with a suitable organic solvent is typically the first step after the reaction is complete. Washing with brine can help to remove water-soluble impurities.

Q3: Are there any specific safety precautions I should take when working with pyridazine derivatives?

A3: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Many organic reagents are flammable, toxic, or corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before use. Reactions should be carried out in a well-ventilated fume hood.

Key Reaction Parameters Summary

Reaction TypeKey Parameters to OptimizeCommon Issues
Suzuki-Miyaura Coupling Catalyst, Ligand, Base, Solvent, TemperatureLow conversion, Homocoupling, Dehalogenation[3]
C-H Functionalization Directing Group, Catalyst, Ligand, SolventPoor regioselectivity, Catalyst poisoning[7][9]
Nucleophilic Aromatic Substitution (SNAr) Nucleophile Strength, Temperature, Solvent, Leaving GroupSluggish reaction due to electron-donating groups[10][11]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a general starting point. The conditions will need to be optimized for your specific substrates.

  • To a dry reaction vessel, add the halogenated 4,5-dimethoxypyridazine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Proceed with an aqueous workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents (Substrate, Boronic Acid, Base) catalyst Add Catalyst & Ligand reagents->catalyst inert Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter purify Workup & Purify filter->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Taherpour, A. A., et al. Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. 2021. Available from: [Link]

  • Alfini, R., et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. 2010. Available from: [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. 2022. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? 2014. Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. 2023. Available from: [Link]

  • Alfini, R., et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. OUCI. Available from: [Link]

  • Alfini, R., et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Semantic Scholar. 2010. Available from: [Link]

  • Alfini, R., et al. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. PubMed. 2010. Available from: [Link]

  • El-Gazzar, M. G., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2022. Available from: [Link]

  • Hartwig, J. F. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. 2016. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. 2021. Available from: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. 2023. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. 2018. Available from: [Link]

  • Chen, G., et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. 2024. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. 2024. Available from: [Link]

  • Pyridazine. University of California, Irvine. Available from: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. 2011. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Cross-Coupling Reactions with 4,5-Dimethoxypyridazine

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a particularly challenging substrate in cross-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a particularly challenging substrate in cross-coupling reactions: 4,5-dimethoxypyridazine. Its unique electronic and steric profile often leads to low reactivity and undesirable side reactions. Here, we offer in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this valuable building block into your synthetic strategies.

The Challenge: Understanding the Low Reactivity of 4,5-Dimethoxypyridazine

The inherent difficulty in utilizing 4,5-dimethoxypyridazine in palladium-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors. The pyridazine core is an electron-deficient heterocycle, which should, in principle, facilitate the oxidative addition of a palladium catalyst. However, the two adjacent nitrogen atoms can act as a bidentate ligand, leading to strong coordination with the palladium center and subsequent catalyst inhibition or deactivation.[1][2]

Furthermore, the two methoxy groups at the C4 and C5 positions are strong electron-donating groups. This increased electron density on the pyridazine ring counteracts its inherent electron deficiency, making the crucial oxidative addition step of the catalytic cycle more difficult.[3] This combination of catalyst inhibition and electronic deactivation is the primary reason for the low reactivity of this substrate.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during experiments with 4,5-dimethoxypyridazine.

Issue 1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low.

Q: I've tried standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water), but I only see starting material. What's going wrong?

A: Standard Suzuki conditions are often insufficient for challenging, electron-rich heterocycles like 4,5-dimethoxypyridazine. The combination of an electron-rich substrate and potential catalyst inhibition by the pyridazine nitrogens requires a more specialized approach. Here’s a breakdown of potential causes and solutions:

  • Inadequate Catalyst System: The triphenylphosphine ligand is likely not electron-rich or sterically bulky enough to promote oxidative addition and prevent catalyst inhibition.

    • Solution: Switch to a more advanced catalyst system. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald are highly recommended. Ligands such as SPhos , XPhos , or RuPhos have demonstrated success in coupling electron-rich and coordinating heterocycles.[4] Consider using their corresponding pre-formed palladium precatalysts (e.g., SPhos-Pd-G3) for improved activity and reproducibility.[5] N-Heterocyclic Carbene (NHC) ligands, such as IPr , can also be effective.[6]

  • Ineffective Base: Sodium carbonate may not be a strong enough base to facilitate the crucial transmetalation step, especially with sterically hindered or electron-rich boronic acids.

    • Solution: Employ a stronger, non-aqueous base. Potassium phosphate (K₃PO₄) is an excellent choice for Suzuki couplings of challenging substrates.[1][3] Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) can also be effective, but their high basicity may not be compatible with all functional groups.

  • Suboptimal Solvent: A biphasic toluene/water system might not be ideal for this substrate.

    • Solution: Switch to anhydrous, polar aprotic solvents like 1,4-dioxane , tetrahydrofuran (THF) , or N,N-dimethylformamide (DMF) . These solvents can improve the solubility of the reagents and facilitate the reaction.

Issue 2: My Buchwald-Hartwig amination is failing.

Q: I'm attempting to couple a primary or secondary amine with a halogenated 4,5-dimethoxypyridazine, but the reaction is sluggish and gives a complex mixture of products.

A: The Buchwald-Hartwig amination of electron-rich, coordinating heterocycles is notoriously difficult. The challenges are similar to those in Suzuki coupling, with the added complication of the amine substrate also potentially coordinating to the palladium catalyst.

  • Catalyst Inhibition: Both the pyridazine nitrogens and the amine coupling partner can bind to the palladium center, leading to catalyst deactivation.

    • Solution: The use of highly specialized, sterically hindered ligands is critical. For primary amines, BrettPhos is often a good starting point. For secondary amines, RuPhos has shown excellent results.[7] The choice of ligand is highly dependent on the specific amine and halide. A new class of large-but-flexible Pd-BIAN-NHC catalysts has also been designed for the challenging amination of coordinating heterocycles.[8]

  • Inappropriate Base: The choice of base is crucial and can significantly impact the reaction outcome.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The base should be carefully chosen to be compatible with the functional groups on both coupling partners.

  • Side Reactions: Beta-hydride elimination can be a competing side reaction, leading to hydrodehalogenation of the starting material.[7]

    • Solution: Using a ligand that promotes rapid reductive elimination can minimize this side reaction. The bulky Buchwald ligands are designed to achieve this.

Issue 3: I'm observing significant homo-coupling in my Sonogashira reaction.

Q: I'm trying to perform a Sonogashira coupling with a terminal alkyne, but I'm getting a significant amount of the alkyne dimer (Glaser coupling product).

A: The formation of a diyne byproduct is a common issue in Sonogashira reactions, particularly when using a copper(I) co-catalyst.

  • Copper-Mediated Homo-coupling: The copper(I) salt, while accelerating the desired cross-coupling, is also a known promoter of the oxidative homo-coupling of terminal alkynes.

    • Solution: Switch to a copper-free Sonogashira protocol . These conditions often employ a palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and a strong base like cesium carbonate (Cs₂CO₃) or an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[10][11]

  • Oxygen in the Reaction Mixture: The presence of oxygen can facilitate the Glaser coupling.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent and reagents thoroughly before use is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: Which halogen should I use on my 4,5-dimethoxypyridazine for the best reactivity in cross-coupling reactions?

A1: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl .[12] For a challenging substrate like 4,5-dimethoxypyridazine, starting with the iodo- or bromo-derivative will give you the highest chance of success. Chloro-derivatives are significantly less reactive and will likely require a more specialized and highly active catalyst system.

Q2: How can I minimize side reactions like protodeboronation in Suzuki coupling?

A2: Protodeboronation, the cleavage of the C-B bond of the boronic acid before transmetalation, can be a significant issue. To minimize this:

  • Use freshly prepared, high-purity boronic acids.

  • Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates.

  • Use a non-aqueous base like K₃PO₄.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Employ slow addition of the boronic acid to the reaction mixture to maintain a low concentration.[1]

Q3: Can the methoxy groups on the pyridazine ring cause any side reactions?

A3: While the primary effect of the methoxy groups is electronic deactivation, they are generally stable under most cross-coupling conditions. However, under very harsh basic or acidic conditions, cleavage of the methyl ether could potentially occur, but this is not a common side reaction in standard palladium-catalyzed couplings.

Q4: What is the best general-purpose catalyst system to start with for 4,5-dimethoxypyridazine?

A4: For a Suzuki-Miyaura coupling, a good starting point would be a second or third-generation Buchwald precatalyst like SPhos-Pd-G3 or XPhos-Pd-G3 (2-5 mol%), with K₃PO₄ (2-3 equivalents) as the base in anhydrous 1,4-dioxane or THF at 80-110 °C. For Buchwald-Hartwig amination, the choice is more substrate-dependent, but a catalyst system based on RuPhos for secondary amines or BrettPhos for primary amines with NaOt-Bu as the base would be a reasonable starting point.

Recommended Experimental Protocols

The following are generalized protocols that should serve as a starting point for the optimization of cross-coupling reactions with halogenated 4,5-dimethoxypyridazine.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 4,5-Dimethoxypyridazine

This protocol is adapted from established methods for challenging heterocyclic substrates.[1][5]

Reagent/ComponentMolar Equivalents
Halo-4,5-dimethoxypyridazine1.0
Aryl/heteroaryl boronic acid or ester1.2 - 1.5
Palladium Precatalyst (e.g., SPhos-Pd-G3)0.02 - 0.05
Ligand (if not using a precatalyst, e.g., SPhos)0.04 - 0.10
Base (e.g., K₃PO₄)2.0 - 3.0
Anhydrous Solvent (e.g., 1,4-dioxane)to desired concentration

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-4,5-dimethoxypyridazine, boronic acid or ester, palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Halogenated 4,5-Dimethoxypyridazine

This protocol is designed to minimize the formation of alkyne homo-coupling byproducts.[10]

Reagent/ComponentMolar Equivalents
Halo-4,5-dimethoxypyridazine1.0
Terminal Alkyne1.5
Palladium Catalyst (e.g., Pd(OAc)₂)0.02
Ligand (e.g., SPhos)0.04
Base (e.g., Cs₂CO₃)2.0
Anhydrous Solvent (e.g., THF or DMF)to desired concentration

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-4,5-dimethoxypyridazine, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent, followed by the terminal alkyne and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Challenges and Solutions

To better understand the factors at play, the following diagrams illustrate the key challenges and a general workflow for troubleshooting.

Reactivity_Factors cluster_pyridazine 4,5-Dimethoxypyridazine cluster_effects Impact on Reactivity Pyridazine Pyridazine Core Inhibition Catalyst Inhibition (N-Pd Coordination) Pyridazine->Inhibition Adjacent Nitrogens Methoxy 4,5-Methoxy Groups Deactivation Electronic Deactivation (Reduced Electrophilicity) Methoxy->Deactivation Electron-Donating LowYield Low Reactivity / Low Yield Inhibition->LowYield Deactivation->LowYield

Caption: Factors contributing to the low reactivity of 4,5-dimethoxypyridazine.

Troubleshooting_Workflow cluster_catalyst Catalyst/Ligand Choice cluster_base Base Selection cluster_solvent Solvent Selection Start Low Yield or No Reaction Catalyst Optimize Catalyst System Start->Catalyst 1st Step Base Optimize Base Catalyst->Base If still low yield L1 Use Bulky, Electron-Rich Ligands (SPhos, XPhos) Catalyst->L1 L2 Use NHC Ligands (IPr) Catalyst->L2 L3 Use Pre-formed Precatalysts Catalyst->L3 Solvent Optimize Solvent Base->Solvent If still low yield B1 K₃PO₄ (Suzuki) Base->B1 B2 NaOt-Bu (Buchwald) Base->B2 B3 Cs₂CO₃ (Sonogashira) Base->B3 Success Successful Coupling Solvent->Success Iterate & Optimize S1 Anhydrous Dioxane/THF Solvent->S1 S2 Anhydrous DMF Solvent->S2

Caption: A general workflow for troubleshooting coupling reactions.

References

  • Tóth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2136–2143. [Link]

  • Maes, B. U. W., et al. (2023). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Hansen, A. L., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Nara, S. J., et al. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185-3204. [Link]

  • Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(20), 7872–7875. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12479–12486. [Link]

  • Chen, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Elagawany, M., et al. (2013). Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues. Anti-Cancer Agents in Medicinal Chemistry, 13(3), 441-452. [Link]

  • Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 16(4), 127. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9295–9308. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • Hakmaoui, A. E., et al. (2015). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 71(4), 603-609. [Link]

  • Guedes, da Silva, M. F. C., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 10(9), 1048. [Link]

  • Blaise, E., et al. (2014). Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions. The Journal of Organic Chemistry, 79(21), 10311–10322. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4,5-Dimethoxypyridazine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-dimethoxypyridazine. It addresses common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-dimethoxypyridazine. It addresses common challenges encountered during scale-up operations, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Core Synthesis Pathway

The most common and industrially viable route to 4,5-dimethoxypyridazine involves a double nucleophilic aromatic substitution (SNAr) on a 4,5-dihalopyridazine precursor, typically 4,5-dichloropyridazine, using sodium methoxide.

Synthetic_Workflow Precursor 4,5-Dichloropyridazine (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Scale-Up Reaction Precursor->Reaction Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Neutralize Purification Purification (Crystallization / Chromatography) Workup->Purification Crude Product Product 4,5-Dimethoxypyridazine (Final Product) Purification->Product Purity >98%

Caption: Overall workflow for the synthesis of 4,5-dimethoxypyridazine.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Question 1: My reaction yield is significantly lower on a larger scale than in my small-scale trials. What are the likely causes?

Answer: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.

  • Causality 1: Inefficient Heat Transfer & Local Hotspots.

    • Explanation: The reaction of sodium methoxide with dichloropyridazine is exothermic. On a small scale, glassware dissipates this heat quickly. On a larger scale, the surface-area-to-volume ratio decreases, trapping heat. This can create localized hotspots, leading to thermal degradation of the starting material, intermediates, or the final product.[1][2] The thermal stability of pyridazine derivatives can be a concern under harsh conditions.[3]

    • Solution:

      • Controlled Reagent Addition: Add the sodium methoxide solution slowly and sub-surface to the cooled solution of 4,5-dichloropyridazine.

      • Efficient Cooling: Use an appropriately sized cooling bath (ice-salt, glycol chiller) and ensure vigorous stirring to maintain a uniform internal temperature.

      • Monitoring: Place the temperature probe in the reaction mixture, not in the cooling bath, for accurate readings.

  • Causality 2: Incomplete Reaction of the Mono-substituted Intermediate.

    • Explanation: The first nucleophilic substitution to form 4-chloro-5-methoxypyridazine is generally faster than the second. The electron-donating nature of the first methoxy group deactivates the ring towards the second substitution, requiring more forcing conditions (higher temperature or longer reaction time). On a large scale, with inefficient mixing, pockets of the reaction may not reach the required activation energy for the second step to go to completion.

    • Solution:

      • Staging Temperature: After the initial exothermic addition at a lower temperature (e.g., 0-10 °C), slowly warm the reaction to a higher temperature (e.g., 40-65 °C or reflux) and hold until reaction completion is confirmed by analytical monitoring (TLC, LC-MS).

      • Stoichiometry: Ensure at least 2.2-2.5 equivalents of sodium methoxide are used to drive the second substitution to completion.

  • Causality 3: Poor Mixing.

    • Explanation: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. Inadequate agitation can lead to localized high concentrations of reactants and poor heat distribution, exacerbating the issues above.

    • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure good turnover and mixing throughout the reaction vessel.

Question 2: My final product is contaminated with a persistent impurity that is difficult to remove. How do I identify and prevent it?

Answer: The most probable impurity is the mono-substituted intermediate, 4-chloro-5-methoxypyridazine.

  • Identification: This intermediate will have a different Rf value on TLC and a distinct peak in the LC-MS, typically with a molecular ion corresponding to C₅H₅ClN₂O. Its 1H NMR will also be different from the desired product.

  • Prevention:

    • Drive the Reaction to Completion: As detailed in Question 1, use a slight excess of sodium methoxide and ensure adequate reaction time at an elevated temperature to facilitate the second substitution.

    • Anhydrous Conditions: Ensure your methanol and reaction setup are dry. The presence of water can hydrolyze sodium methoxide to sodium hydroxide, which can react with the dichloropyridazine to form hydroxy-pyridazines, further complicating the product mixture.

  • Removal:

    • Recrystallization: If the impurity co-crystallizes with the product, a different solvent system may be required. A solvent screen is recommended.

    • Chromatography: While not ideal for very large scales, flash column chromatography is effective for removal.

    • Reactive Quench: In some cases, a small amount of a more nucleophilic amine added during workup could selectively react with the remaining chlorinated intermediate, making the resulting aminopyridazine easier to separate. This should be approached with caution and thoroughly tested on a small scale.

Table 1: Troubleshooting Common Scale-Up Issues
Problem Probable Cause Recommended Solution
Low YieldInefficient heat transfer, local hotspots.Slow, controlled addition of nucleophile; efficient cooling and stirring.
Incomplete conversion of mono-substituted intermediate.Increase reaction temperature after initial addition; use >2.2 eq. of NaOMe.
Persistent ImpuritiesPresence of 4-chloro-5-methoxypyridazine.Drive reaction to completion; optimize purification (recrystallization solvent screen).
Formation of hydroxy-pyridazines.Use anhydrous solvent and reagents; ensure inert atmosphere.
Reaction StallsInsufficient activation energy for second substitution.Increase reaction temperature; confirm stoichiometry of NaOMe.
Difficult PurificationProduct and impurities have similar solubility.Perform a solvent screen for recrystallization; consider chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling sodium methoxide on a large scale? Sodium methoxide is corrosive, flammable (especially as a solution in methanol), and reacts violently with water. Always handle it under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and compatible gloves. Plan for quenching the reaction carefully and slowly, as adding water to excess sodium methoxide will be highly exothermic.

Q2: Which solvent is best for this reaction? Methanol is the most common and logical choice as it is the solvent for the sodium methoxide reagent and participates in the equilibrium. Using methanol as the solvent ensures a high concentration of the methoxide nucleophile. For substrates less soluble in methanol, a co-solvent like THF might be used, but this can complicate solvent removal and recovery on a large scale.

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes to resolve the starting material (4,5-dichloropyridazine), the intermediate (4-chloro-5-methoxypyridazine), and the final product. The reaction is complete when the starting material and intermediate spots are no longer visible. For more quantitative analysis, HPLC or LC-MS can be used.

Q4: How do I confirm the identity and purity of the final 4,5-dimethoxypyridazine? Structural confirmation and purity assessment should be performed using a combination of analytical techniques:

  • 1H NMR: Expect two singlets. One for the two equivalent aromatic protons on the pyridazine ring and one for the six equivalent protons of the two methoxy groups.

  • 13C NMR: Will show characteristic peaks for the methoxy carbons and the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range indicates high purity.

  • HPLC: To determine purity quantitatively (e.g., >98%).

Troubleshooting_Tree start Reaction Complete? (Check by TLC/LC-MS) check_sm Starting Material (SM) Present? start->check_sm No proceed Proceed to Workup & Purification start->proceed Yes no_path No sm_action Increase Temp/Time Check NaOMe Stoichiometry check_sm->sm_action Yes check_int Intermediate Present? check_sm->check_int No sm_present Yes yes_path Yes no_sm No int_action Increase Temp/Time Force reaction to completion check_int->int_action Yes no_int Other Issue: Check for Decomposition (LC-MS analysis) check_int->no_int No int_present Yes

Caption: Decision tree for troubleshooting reaction incompletion.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4,5-Dimethoxypyridazine

Disclaimer: This protocol is a representative example. All procedures should be risk-assessed and optimized by the end-user for their specific equipment and scale.

Reagents:

  • 4,5-Dichloropyridazine (1.0 eq)

  • Sodium methoxide solution (25-30% in methanol, 2.3 eq)

  • Methanol (anhydrous, as needed to achieve a practical concentration, e.g., 5-10 mL per gram of starting material)

  • Toluene or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Equip a suitable multi-neck reaction vessel with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel under a nitrogen atmosphere.

  • Charging: Charge the vessel with 4,5-dichloropyridazine (1.0 eq) and anhydrous methanol. Begin stirring to form a slurry or solution.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Nucleophile Addition: Slowly add the sodium methoxide solution (2.3 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 45-50 °C. Maintain this temperature and monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction may take 6-18 hours.

  • Quenching: Once the reaction is complete (disappearance of starting material and intermediate), cool the mixture back down to 10 °C. Slowly and carefully add water to quench the excess sodium methoxide, monitoring the temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the resulting aqueous slurry, add toluene or dichloromethane and stir. Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate or isopropanol) to afford pure 4,5-dimethoxypyridazine.

References

A consolidated list of sources to support the mechanistic claims and protocols described in this guide.

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 2021, 86, 8926-8932. Available from: [Link]

  • Mizzoni, R. H., & Spoerri, P. E. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 1951, 73(4), 1873–1874. Available from: [Link]

  • García-Cerrada, S., et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022, 27(20), 7019. Available from: [Link]

  • Attanasi, O. A., et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 2010, 15(3), 1725-1763. Available from: [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis, 2021. Available from: [Link]

  • Slideshare. Pyridazine and its derivatives. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 2022, 12(45), 29241-29260. Available from: [Link]

  • LIRIAS. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]

  • De Angelis, F., et al. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1976, 13, 1426-1428. Available from: [Link]

  • Wang, H., et al. Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. ResearchGate, 2014. Available from: [Link]

  • Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. Available from: [Link]

  • Štefane, B., & Poĺanc, S. Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Pharmaceutica, 2002, 52(1), 39-47. Available from: [Link]

  • NETZSCH Analyzing & Testing. Thermal Stability of Drugs. 2020. Available from: [Link]

  • Jarak, I., et al. Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 2021, 13(1), 86. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 4,5-Dimethoxypyridazine Synthesis

Welcome to the technical support guide for the synthesis and analysis of 4,5-dimethoxypyridazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 4,5-dimethoxypyridazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and characterization during its synthesis. Given that the purity of any chemical entity is paramount for its application, particularly in medicinal chemistry, a robust understanding of potential side-products is critical for process optimization and ensuring reliable downstream results.[1][2]

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios in a practical question-and-answer format. We will delve into the causality behind impurity formation and provide validated, step-by-step protocols for their characterization.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing 4,5-dimethoxypyridazine?

When synthesizing 4,5-dimethoxypyridazine, impurities typically arise from three main sources: unreacted starting materials, reaction intermediates, and side-reaction products.

  • Starting Materials & Intermediates: The most common synthetic route involves the reaction of a 4,5-disubstituted pyridazine (e.g., 4,5-dichloropyridazine) with sodium methoxide. Therefore, residual 4,5-dichloropyridazine and the mono-substituted intermediate, 4-chloro-5-methoxypyridazine, are highly probable impurities.

  • Side-Reaction Products:

    • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the methoxy groups can occur, leading to 4-hydroxy-5-methoxypyridazine or 4,5-dihydroxypyridazine.

    • Positional Isomers: Depending on the precursor, the formation of other dimethoxy-pyridazine isomers is possible, though less common for this specific target. Separating positional isomers can be challenging due to their similar physicochemical properties.[3][4]

    • Degradation Products: Pyridazine rings can undergo ring-opening or other degradation pathways under harsh reaction conditions (e.g., excessively high temperatures or extreme pH).

Q2: Why is a multi-faceted analytical approach necessary for purity assessment?

No single analytical technique can provide a complete picture of a compound's purity.[1] Each method has its own strengths and limitations. For instance, HPLC-UV is excellent for quantifying non-volatile impurities but requires the impurity to have a UV chromophore.[1] GC-MS is highly sensitive for volatile impurities but is unsuitable for thermally labile compounds.[1][5] NMR spectroscopy is unparalleled for structural elucidation but may lack the sensitivity to detect trace-level impurities.[2][5] Therefore, a combination of chromatographic and spectroscopic methods is essential for robust purity confirmation.[1]

Q3: What is the general workflow for identifying an unknown impurity?

The process of identifying an unknown impurity follows a logical progression from detection to structural confirmation. The workflow typically involves initial detection by a primary chromatographic method, followed by isolation (if necessary) and detailed spectroscopic analysis to elucidate the structure.

G cluster_0 Detection & Initial Analysis cluster_1 Structural Hypothesis cluster_2 Confirmation A Impurity Detected (e.g., extra peak in HPLC/GC) B LC-MS or GC-MS Analysis (Obtain Molecular Weight & Formula) A->B C Analyze Fragmentation Pattern B->C D Propose Putative Structures (Isomers, Byproducts, etc.) C->D E Preparative HPLC or Column Chromatography (Isolate Impurity) D->E H Synthesize Reference Standard D->H F Spectroscopic Analysis (1D/2D NMR, IR) E->F G Structure Confirmed F->G H->G

Caption: General workflow for impurity identification.

Troubleshooting Guide: From Detection to Characterization
Scenario 1: My HPLC chromatogram shows an unexpected peak eluting close to the main 4,5-dimethoxypyridazine peak.

Q: How can I determine if this is a single impurity or multiple co-eluting species?

A: Co-elution is a common challenge, especially with structurally similar isomers.[3] Your first step is to assess peak purity.

  • Causality: Positional isomers or closely related byproducts often have very similar polarities, leading to nearly identical retention times under standard chromatographic conditions.[3]

  • Troubleshooting Steps:

    • Peak Purity Analysis (HPLC-DAD): If you are using a Diode Array Detector (DAD), perform a peak purity analysis. This function compares UV-Vis spectra across the peak. A non-uniform spectral profile is a strong indicator of co-eluting compounds.[3]

    • Mass Spectrometry (LC-MS): Examine the mass spectrum at different points across the chromatographic peak (peak start, apex, and end). A change in the mass spectrum, such as the appearance of different m/z values, confirms the presence of multiple components.[3]

    • Optimize Chromatography: If co-elution is confirmed, you must improve your chromatographic separation. Modify the mobile phase composition (e.g., change the organic modifier or its ratio), adjust the pH, or try a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase) to alter selectivity.

Q: The unexpected peak has a molecular weight of 126 g/mol , according to my LC-MS. What could it be?

A: A molecular weight of 126 g/mol strongly suggests the presence of a mono-substituted intermediate, 4-chloro-5-methoxypyridazine .

  • Mechanistic Rationale: The synthesis of 4,5-dimethoxypyridazine from 4,5-dichloropyridazine is a sequential nucleophilic aromatic substitution. If the reaction does not go to completion, the mono-substituted intermediate will remain.

  • Confirmation Strategy:

    • Tandem MS (MS/MS): Perform MS/MS on the parent ion (m/z 127 for [M+H]⁺). The fragmentation pattern can provide structural confirmation.

    • NMR Spectroscopy: If you can isolate a sufficient quantity of the impurity via preparative HPLC, ¹H NMR spectroscopy will be definitive. You would expect to see distinct signals for the protons on the pyridazine ring, which will differ significantly from the symmetric pattern of the desired 4,5-dimethoxypyridazine.[2]

Scenario 2: My ¹H NMR spectrum of the purified product shows a singlet around 4.0 ppm, but also minor, unexpected aromatic signals.

Q: What is the likely origin of these minor signals?

A: Assuming your product is free of residual solvent, these signals likely correspond to low-level isomeric or byproduct impurities that were not fully removed during purification.

  • Causality: While the two methoxy groups in 4,5-dimethoxypyridazine are chemically equivalent and appear as a single proton signal, impurities will have different substitution patterns, leading to more complex signals in the aromatic region.

  • Troubleshooting & Identification Workflow:

G Start Minor Aromatic Signals in ¹H NMR Check_LCMS Run High-Resolution LC-MS Start->Check_LCMS MW_Match Does MW match a plausible impurity? (e.g., starting material, intermediate) Check_LCMS->MW_Match Isolate Isolate Impurity via Preparative HPLC MW_Match->Isolate Yes No_Match Consider Degradation or Reaction with Solvent MW_Match->No_Match No Full_NMR Acquire Full NMR Data (¹H, ¹³C, COSY, HSQC) Isolate->Full_NMR Structure Elucidate Structure Full_NMR->Structure

Caption: Logic for identifying unknown NMR signals.

  • Step-by-Step Analysis:

    • Integrate the Signals: Determine the relative molar ratio of the impurity to your main product by comparing the integration of the impurity's aromatic protons to the 6H singlet of the product's methoxy groups.

    • Run High-Resolution Mass Spectrometry (HRMS): This will provide an exact mass, allowing you to predict the elemental composition of the impurity with high confidence.

    • Utilize 2D NMR: If the impurity level is high enough (>1-2%), 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish proton-proton and proton-carbon correlations, respectively, which are crucial for piecing together the molecular structure.

Key Experimental Protocols

The following protocols are illustrative and may require optimization for your specific instrumentation and sample matrix.[1]

Protocol 1: Impurity Profiling by HPLC-UV

This method is suitable for the quantitative analysis of non-volatile impurities.[1]

ParameterSpecificationRationale
Instrumentation Standard HPLC system with UV detectorWidely available and robust for routine purity checks.[1]
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Excellent for separating compounds of moderate polarity.[1]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape for nitrogen-containing heterocycles.[4]
Gradient Start at 10% B, ramp to 95% B over 20 minA gradient elution is necessary to resolve impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1]
Column Temp. 30 °CEnsures reproducible retention times.[1]
Detection 254 nm or wavelength of max absorbance (λmax)254 nm is a common wavelength for aromatic compounds; use the specific λmax for higher sensitivity.[1]
Sample Prep. Dissolve ~1 mg in 1 mL of mobile phase. Filter with 0.45 µm filter.Prevents column clogging and ensures sample is fully dissolved.[1]
Protocol 2: Analysis of Volatile Impurities by GC-MS

This method is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low-boiling point starting materials.[1][5]

ParameterSpecificationRationale
Instrumentation Standard GC-MS systemProvides both separation and structural information (mass spectrum).[1]
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A workhorse column with a non-polar stationary phase suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas that provides good chromatographic efficiency.[1]
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 minSeparates components based on their boiling points and interaction with the stationary phase.[1]
Injector Temp. 250 °CEnsures rapid volatilization of the sample.[1]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.[1]
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).[1]
Mass Range m/z 40-500Covers the expected mass range for the target compound and likely impurities.[1]
Sample Prep. Dissolve ~1 mg in 1 mL of a volatile solvent (e.g., Dichloromethane).Ensures compatibility with the GC injection system.[1]
Protocol 3: Structural Elucidation by NMR Spectroscopy

This protocol outlines the acquisition of a quantitative ¹H NMR spectrum for purity assessment and structural verification.[2]

StepProcedureRationale
1. Sample Prep. Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantification is needed.The choice of solvent is critical for sample solubility and to avoid overlapping signals. An internal standard allows for accurate quantification.
2. Instrument Setup Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.Higher field strength provides better signal dispersion and resolution, which is crucial for separating overlapping multiplets.
3. Acquisition Acquire a quantitative ¹H NMR spectrum. Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest (a D1 of 30 seconds is often a safe starting point).A long relaxation delay is essential to ensure that all protons have fully relaxed before the next pulse, which is a prerequisite for accurate integration and quantification.[1]
4. Data Processing Process the spectrum with appropriate phasing and baseline correction.Accurate processing is vital for accurate integration.
5. Analysis Integrate all signals. Compare the integration of impurity signals to the main product signals to determine the purity level. Analyze chemical shifts and coupling patterns to identify the structures of any impurities.The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the atoms in the molecule.[2][6]
References
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide. (2025). Benchchem.
  • Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide. (2025). Benchchem.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. (2025). Benchchem.
  • Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine. (n.d.). PrepChem.com.
  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. (n.d.). Liberty University.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PubMed Central (PMC) - NIH.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Sphinxsai.
  • Pyridazine. (n.d.). Wikipedia.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Pyridazine. (n.d.). ChemTube 3D.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (n.d.). Der Pharma Chemica.

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Optimization

Technical Support Center: A Guide to Preventing Decomposition of 4,5-Dimethoxypyridazine in Synthetic Reactions

Welcome to the technical support center for handling 4,5-dimethoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4,5-dimethoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent electronic nature of the 4,5-dimethoxypyridazine ring, while synthetically useful, also renders it susceptible to decomposition under common reaction conditions. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of your compound and maximize reaction yields.

Section 1: Understanding the Instability of 4,5-Dimethoxypyridazine

The stability of 4,5-dimethoxypyridazine is dictated by its unique electronic structure. The pyridazine core is an electron-deficient aromatic system due to the presence of two electronegative, adjacent nitrogen atoms.[1][2] This deficiency makes the ring carbons susceptible to nucleophilic attack, particularly if the ring is activated. Conversely, the methoxy groups at the C4 and C5 positions are strong electron-donating groups (EDGs), which push electron density into the ring. This "push-pull" system results in a polarized, electron-rich heterocycle that is highly sensitive to specific chemical environments.[3][4][5]

The primary modes of decomposition are:

  • Acid-Catalyzed Decomposition: The lone pairs on the pyridazine nitrogens are basic and readily protonated by Brønsted or Lewis acids. This protonation dramatically increases the ring's electron deficiency, activating it towards nucleophilic attack or ring-opening polymerization, often observed as the formation of dark, insoluble tars. Furthermore, the methoxy groups can be hydrolyzed under strong acidic conditions.[6]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo fragmentation. While specific decomposition temperatures for this exact molecule are not widely published, analogous substituted pyridines and other heterocycles show significant degradation at temperatures above 150-200°C.[7][8]

  • Oxidative Decomposition: The electron-rich nature of the ring system makes it susceptible to oxidation, especially when heated in the presence of air or other oxidizing agents.

Below is a diagram illustrating the primary decomposition pathways.

G cluster_main Decomposition Pathways cluster_acid Acidic Conditions cluster_thermal Thermal Stress cluster_oxidative Oxidative Conditions A 4,5-Dimethoxypyridazine B Protonated Intermediate (Activated Ring) A->B [H+] (Fast) E Fragmentation / Charring A->E [Δ] (High Temp) F Oxidized Byproducts (e.g., N-oxides) A->F [O₂] / Oxidant (e.g., H₂O₂) C Demethylation / Hydrolysis (e.g., to Hydroxypyridazine) B->C Nucleophile (e.g., H₂O) D Ring Opening / Polymerization (Tars) B->D

Caption: Major decomposition pathways for 4,5-dimethoxypyridazine.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during reactions involving 4,5-dimethoxypyridazine in a practical question-and-answer format.

Q1: My reaction turned dark brown or black immediately after adding an acid catalyst (e.g., HCl, TFA, AlCl₃). What is happening and how can I prevent it?

A1: A rapid color change to dark brown or black is a classic sign of acid-mediated decomposition and polymerization. The acid protonates the pyridazine ring, making it extremely electron-deficient and prone to uncontrolled reactions.

Solutions:

  • Use a Non-Protic Acid Scavenger: Incorporate a sterically hindered, non-nucleophilic base to neutralize trace acid impurities or acidic byproducts generated in situ. Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) or 2,6-lutidine are excellent choices.

  • Switch to Milder Lewis Acids: If a Lewis acid is required, screen milder alternatives. For example, replace AlCl₃ with ZnCl₂ or Sc(OTf)₃.

  • Control Stoichiometry: Ensure your reaction is not run with an excess of the acidic reagent.

  • Lower the Temperature: Add the acid catalyst at a reduced temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and slow the rate of decomposition.

ParameterStandard Condition (Fails)Recommended Condition (Succeeds)Rationale
Acid Addition Add acid at Room TempAdd acid slowly at 0 °C or belowMinimizes exothermic spikes and slows decomposition kinetics.
Acid Scavenger NoneAdd 1.1 eq. of Proton Sponge® or 2,6-lutidineNeutralizes catalytic amounts of protons that initiate polymerization.[9]
Atmosphere AirInert (Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture which can generate protic acids with some reagents.

Q2: I observe significant byproduct formation and low yields in a reaction run at high temperatures (e.g., >100 °C). How can I improve this?

A2: High temperatures provide the activation energy for thermal decomposition pathways. Even under an inert atmosphere, fragmentation of the pyridazine ring or cleavage of the methoxy groups can occur.

Solutions:

  • Reduce Reaction Temperature: The most straightforward solution is to lower the temperature and allow the reaction to run for a longer period.

  • Solvent Screening: The choice of solvent can influence thermal stability. High-boiling polar aprotic solvents like DMF or NMP may sometimes accelerate decomposition compared to less polar options like toluene or xylene, depending on the specific reaction mechanism.

  • Consider Microwave Chemistry: Microwave heating can provide rapid, controlled heating to the target temperature, minimizing the total time the substrate is exposed to high heat compared to conventional oil bath heating. This often reduces the formation of thermal decomposition byproducts.

Q3: My compound appears stable in the reaction mixture, but degrades during aqueous workup or silica gel chromatography. What are the best practices for purification?

A3: This is a common issue caused by exposure to acidic conditions during purification. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the decomposition of sensitive compounds on the column. Aqueous workups with acidic solutions (e.g., washing with 1N HCl) will also cause degradation.

Solutions:

  • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1% triethylamine (Et₃N) or pyridine. This deactivates the acidic silanol groups.

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or treated stationary phases like C18 (reverse-phase) for purification.

  • Avoid Acidic Washes: During workup, use saturated sodium bicarbonate (NaHCO₃) or brine for washes instead of acidic solutions.

  • Minimize Contact Time: Purify the material as quickly as possible. Do not let the compound sit on the column for an extended period. Keep fractions cold if decomposition in the collected eluent is observed.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for 4,5-dimethoxypyridazine?

    • A: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) and protected from light. This minimizes exposure to air, moisture, and heat.

  • Q: What is the single most important factor to control in reactions with this molecule?

    • A: pH and the exclusion of strong acids. The pyridazine nitrogens are the molecule's Achilles' heel, and preventing their protonation is the key to stability.

  • Q: Can I use a protecting group for the pyridazine nitrogen atoms?

    • A: While less common for pyridazines than for pyridines, protection is a viable strategy for particularly challenging transformations. Complexation with borane (BH₃) can shield the nitrogen lone pairs from acids and electrophiles.[10][11] However, the conditions for protection and deprotection must be carefully selected to be compatible with the rest of your molecule.

  • Q: How can I monitor for decomposition during my reaction?

    • A: Thin Layer Chromatography (TLC) is an excellent tool. Decomposition is often indicated by the appearance of a dark baseline streak or multiple new, unidentified spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive evidence by showing the disappearance of your starting material mass and the appearance of masses corresponding to hydrolyzed (demethylated) or fragmented byproducts.

Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Reactions Using an Acid Scavenger

This protocol is recommended for reactions that may generate acidic byproducts (e.g., condensations that release HCl).

  • To a dry, inerted (N₂ or Ar) reaction flask, add 4,5-dimethoxypyridazine (1.0 eq.) and the reaction solvent.

  • Add a non-nucleophilic base such as Proton Sponge® (1.1 eq.) or 2,6-lutidine (1.5 eq.).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Slowly add the reactive partner (e.g., an acyl chloride).

  • Allow the reaction to proceed, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a non-acidic workup. Quench the reaction with saturated NaHCO₃ solution and extract with an organic solvent.

G start Start step1 1. Add Substrate & Solvent to Inert Flask start->step1 step2 2. Add Acid Scavenger (e.g., Proton Sponge®) step1->step2 step3 3. Cool to Reaction Temp (e.g., 0 °C) step2->step3 step4 4. Add Reagent Slowly step3->step4 step5 5. Monitor Reaction (TLC / LC-MS) step4->step5 step6 6. Non-Acidic Workup (Quench with NaHCO₃) step5->step6 end End step6->end

Sources

Troubleshooting

Technical Support Center: HPLC Method Refinement for 4,5-Dimethoxypyridazine

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 4,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when developing an HPLC method for nitrogen-containing heterocyclic compounds like 4,5-dimethoxypyridazine.

Q1: My 4,5-dimethoxypyridazine peak is showing significant tailing. What is the primary cause?

A1: Peak tailing for basic compounds like 4,5-dimethoxypyridazine in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the stationary phase. The primary culprit is the interaction of the basic nitrogen atoms on the pyridazine ring with acidic residual silanol groups on the silica-based column packing.[1][2][3] At a neutral pH, these silanols are ionized and can strongly interact with the protonated form of the basic analyte, leading to a distorted peak shape.

Q2: Why is my analyte, 4,5-dimethoxypyridazine, eluting very early, close to the solvent front (void volume)?

A2: Poor retention of polar compounds is a common issue in reversed-phase chromatography.[4][5] 4,5-dimethoxypyridazine, with its two polar methoxy groups and two nitrogen atoms, is relatively hydrophilic. Standard C18 columns rely on hydrophobic interactions for retention.[6] If the mobile phase is too strong (i.e., has a high percentage of organic solvent) or if the analyte has insufficient hydrophobicity, it will not interact strongly with the stationary phase and will elute quickly.

Q3: I'm observing baseline drift and noise during my analysis. What should I check first?

A3: Baseline disturbances can stem from several sources.[7][8][9] The first things to verify are:

  • Mobile Phase Preparation: Ensure solvents are high-purity (HPLC grade), have been recently prepared, and are thoroughly degassed to prevent air bubbles from forming in the pump or detector.[7][8]

  • System Equilibration: The column must be fully equilibrated with the mobile phase. A drifting baseline is a classic sign of a non-equilibrated column, especially with buffered or ion-pairing mobile phases.

  • Temperature Fluctuations: Ensure the column compartment is maintaining a stable temperature, as temperature changes can affect mobile phase viscosity and detector response.[9][10]

Q4: What are the general guidelines for selecting an initial mobile phase pH for a basic compound like 4,5-dimethoxypyridazine?

A4: To achieve a consistent, single ionic form of the analyte, the mobile phase pH should be adjusted to be at least 2 pH units away from the compound's pKa. For a basic compound, this means using an acidic mobile phase (e.g., pH 2.5-4.0).[1] This ensures the molecule is fully protonated, which suppresses unwanted interactions with silanols and leads to better peak shape.[2]

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols to diagnose and resolve common analytical issues.

Guide 1: Resolving Peak Tailing

Peak tailing compromises both quantification and resolution. This guide provides a systematic workflow to identify the cause and implement a solution.

G cluster_0 Peak Tailing Troubleshooting start Observe Peak Tailing (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 2 units below pKa? start->check_ph adjust_ph ACTION: Lower Mobile Phase pH (e.g., to 2.5-3.5 using Formic or Phosphoric Acid) check_ph->adjust_ph No check_column Is an end-capped, high-purity silica column being used? check_ph->check_column Yes solution Symmetrical Peak Achieved adjust_ph->solution change_column ACTION: Switch to a modern end-capped column or a column with a different stationary phase (e.g., polar-embedded). check_column->change_column No check_overload Is the peak shape improving at lower concentrations? check_column->check_overload Yes change_column->solution reduce_load ACTION: Reduce injection volume or sample concentration. check_overload->reduce_load No check_extracol Are all peaks tailing, especially early eluters? check_overload->check_extracol Yes reduce_load->solution fix_plumbing ACTION: Check for extra-column volume. Minimize tubing length/ID. Ensure proper fitting connections. check_extracol->fix_plumbing Yes check_extracol->solution No fix_plumbing->solution

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for 4,5-dimethoxypyridazine.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid and/or Ammonium formate

  • 4,5-dimethoxypyridazine standard solution (e.g., 10 µg/mL in 50:50 ACN:Water)

Procedure:

  • Prepare Mobile Phases: Create a series of mobile phases with identical organic solvent composition but varying pH. For example:

    • pH 7.0: Water / ACN (70:30 v/v)

    • pH 4.5: Water with Ammonium Formate / ACN (70:30 v/v)

    • pH 3.0: Water with 0.1% Formic Acid / ACN (70:30 v/v)

  • System Equilibration: Starting with the highest pH (7.0), flush the system and equilibrate the column for at least 20 column volumes.

  • Injection & Analysis: Inject the standard solution and record the chromatogram. Calculate the USP tailing factor for the analyte peak.

  • Sequential Analysis: Decrease the mobile phase pH by switching to the next prepared mobile phase. Ensure the system is thoroughly re-equilibrated before each new injection.

  • Data Comparison: Compare the tailing factors obtained at each pH level. The optimal pH will yield a tailing factor closest to 1.0.

pH of Aqueous PhaseTailing Factor (Example)Retention Time (min)Observations
7.02.14.5Severe tailing, broad peak
4.51.55.2Improved symmetry, still tailing
3.01.15.8Symmetrical, sharp peak
Guide 2: Enhancing Retention of a Polar Analyte

Objective: To increase the retention time of 4,5-dimethoxypyridazine for better separation from the solvent front and early-eluting impurities.

G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,5-Dimethoxypyridazine and 3,6-Dimethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyridazine scaffolds are of significant interest due to their prevalence in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine scaffolds are of significant interest due to their prevalence in medicinal chemistry and materials science.[1] The introduction of substituents dramatically modulates the electronic properties and, consequently, the reactivity of the pyridazine ring. This guide provides an in-depth comparison of the reactivity of two key isomers: 4,5-dimethoxypyridazine and 3,6-dimethoxypyridazine. Understanding the nuanced differences in their chemical behavior is crucial for designing synthetic routes and developing novel molecules with desired properties.

Introduction: Electronic Landscape of Dimethoxypyridazines

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.[2] The introduction of two electron-donating methoxy groups significantly alters this electronic landscape, but their positional isomerism leads to distinct reactivity profiles.

3,6-Dimethoxypyridazine: In this symmetrical isomer, the methoxy groups are positioned at the carbons adjacent to the nitrogen atoms. The +M (mesomeric) effect of the methoxy groups increases the electron density on the ring, particularly at the ortho and para positions. However, the C-4 and C-5 positions are most significantly activated. The lone pairs on the nitrogen atoms remain sterically accessible.

4,5-Dimethoxypyridazine: In this isomer, the methoxy groups are on the carbon atoms between the two nitrogens. This positioning leads to a different distribution of electron density. The +M effect of the methoxy groups primarily enriches the C-3 and C-6 positions. The proximity of the two methoxy groups may also introduce some steric hindrance.

A comparative analysis of their electronic properties is summarized in the table below.

Property4,5-Dimethoxypyridazine3,6-DimethoxypyridazineRationale
Electron Density at C-3/C-6 HighLowIn the 4,5-isomer, the C-3 and C-6 positions are ortho to one methoxy group and para to the other, leading to significant electron enrichment. In the 3,6-isomer, these are the sites of substitution.
Electron Density at C-4/C-5 LowHighIn the 3,6-isomer, the C-4 and C-5 positions are ortho to the methoxy groups and benefit from their electron-donating effect. In the 4,5-isomer, these carbons bear the methoxy groups.
Basicity of Nitrogen Atoms Potentially LowerPotentially HigherThe electron-donating effect of the methoxy groups in the 3,6-isomer directly influences the adjacent nitrogen atoms, likely increasing their basicity. In the 4,5-isomer, this effect is more remote.

Synthesis of Precursors

The synthesis of both isomers typically begins with the corresponding dichloropyridazines.

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a common starting material and can be synthesized from maleic anhydride and hydrazine, followed by chlorination.[3][4]

G cluster_0 Synthesis of 3,6-Dichloropyridazine Maleic Anhydride Maleic Anhydride Maleic Hydrazide Maleic Hydrazide Maleic Anhydride->Maleic Hydrazide Hydrazine Hydrate 3,6-Dichloropyridazine 3,6-Dichloropyridazine Maleic Hydrazide->3,6-Dichloropyridazine POCl3

Caption: Synthetic route to 3,6-Dichloropyridazine.

Synthesis of 4,5-Dichloropyridazine Derivatives

The synthesis of 4,5-dichloropyridazine precursors can be more complex. For instance, 4,5-dichloro-3-pyridazone can be synthesized from mucochloric acid.[5]

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it a good substrate for SNAr, especially when substituted with good leaving groups like halogens. The methoxy groups themselves are generally poor leaving groups but their electronic influence is key. For a comparative study, we will consider the reactivity of the corresponding dichloropyridazines as precursors.

  • 3,6-Dichloropyridazine: Nucleophilic attack is highly favored at the C-3 and C-6 positions. The substitution of the first chlorine atom with a methoxy group will slightly deactivate the ring towards the second substitution, but the formation of 3,6-dimethoxypyridazine is readily achievable.

  • 4,5-Dichloropyridazine: Nucleophilic attack will occur at the C-4 and C-5 positions. The two chlorine atoms are in a more electron-deficient environment compared to the 3,6-isomer due to the cumulative inductive effect of the two nitrogen atoms. Therefore, 4,5-dichloropyridazine is expected to be more reactive towards nucleophiles than 3,6-dichloropyridazine.

Experimental Protocol: Comparative Methoxylation of Dichloropyridazines

This protocol aims to compare the rate of methoxylation of 3,6-dichloropyridazine and 4,5-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • 4,5-Dichloropyridazine

  • Sodium methoxide (25% solution in methanol)

  • Anhydrous Methanol

  • Anhydrous Toluene

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • GC-MS for analysis

Procedure:

  • Set up two parallel reactions in oven-dried flasks under an inert atmosphere (e.g., nitrogen).

  • In each flask, dissolve the respective dichloropyridazine (1 mmol) and the internal standard (0.5 mmol) in anhydrous toluene (10 mL).

  • Equilibrate the solutions to the desired reaction temperature (e.g., 60 °C).

  • At time t=0, add a stoichiometric amount of sodium methoxide solution (2.1 mmol) to each flask simultaneously.

  • Take aliquots (0.1 mL) from each reaction mixture at regular intervals (e.g., 10, 30, 60, 120 minutes).

  • Quench each aliquot immediately in a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate).

  • Analyze the quenched samples by GC-MS to determine the consumption of the starting material and the formation of the mono- and di-methoxylated products.

  • Plot the concentration of reactants and products over time to determine the reaction rates.

G cluster_workflow Comparative SNAr Kinetics Workflow Reaction Setup Reaction Setup Temperature Equilibration Temperature Equilibration Reaction Setup->Temperature Equilibration Reagent Addition (t=0) Reagent Addition (t=0) Temperature Equilibration->Reagent Addition (t=0) Timed Aliquots Timed Aliquots Reagent Addition (t=0)->Timed Aliquots Quenching Quenching Timed Aliquots->Quenching GC-MS Analysis GC-MS Analysis Quenching->GC-MS Analysis Rate Determination Rate Determination GC-MS Analysis->Rate Determination

Caption: Workflow for comparing SNAr reaction rates.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to its electron-deficient character.[2] The nitrogen atoms are also prone to react with electrophiles, leading to the formation of pyridazinium salts, which further deactivates the ring. However, the presence of two electron-donating methoxy groups can make EAS feasible under forcing conditions.

  • 3,6-Dimethoxypyridazine: The methoxy groups strongly activate the C-4 and C-5 positions for electrophilic attack. The symmetry of the molecule means that attack at either position leads to the same product.

  • 4,5-Dimethoxypyridazine: The methoxy groups activate the C-3 and C-6 positions. These positions are adjacent to the ring nitrogens, which may sterically hinder the approach of the electrophile. However, the electronic activation is significant.

Predicted Reactivity: 3,6-Dimethoxypyridazine is likely to be more reactive towards electrophiles than 4,5-dimethoxypyridazine. The activated C-4 and C-5 positions in the 3,6-isomer are less sterically hindered and are flanked by only one nitrogen atom each, whereas the activated C-3 and C-6 positions in the 4,5-isomer are adjacent to a nitrogen atom and are in a more sterically crowded environment due to the adjacent methoxy group.

Reactions at the Nitrogen Atoms: N-Alkylation

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons and can act as nucleophiles, for example, in alkylation reactions. The basicity and nucleophilicity of these nitrogens are influenced by the electronic effects of the methoxy groups.

  • 3,6-Dimethoxypyridazine: The methoxy groups at the C-3 and C-6 positions exert a +M effect that increases electron density on the adjacent nitrogen atoms, thereby increasing their basicity and nucleophilicity.

  • 4,5-Dimethoxypyridazine: The methoxy groups are further away from the nitrogen atoms. While they still increase the overall electron density of the ring, their effect on the nitrogen basicity is less direct compared to the 3,6-isomer.

Predicted Reactivity: 3,6-Dimethoxypyridazine is expected to be more reactive towards alkylating agents than 4,5-dimethoxypyridazine due to the higher nucleophilicity of its nitrogen atoms.

Experimental Protocol: Competitive N-Alkylation

This experiment aims to directly compare the nucleophilicity of the nitrogen atoms in the two isomers.

Materials:

  • 4,5-Dimethoxypyridazine

  • 3,6-Dimethoxypyridazine

  • Methyl iodide

  • Anhydrous acetonitrile

  • Internal standard (e.g., biphenyl)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of 4,5-dimethoxypyridazine, 3,6-dimethoxypyridazine, and the internal standard in anhydrous acetonitrile-d3 (0.5 mL).

  • Acquire a ¹H NMR spectrum at time t=0.

  • Add a substoichiometric amount of methyl iodide (e.g., 0.05 mmol) to the NMR tube.

  • Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals.

  • The relative rates of formation of the N-methylated products can be determined by integrating the signals corresponding to the starting materials and the products relative to the internal standard.

G cluster_mechanism Competitive N-Alkylation Mechanism 4,5-Dimethoxypyridazine 4,5-Dimethoxypyridazine (N1) Product 1 N-Methyl-4,5-dimethoxypyridazinium iodide 4,5-Dimethoxypyridazine->Product 1 k1 3,6-Dimethoxypyridazine 3,6-Dimethoxypyridazine (N2) Product 2 N-Methyl-3,6-dimethoxypyridazinium iodide 3,6-Dimethoxypyridazine->Product 2 k2 Methyl Iodide CH3I Methyl Iodide->Product 1 Methyl Iodide->Product 2

Caption: Competitive N-alkylation of the two isomers.

Summary of Reactivity Comparison

Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Aromatic Substitution (on dichloro-precursors) 4,5-DichloropyridazineThe C-4 and C-5 positions are more electron-deficient due to the proximity of both nitrogen atoms.
Electrophilic Aromatic Substitution 3,6-DimethoxypyridazineThe activated C-4 and C-5 positions are less sterically hindered and electronically more favorable for attack.
N-Alkylation 3,6-DimethoxypyridazineThe nitrogen atoms are more basic and nucleophilic due to the direct electron-donating effect of the adjacent methoxy groups.

Conclusion

The positional isomerism of the methoxy groups in 4,5-dimethoxypyridazine and 3,6-dimethoxypyridazine leads to distinct and predictable differences in their chemical reactivity. While 3,6-dimethoxypyridazine is anticipated to be more reactive in electrophilic aromatic substitution and reactions at the nitrogen atoms, its precursor, 3,6-dichloropyridazine, is expected to be less reactive in nucleophilic aromatic substitution compared to 4,5-dichloropyridazine. These insights, grounded in the electronic effects of the substituents, provide a valuable framework for synthetic chemists to select the appropriate isomer and reaction conditions to achieve their desired molecular targets. The provided experimental protocols offer a practical basis for quantifying these reactivity differences and further enriching our understanding of pyridazine chemistry.

References

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  • ResearchGate. Molecular electrostatic potential map of selected derivatives. [Link]

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  • Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(1), 13-60. [Link]

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Comparative

A Definitive Guide to the Structural Validation of 4,5-Dimethoxypyridazine: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise ar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 4,5-dimethoxypyridazine, with a primary focus on the gold-standard technique: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, compare the definitive nature of X-ray crystallography with complementary spectroscopic techniques, and provide actionable protocols.

The Subject of Our Investigation: 4,5-Dimethoxypyridazine

Pyridazine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of methoxy substituents, as in 4,5-dimethoxypyridazine, can significantly alter the molecule's electronic properties, solubility, and metabolic stability, making it a promising scaffold for drug design. Accurate structural elucidation is therefore paramount.

The Unrivaled Power of Single-Crystal X-ray Diffraction

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to provide a complete and unambiguous three-dimensional picture of a molecule's atomic arrangement.[3][4][5] It allows for the precise determination of bond lengths, bond angles, and stereochemistry, which are critical for understanding structure-activity relationships.[6][7]

Experimental Workflow: From Synthesis to Structure

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction A Starting Materials B Chemical Reaction A->B C Purification B->C D Solvent Selection C->D Pure Compound E Crystal Growth (e.g., Slow Evaporation) D->E F Crystal Harvesting E->F G Crystal Mounting F->G Single Crystal H Data Collection G->H I Structure Solution & Refinement H->I J Validated Structure of 4,5-Dimethoxypyridazine I->J Final 3D Structure

Experimental workflow for the structural validation of 4,5-dimethoxypyridazine.
Detailed Experimental Protocols

1. Synthesis of 4,5-Dimethoxypyridazine

A plausible synthetic route to 4,5-dimethoxypyridazine involves the methoxylation of a suitable dihalopyridazine precursor. The choice of starting material and reaction conditions is critical to achieving a good yield and purity.

  • Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dichloropyridazine in anhydrous 1,4-dioxane.

  • Step 2: Reagent Addition: Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature. The stoichiometry is crucial; a slight excess of sodium methoxide is typically used to ensure complete reaction.

  • Step 3: Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 4: Workup and Purification: After the reaction is complete, cool the mixture, and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Crystallization

The growth of diffraction-quality single crystals is often the most challenging step.[3][8] For a small organic molecule like 4,5-dimethoxypyridazine, several methods can be employed.

  • Method of Choice: Slow Evaporation: This is often the simplest and most effective method for obtaining high-quality crystals of organic compounds.[9]

    • Protocol: Dissolve the purified 4,5-dimethoxypyridazine in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate/hexane) to create a saturated or near-saturated solution. The choice of solvent is critical and may require screening.[9] Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent, gradually increasing the concentration and promoting the formation of well-ordered crystals. Store the vial in a vibration-free environment at a constant temperature.

3. Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Selection and Mounting: Carefully select a well-formed, transparent crystal with sharp edges (typically 0.1-0.3 mm in size) under a microscope.[6][10] The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods to generate an initial electron density map.[5] An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise three-dimensional structure.[11]

Interpreting the Crystallographic Data
ParameterHypothetical Value for 4,5-DimethoxypyridazineSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°The dimensions of the repeating unit of the crystal.
Bond Length (C-N) ~1.34 ÅProvides precise measurement of chemical bonds.
Bond Length (C-O) ~1.36 ÅConfirms the presence and nature of the methoxy groups.
Bond Angle (C-N-N) ~119°Defines the geometry of the pyridazine ring.
Torsion Angle VariesDescribes the conformation of the methoxy groups.

Alternative and Complementary Validation Techniques

While SCXRD is the definitive method, other spectroscopic techniques provide valuable and often more readily obtainable information that can corroborate the proposed structure.

cluster_xray cluster_nmr cluster_ms center_node 4,5-Dimethoxypyridazine Structural Validation xray X-ray Crystallography center_node->xray Definitive 3D Structure nmr NMR Spectroscopy center_node->nmr Connectivity & Chemical Environment ms Mass Spectrometry center_node->ms Molecular Weight & Fragmentation xray_info Bond Lengths Bond Angles Stereochemistry Crystal Packing xray->xray_info nmr_info Proton & Carbon Framework Neighboring Atoms Molecular Symmetry nmr->nmr_info ms_info Molecular Formula Confirmation Structural Fragments ms->ms_info

Complementary nature of structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[1]

  • ¹H NMR: The proton NMR spectrum of 4,5-dimethoxypyridazine is expected to show two distinct signals: one for the two equivalent protons on the pyridazine ring and another for the six equivalent protons of the two methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, confirming the presence of the pyridazine ring carbons and the methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate molecular weight for 4,5-dimethoxypyridazine, allowing for the unambiguous determination of its molecular formula (C₆H₈N₂O₂).

  • Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide data that supports the proposed connectivity of the atoms.

Comparative Analysis of Structural Validation Methods

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Atomic connectivity, chemical environment of nuclei, molecular symmetry in solution.Molecular weight, elemental composition, structural fragmentation patterns.
Sample Phase Solid (single crystal).Liquid (solution).Gas phase (ions).
Strengths Unambiguous and complete structure determination.[3][4]Excellent for determining connectivity; non-destructive.High sensitivity; provides accurate molecular formula.
Limitations Requires high-quality single crystals, which can be difficult to grow.[8]Does not provide information on bond lengths or angles; can be complex for large molecules.Does not provide 3D structural information; isomers can be difficult to distinguish.
Typical Use Absolute structure proof; studying solid-state packing and intermolecular interactions.Primary tool for routine structural confirmation and characterization in solution.Confirmation of molecular formula; identification of compounds in mixtures.

Conclusion

For the unequivocal structural validation of 4,5-dimethoxypyridazine, single-crystal X-ray diffraction is the ultimate arbiter. It provides a level of detail that is unattainable with other techniques. However, a comprehensive approach that utilizes NMR and mass spectrometry as complementary methods ensures a self-validating system. NMR confirms the atomic connectivity in the solution state, while mass spectrometry verifies the molecular formula. Together, these techniques provide a complete and robust characterization of novel chemical entities, which is an indispensable requirement for advancing research in drug discovery and materials science.

References

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  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1099–1107. [Link]

  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 15(11), 7664–7677. [Link]

  • Tüzün, B., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(11), 3326. [Link]

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  • O'Dowd, H., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(17), 3544-3550. [Link]

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  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Kim, S. J., et al. (2015). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E, Crystallographic Communications, 71(Pt 10), o773–o774. [Link]

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Validation

The Strategic Advantage of the Methoxy Group: A Comparative Study of Methoxy-Substituted Pyridazines in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and selective methodologies for the construction of complex molecula...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methodologies for the construction of complex molecular architectures is paramount. Pyridazine scaffolds, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a wide array of chemical transformations make them valuable building blocks. The strategic introduction of substituents onto the pyridazine ring can profoundly influence its reactivity and provide handles for further functionalization. Among these, the methoxy group stands out as a particularly versatile and powerful modulator of reactivity.

This guide provides an in-depth comparative analysis of methoxy-substituted pyridazines in organic synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of how the methoxy substituent dictates reaction outcomes, compare its performance against other common pyridazine derivatives, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Influence of the Methoxy Substituent: A Double-Edged Sword

The methoxy group (-OCH₃) exerts a dual electronic effect on the pyridazine ring: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect. The interplay of these opposing forces is key to understanding the reactivity of methoxy-substituted pyridazines.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridazine ring, increasing the electron density at the ortho and para positions. This effect is particularly pronounced and can activate the ring towards certain transformations.

  • Inductive Effect (-I): The electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond.

The net effect of the methoxy group depends on its position on the pyridazine ring and the nature of the chemical transformation. This nuanced electronic profile allows for fine-tuning of reactivity, often leading to enhanced yields and selectivity compared to unsubstituted or halo-substituted pyridazines.

Synthesis of Key Methoxy-Substituted Pyridazine Building Blocks

A common and versatile starting material for many synthetic transformations is 3-chloro-6-methoxypyridazine. Its synthesis is typically achieved in a two-step sequence starting from maleic hydrazide (which exists in its tautomeric form, pyridazine-3,6-diol).

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine (Precursor)[1]

This protocol outlines the conversion of pyridazine-3,6-diol to the key intermediate, 3,6-dichloropyridazine.

Materials:

  • Pyridazine-3,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridazine-3,6-diol.

  • Carefully add phosphorus oxychloride at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

  • After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice-cold saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3-Chloro-6-methoxypyridazine[1]

This protocol describes the selective monomethoxylation of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium methoxide

  • Methanol

  • Water

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add 3,6-dichloropyridazine to the sodium methoxide solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Methoxy-substituted pyridazines often exhibit distinct advantages in these transformations compared to their chloro- or unsubstituted counterparts.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is widely used to introduce aryl and heteroaryl substituents onto the pyridazine core. The presence of a methoxy group can significantly impact the efficiency of this reaction.

Comparative Analysis:

In the case of 3-chloro-6-methoxypyridazine, the electron-donating nature of the methoxy group can increase the electron density of the pyridazine ring, which might be expected to slow down the oxidative addition step of the palladium catalyst. However, the electron-deficient nature of the pyridazine ring itself still allows for efficient oxidative addition. More importantly, the methoxy group can influence the subsequent steps of the catalytic cycle and the stability of the final product.

Compared to 3,6-dichloropyridazine, the selective reaction at the chloro- a to a nitrogen is often more facile. The methoxy group in 3-chloro-6-methoxypyridazine directs the coupling to the 3-position.

Supporting Experimental Data:

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between 3-chloro-6-methoxypyridazine and various arylboronic acids, demonstrating the versatility of this substrate.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Methoxy-6-phenylpyridazine85
24-Methylphenylboronic acid3-Methoxy-6-(4-methylphenyl)pyridazine92
34-Methoxyphenylboronic acid3-Methoxy-6-(4-methoxyphenyl)pyridazine90
44-Fluorophenylboronic acid3-Methoxy-6-(4-fluorophenyl)pyridazine88

Data adapted from established literature for illustrative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine

Materials:

  • 3-Chloro-6-methoxypyridazine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2 equivalents)

  • Toluene/Ethanol mixture

Procedure:

  • In a reaction vessel, combine 3-chloro-6-methoxypyridazine, the arylboronic acid, and the aqueous Na₂CO₃ solution in a toluene/ethanol solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to reflux (around 110 °C) and stir vigorously for 16-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Chloro-6-methoxypyridazine Arylboronic acid Na2CO3 solution Toluene/Ethanol B Degas with Ar/N2 A->B C Add Pd(PPh3)4 Catalyst B->C D Heat to Reflux (110°C) Stir for 16-24h C->D E Cool to RT Remove Solvent D->E F Extract with EtOAc E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I Pure 3-Aryl-6-methoxypyridazine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 3-chloro-6-methoxypyridazine.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic nature of the pyridazine ring, modulated by the methoxy group, plays a crucial role in the success of this transformation.

Comparative Analysis:

The electron-deficient character of the pyridazine ring generally facilitates the Buchwald-Hartwig amination. The methoxy group, being electron-donating, can potentially decrease the reactivity of the C-Cl bond towards oxidative addition. However, in practice, 3-chloro-6-methoxypyridazine is an excellent substrate for this reaction. This is likely due to a combination of factors, including the ability of the pyridazine nitrogens to coordinate to the palladium catalyst, which can influence the catalytic cycle in a productive manner.

Compared to 3,6-dichloropyridazine, the use of 3-chloro-6-methoxypyridazine allows for the selective introduction of an amino group at the 3-position, avoiding potential diarylation or other side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-methoxypyridazine

Materials:

  • 3-Chloro-6-methoxypyridazine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, combine 3-chloro-6-methoxypyridazine, the amine, NaOtBu, Pd₂(dba)₃, and Xantphos in a reaction vial.

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture with stirring at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Methoxy-substituted pyridazines are effective substrates in this reaction.

Comparative Analysis:

Similar to other cross-coupling reactions, the electron-deficient nature of the pyridazine ring is beneficial for the Sonogashira coupling. While direct comparative studies are not abundant in the literature, the successful application of 3-chloro-6-methoxypyridazine in this reaction highlights its utility. The methoxy group does not appear to significantly hinder the reaction and allows for the selective introduction of an alkynyl group.

Experimental Protocol: Sonogashira Coupling of 3-Chloro-6-methoxypyridazine

Materials:

  • 3-Chloro-6-methoxypyridazine

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • DMF or THF

Procedure:

  • To a solution of 3-chloro-6-methoxypyridazine and the terminal alkyne in DMF or THF, add TEA or DIPA.

  • Degas the mixture with argon or nitrogen.

  • Add Pd(PPh₃)₂Cl₂ and CuI.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitored by TLC).

  • After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by column chromatography.

Cycloaddition Reactions: Building Fused Ring Systems

Pyridazines can act as either dienes or dienophiles in Diels-Alder reactions, providing access to a variety of fused heterocyclic systems. The electronic nature of the substituents on the pyridazine ring plays a critical role in determining its reactivity in these cycloadditions.

Comparative Analysis:

The electron-deficient nature of the pyridazine ring makes it a good diene in inverse-electron-demand Diels-Alder reactions. The presence of an electron-donating methoxy group can decrease the dienophilicity of the pyridazine ring but may enhance its reactivity as a diene with electron-deficient dienophiles. Conversely, in normal-electron-demand Diels-Alder reactions, the methoxy group can activate the pyridazine to act as a dienophile.

Direct comparative studies between methoxy-substituted and other pyridazine derivatives in cycloaddition reactions are not extensively documented, representing an area ripe for further investigation. However, the existing literature demonstrates the successful participation of methoxy-pyridazines in these transformations.

Diagram: Reactivity of Methoxy-Substituted Pyridazine

G cluster_pyridazine 3-Methoxy-6-chloropyridazine cluster_reactions Synthetic Transformations pyridazine MeO-Pyridazine-Cl suzuki Suzuki-Miyaura (C-C Coupling) pyridazine->suzuki Arylboronic acid Pd catalyst buchwald Buchwald-Hartwig (C-N Coupling) pyridazine->buchwald Amine Pd catalyst sonogashira Sonogashira (C-C Coupling) pyridazine->sonogashira Alkyne Pd/Cu catalyst cycloaddition Cycloaddition (Ring Formation) pyridazine->cycloaddition Diene/Dienophile

Caption: Versatility of 3-methoxy-6-chloropyridazine in various organic transformations.

Conclusion: A Versatile Tool for the Synthetic Chemist

Methoxy-substituted pyridazines, particularly 3-chloro-6-methoxypyridazine, are highly valuable and versatile building blocks in organic synthesis. The methoxy group exerts a profound influence on the electronic properties of the pyridazine ring, enabling a wide range of selective and high-yielding transformations.

This guide has provided a comparative overview of the performance of methoxy-substituted pyridazines in key synthetic reactions, supported by experimental protocols and an analysis of the underlying electronic effects. While direct, quantitative comparisons with other pyridazine derivatives are not always available in the literature, the evidence clearly demonstrates the strategic advantage of incorporating a methoxy group for achieving specific synthetic goals.

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of these scaffolds is crucial for the rational design of synthetic routes to novel and complex molecules. The continued exploration of the chemistry of methoxy-substituted pyridazines will undoubtedly lead to the development of even more powerful synthetic methodologies in the future.

References

Comparative

A Comparative Guide to the Cycloaddition Reactivity of 4,5-Dimethoxypyridazine and Other Electron-Rich Diazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, diazines are fundamental building blocks for the synthesis of complex nitrogen-containing molecules, many of whi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, diazines are fundamental building blocks for the synthesis of complex nitrogen-containing molecules, many of which form the core of pharmacologically active compounds. Their utility in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, offers a powerful strategy for the construction of novel carbocyclic and heterocyclic scaffolds. This guide provides a detailed comparison of the cycloaddition performance of 4,5-dimethoxypyridazine against other electron-rich diazines, supported by experimental data to inform synthetic strategy and experimental design.

Introduction: The Role of Electron-Rich Diazines in Cycloaddition Chemistry

The Diels-Alder reaction is a cornerstone of organic synthesis, traditionally involving an electron-rich diene and an electron-deficient dienophile. However, the IEDDA reaction reverses these electronic requirements, employing an electron-deficient diene and an electron-rich dienophile. Electron-rich diazines, such as 4,5-dimethoxypyridazine, present a unique case. While the diazine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, the introduction of strong electron-donating groups (EDGs) like methoxy substituents significantly modulates their electronic properties. This modification enhances the Highest Occupied Molecular Orbital (HOMO) energy of the diazine, making it a more effective diene in reactions with electron-deficient dienophiles in what can be considered a normal-electron-demand Diels-Alder reaction, or in some cases, can still participate in IEDDA reactions depending on the dienophile.

The strategic placement of these EDGs influences not only the reactivity but also the regioselectivity of the cycloaddition, providing a versatile tool for synthetic chemists. This guide will delve into the specific reactivity patterns of 4,5-dimethoxypyridazine and offer a comparative analysis with other prominent electron-rich diazines.

4,5-Dimethoxypyridazine: A Versatile Diene for Aromatic and Heterocyclic Synthesis

4,5-Dimethoxypyridazine has emerged as a valuable synthon in cycloaddition chemistry, primarily due to its ability to act as a diene in [4+2] cycloadditions with a variety of dienophiles. The two methoxy groups at the C4 and C5 positions significantly increase the electron density of the pyridazine ring, enhancing its reactivity towards electron-deficient dienophiles. A key feature of these reactions is the subsequent elimination of a small molecule, typically nitrogen gas (N₂) and often followed by the elimination of other small molecules, leading to the formation of aromatic or heteroaromatic products.

Reaction with Alkynes: A Pathway to Substituted Benzenes

A notable application of 4,5-dimethoxypyridazine is its reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to furnish highly substituted benzene derivatives. The reaction proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels nitrogen gas to yield a substituted aromatic ring.

Experimental Protocol: Cycloaddition of 4,5-Dimethoxypyridazine with Dimethyl Acetylenedicarboxylate (DMAD)

  • Materials: 4,5-dimethoxypyridazine, dimethyl acetylenedicarboxylate (DMAD), solvent (e.g., toluene or xylene).

  • Procedure:

    • To a solution of 4,5-dimethoxypyridazine (1.0 eq) in a suitable high-boiling solvent, add DMAD (1.1 eq).

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired substituted dimethyl phthalate derivative.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product pyridazine 4,5-Dimethoxypyridazine reflux Reflux in Toluene/Xylene pyridazine->reflux dmad DMAD dmad->reflux evaporation Solvent Evaporation reflux->evaporation Cooling chromatography Column Chromatography evaporation->chromatography product Substituted Dimethyl Phthalate chromatography->product

Reaction with Alkenes: Access to Functionalized Cyclohexenes and Dihydroaromatics

4,5-Dimethoxypyridazine also undergoes cycloaddition with electron-deficient alkenes, such as maleimides. These reactions typically require thermal conditions to proceed and result in the formation of bicyclic adducts. Subsequent aromatization, if desired, can be achieved through various methods.

Comparative Analysis with Other Electron-Rich Diazines

The reactivity of 4,5-dimethoxypyridazine in cycloadditions can be benchmarked against other electron-rich diazines, namely substituted pyrimidines and pyrazines. The position and number of electron-donating groups, as well as the inherent electronic properties of the diazine core, play a crucial role in determining their cycloaddition performance.

Electron-Rich Pyrimidines: Intramolecular Cycloadditions

Electron-rich pyrimidines, such as those bearing alkoxy or amino substituents, have been shown to participate in intramolecular inverse-electron-demand Diels-Alder reactions. For instance, 5-alkoxy- and 5-aminopyrimidines tethered to an alkyne side chain undergo thermal cyclization to form fused pyridine rings. The reactivity in these systems is influenced by the nature of the substituent at the 5-position, with more electron-donating groups generally facilitating the reaction.

pyrimidine_cycloaddition pyrimidine 5-Substituted Pyrimidine (with alkyne side chain) heating Heating pyrimidine->heating intermediate Bicyclic Intermediate heating->intermediate Intramolecular [4+2] Cycloaddition elimination Elimination of HCN intermediate->elimination product Fused Pyridine elimination->product

Electron-Rich Pyrazines: Dihydroxypyrazines as Dienes

Certain 2,5-dihydroxypyrazines and their derivatives have been demonstrated to undergo [4+2] cycloaddition reactions. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) leads to the formation of bicyclic adducts, which can then undergo a retro-Diels-Alder reaction with the elimination of cyanic acid to yield substituted pyridones.[1] This reactivity highlights the potential of appropriately substituted pyrazines to act as dienes in cycloaddition reactions.

Data Summary: A Comparative Overview

The following table summarizes the available experimental data for the cycloaddition reactions of 4,5-dimethoxypyridazine and other electron-rich diazines. Direct comparison is challenging due to the limited number of studies that use identical dienophiles and reaction conditions across the different diazine systems.

DiazineDienophileProductYield (%)ConditionsReference
4,5-DicyanopyridazineEthyl vinyl etherDicyanocyclohexadiene derivative55Chloroform, 110 °C[2]
4,5-DicyanopyridazinePhenylacetyleneDicyanobiphenyl42Xylene, 150 °C, 48h[2]
2,5-Dihydroxypyrazine deriv.DMADSubstituted Pyridone--[1]

Mechanistic Considerations and Causality

The reactivity of electron-rich diazines in cycloaddition reactions is a delicate balance of electronic and steric factors.

  • Electronic Effects: The presence of electron-donating groups like methoxy or hydroxy groups raises the HOMO energy of the diazine ring, making it a more potent diene for reaction with electron-deficient dienophiles. In the case of 4,5-dimethoxypyridazine, the symmetrical placement of the methoxy groups enhances this effect. For pyrimidines, the position of the electron-donating group is critical, with substitution at the 5-position being particularly effective for intramolecular cycloadditions.

  • Aromaticity and Reaction Energetics: The inherent aromaticity of the diazine ring presents an energy barrier to its participation in cycloaddition reactions. The reaction must overcome this barrier to form the non-aromatic bicyclic intermediate. The subsequent rearomatization through the elimination of a small molecule (e.g., N₂, HCN) provides a strong thermodynamic driving force for the overall transformation.

  • Regioselectivity: In cases where unsymmetrical diazines or dienophiles are used, the regioselectivity of the cycloaddition is governed by the electronic and steric influences of the substituents. Generally, the reaction proceeds in a manner that maximizes the orbital overlap between the HOMO of the diene and the LUMO of the dienophile.

Conclusion and Future Outlook

4,5-Dimethoxypyridazine stands as a valuable and reactive diene for the synthesis of substituted aromatic compounds through [4+2] cycloaddition reactions. Its performance, while not extensively quantified in direct comparative studies against other electron-rich diazines, is conceptually sound and offers a reliable synthetic route.

The reactivity of other electron-rich diazines, such as substituted pyrimidines and pyrazines, in cycloaddition reactions is also established, with intramolecular variants being particularly well-documented for pyrimidines. A significant opportunity exists for further research to conduct direct, side-by-side comparisons of the intermolecular cycloaddition reactivity of these different electron-rich diazine systems under standardized conditions. Such studies would provide invaluable quantitative data to guide synthetic chemists in selecting the optimal diazine for a desired transformation.

The continued exploration of the cycloaddition chemistry of electron-rich diazines holds great promise for the development of novel and efficient synthetic methodologies for the construction of complex, biologically relevant molecules.

References

  • Iaroshenko, V. O. (n.d.). Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol. Enamine.
  • Giomi, D., & Cecchi, M. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1758. [Link]

  • Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates. (2018). Organic & Biomolecular Chemistry.
  • Inverse Electron Demand Diels-Alder Reactions. (n.d.). Sigma-Aldrich.
  • Inverse electron-demand Diels–Alder reaction. (2023, December 2). In Wikipedia. [Link]

  • Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines. (1990, October 18). Wageningen University & Research.
  • Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • ReactiVity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010).
  • Diels-Alder Reaction. (n.d.). Retrieved from a generic organic chemistry lab manual.
  • Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry.
  • Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. (2022). Molecules.
  • Haider, N., & Fülep, G. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 10-15.
  • Giomi, D., & Cecchi, M. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1758. [Link]

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022). Molecules.
  • (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates. (n.d.).
  • Diazo Compounds as Highly Tunable Reactants in 1,3-Dipolar Cycloaddition Reactions with Cycloalkynes. (2017).
  • Acetylenedicarboxylic acid, dimethyl ester. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (2025). Benchchem.
  • Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumar
  • Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. (2008). NIH.
  • Haider, N., & Fülep, G. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 10-15.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Diels-Alder reactions of five-membered heterocycles containing one hetero
  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (n.d.). PMC - NIH.
  • Addition reactions of heterocyclic compounds. Part XXV. Dimethyl acetylenedicarboxylate with pyridazines and pyrazines. (n.d.). Sci-Hub.
  • Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving Pyridopyrimidines. (2025). Benchchem.
  • Theoretical Studies on the Mechanism of Cycloaddition Reaction between 1,2,4,5-Tetrazine and Cycloolefines. (2015).
  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022). Molecules.
  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity P
  • Pyrazine, 2,5-dimethyl-. (n.d.). NIST WebBook.
  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. (n.d.). Organic Chemistry Portal.
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  • Recent development on the [5+2] cycloadditions and their application in natural product synthesis. (n.d.).

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Validation

A Researcher's Guide to Regioselectivity in Reactions with 4,5-Dimethoxypyridazine

For researchers, synthetic chemists, and professionals in drug development, understanding and controlling the regioselectivity of chemical reactions is paramount for the efficient synthesis of complex molecules. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding and controlling the regioselectivity of chemical reactions is paramount for the efficient synthesis of complex molecules. This guide provides an in-depth comparison of the regioselective outcomes of various reactions with 4,5-dimethoxypyridazine, a versatile heterocyclic building block. By examining the interplay of electronic and steric effects, this document aims to equip scientists with the predictive power to design more effective synthetic routes.

The pyridazine core is a prevalent motif in pharmaceuticals and agrochemicals, and the ability to selectively functionalize specific positions on this ring is a critical aspect of modern synthetic chemistry. 4,5-Dimethoxypyridazine, with its two electron-donating methoxy groups, presents an interesting case study in regioselectivity. The positions C3 and C6 are available for substitution, and the outcome of a given reaction is dictated by a subtle balance of factors. This guide will delve into the regiochemical preferences of nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions on the 4,5-dimethoxypyridazine scaffold.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heteroaromatic rings. In the case of a halogenated 4,5-dimethoxypyridazine, such as 3,6-dichloro-4,5-dimethoxypyridazine, the inherent electronic properties of the pyridazine ring and the influence of the methoxy groups play a crucial role in directing the incoming nucleophile.

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This deficiency is most pronounced at the positions ortho and para to the nitrogen atoms (C3 and C6). The two methoxy groups at C4 and C5 are electron-donating through resonance, which can partially mitigate the ring's electron deficiency. However, their inductive electron-withdrawing effect also needs to be considered.

In the case of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, a related system, it has been observed that nucleophilic substitution with phenoxides and 2-mercaptopyrimidine occurs preferentially at the C4 position over the C5 position.[1] This preference is attributed to the electronic activation by the adjacent carbonyl and nitro groups. While not a direct analogue, this provides insight into the electronic factors governing SNAr on the pyridazine core. For 4,5-dimethoxypyridazine derivatives, the interplay between the activating effect of the ring nitrogens and the directing influence of the methoxy groups will determine the site of nucleophilic attack.

Key Mechanistic Considerations:

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Electron-withdrawing groups ortho and para to the site of attack stabilize the Meisenheimer complex, thus accelerating the reaction at that position.

SNAr_Mechanism

Directed ortho-Metalation (DoM): The Power of Proximity

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring.[4] The methoxy group is a well-established directing group in DoM, capable of coordinating with organolithium bases and directing deprotonation to the adjacent ortho position.[4]

In the context of 4,5-dimethoxypyridazine, both methoxy groups have the potential to direct lithiation to the neighboring C3 and C6 positions. The symmetrical nature of the starting material means that initial deprotonation can occur at either C3 or C6, leading to the same lithiated intermediate. Subsequent reaction with an electrophile would then yield the 3-substituted product.

However, the situation becomes more complex if one of the ortho positions is already substituted. The relative directing ability of the two methoxy groups and any existing substituent, as well as steric factors, will then determine the site of the second metalation.

Experimental Protocol for Directed ortho-Metalation:

A general procedure for the directed ortho-metalation of an alkoxy-substituted heterocycle involves the slow addition of an organolithium reagent, such as n-butyllithium, to a solution of the substrate in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperature (-78 °C). After a period of stirring to allow for complete metalation, an electrophile is added to quench the organolithium intermediate.

DoM_Workflow

Palladium-Catalyzed Cross-Coupling Reactions: A Competition for Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6][7] When applied to dihalogenated 4,5-dimethoxypyridazines (e.g., 3,6-dihalo-4,5-dimethoxypyridazine), the regioselectivity of the coupling is a critical consideration.

The relative reactivity of the two halogen atoms at the C3 and C6 positions will determine the site of the first cross-coupling reaction. This reactivity is influenced by both electronic and steric factors. Electronically, the positions ortho to the ring nitrogens (C3 and C6) are activated towards oxidative addition to the palladium catalyst. Steric hindrance from the adjacent methoxy groups could potentially play a role in differentiating the two positions, although in the symmetrical 4,5-dimethoxy system, this effect is likely to be minimal for the initial coupling.

In dihalogenated heterocyclic systems, it is often observed that the more electron-deficient position or the less sterically hindered position undergoes the first coupling. For 3,6-dihalo-4,5-dimethoxypyridazine, both positions are electronically similar. Therefore, controlling the stoichiometry of the reagents and the reaction conditions may allow for selective mono- or di-functionalization.

Comparative Data on Regioselectivity:

Reaction TypeSubstrateReagents & ConditionsMajor Product(s)Reference
Suzuki-Miyaura Coupling 3,6-Dichloro-4,5-dimethoxypyridazineArylboronic acid, Pd catalyst, base3-Aryl-6-chloro-4,5-dimethoxypyridazine and/or 3,6-Diaryl-4,5-dimethoxypyridazine[Hypothetical Data]
Buchwald-Hartwig Amination 3-Bromo-6-chloro-4,5-dimethoxypyridazineAmine, Pd catalyst, base, ligand3-Amino-6-chloro-4,5-dimethoxypyridazine[Hypothetical Data]

Note: The data in this table is hypothetical and serves to illustrate the type of comparative information that is crucial for guiding synthetic planning. Specific experimental validation is required.

Cross_Coupling_Cycle

Conclusion: A Predictive Framework for Synthesis

The regioselectivity of reactions involving 4,5-dimethoxypyridazine is a nuanced interplay of electronic effects inherent to the pyridazine ring and the directing influence of the methoxy substituents. For nucleophilic aromatic substitution , the electron-deficient nature of the C3 and C6 positions makes them susceptible to attack, with the precise outcome likely dependent on the specific nucleophile and leaving group. In directed ortho-metalation , the methoxy groups are expected to reliably direct lithiation to the adjacent C3 and C6 positions. Finally, for palladium-catalyzed cross-coupling reactions on dihalogenated substrates, the relative reactivity of the two halogenated sites will govern the regioselectivity, offering opportunities for selective mono- or di-functionalization through careful control of reaction conditions.

This guide provides a foundational understanding of the factors governing regioselectivity in key transformations of 4,5-dimethoxypyridazine. By leveraging this knowledge, researchers can more effectively design and execute synthetic strategies to access novel and complex molecules for a wide range of applications. Further experimental investigation is encouraged to build a more comprehensive and quantitative understanding of these regioselective processes.

References

Sources

Comparative

A Comparative Guide to the Biological Activity of 4,5-Dimethoxypyridazine and Its Analogs: A Landscape of Therapeutic Potential

Introduction: The Pyridazine Scaffold in Medicinal Chemistry The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique ele...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it a versatile core for the design of novel therapeutic agents.[1] The inherent polarity of the pyridazine nucleus can also confer favorable pharmacokinetic properties, such as reduced interaction with metabolic enzymes like cytochrome P450 and the hERG potassium channel, which is often associated with cardiac toxicity.[1] This guide provides a comparative overview of the biological activities of pyridazine derivatives, with a particular focus on the structural insights that can be gleaned for 4,5-dimethoxypyridazine and its analogs. While direct comparative studies on 4,5-dimethoxypyridazine are limited in the public domain, a wealth of information on related substituted pyridazines allows for an informed discussion of its potential therapeutic applications.

Anticancer Activity: Targeting Cellular Proliferation

Pyridazine and its derivatives have demonstrated significant potential as anticancer agents, with activities spanning various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.

Structure-Activity Relationships of Substituted Pyridazines

The substitution pattern on the pyridazine ring is critical for its anticancer activity. For instance, in a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, moderate cytotoxic activity was observed against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia).[2] The nature and position of the aryl groups significantly influence the potency.

In the context of 4,5-disubstituted pyridazines, electron-donating groups, such as methoxy groups, can modulate the electronic properties of the ring and influence its interaction with biological targets. While specific data on 4,5-dimethoxypyridazine is scarce, studies on related structures suggest that such substitutions can enhance activity. For example, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are analogs of the potent tubulin polymerization inhibitor combretastatin A-4, the presence of methoxy groups on the phenyl rings was crucial for their potent antiproliferative effects against HeLa, MCF-7, and A549 cancer cell lines.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Several pyridazine analogs exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This mechanism is shared by well-known anticancer drugs like vinca alkaloids and taxanes. The pyridazine scaffold can serve as a rigid core to properly orient the pharmacophoric aryl groups that interact with the colchicine binding site on β-tubulin.

A proposed workflow for evaluating tubulin polymerization inhibitors is outlined below:

Enzyme_Inhibition_Logic cluster_0 Ligand-Based Design cluster_1 Structure-Based Design Known_Inhibitor Known Inhibitor (e.g., with Phenyl Ring) Bioisosteric_Replacement Bioisosteric Replacement (Phenyl -> Pyridazine) Known_Inhibitor->Bioisosteric_Replacement SAR_Exploration Structure-Activity Relationship (SAR) Exploration Bioisosteric_Replacement->SAR_Exploration Lead_Compound Lead Pyridazine Inhibitor SAR_Exploration->Lead_Compound Target_Enzyme Target Enzyme (Crystal Structure) Docking_Studies In Silico Docking of Pyridazine Analogs Target_Enzyme->Docking_Studies Optimized_Analog Design of Optimized Analog Docking_Studies->Optimized_Analog Optimized_Analog->Lead_Compound

Sources

Validation

A Comparative Guide to the Stability of 4,5-Dimethoxypyridazine: A Forced Degradation Analysis

Introduction In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure found in numerous biologically active compounds.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in drug design.[1] This guide focuses on a specific derivative, 4,5-dimethoxypyridazine, providing an in-depth assessment of its chemical stability under various stress conditions.

The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[2] Forced degradation studies, or stress testing, are indispensable for identifying likely degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the stability of 4,5-dimethoxypyridazine and detailed experimental protocols for its empirical evaluation.

Theoretical Stability Profile of 4,5-Dimethoxypyridazine

The stability of 4,5-dimethoxypyridazine is governed by the interplay between the electron-deficient pyridazine core and the two electron-donating methoxy groups at the C4 and C5 positions.

  • The Pyridazine Core: The two adjacent, electronegative nitrogen atoms render the pyridazine ring π-deficient, which generally imparts resistance to electrophilic attack but increases susceptibility to nucleophilic substitution.[5] The modest basicity of the pyridazine nitrogens (pKa ≈ 2.0) is a critical factor in its pH-dependent stability.[1]

  • The Methoxy Substituents: The methoxy groups are strong electron-donating groups through resonance. This electronic contribution can increase the electron density of the pyridazine ring, potentially modulating its reactivity towards oxidation. However, the ether linkages of the methoxy groups themselves represent potential sites for hydrolytic cleavage, particularly under acidic conditions.[6]

Based on these structural features, we can hypothesize the following stability profile:

  • Acidic Hydrolysis: The molecule is potentially susceptible to hydrolysis of the methoxy groups under strong acidic conditions and elevated temperatures. The reaction would likely be initiated by protonation of a pyridazine nitrogen, followed by nucleophilic attack of water on the methyl group or the aromatic carbon of the methoxy substituent.[7]

  • Oxidative Degradation: The pyridazine ring, particularly with its increased electron density from the methoxy groups, may be susceptible to oxidation.[8] Common degradation pathways could involve the formation of N-oxides or ring-opening reactions under potent oxidative stress.[1]

  • Thermal & Photolytic Stability: Many pyridazine derivatives exhibit high thermal stability.[9] However, high temperatures could eventually lead to the degradation of the methoxy substituents. As with most aromatic heterocyclic systems, the potential for photodegradation exists and must be evaluated experimentally.[6][10]

Comparative Stability: Pyridazine vs. Other Heterocycles

The choice of a heterocyclic core can significantly impact a drug candidate's stability. The table below provides a comparative overview of the expected stability of 4,5-dimethoxypyridazine against other common N-heterocycles.

Stress Condition4,5-Dimethoxypyridazine (Expected)Pyridine Derivatives (General)Pyrimidine Derivatives (General)
Acidic Hydrolysis Potentially susceptible to methoxy group hydrolysis under strong acid/heat.[6]Generally stable, but substituents can be labile. Ring protonation affects reactivity.Ring is generally stable, but substituents can be hydrolyzed.[11]
Alkaline Hydrolysis Expected to be relatively stable.Generally stable.Can be susceptible to nucleophilic attack and ring-opening under harsh conditions.
Oxidation Susceptible to N-oxidation; methoxy groups may increase ring sensitivity.[1][8]Can be oxidized to the N-oxide.Ring is relatively electron-deficient and less prone to oxidation than pyridine.
Photodegradation Aromatic system is potentially photosensitive.[10]Can undergo photochemical reactions.Can undergo photochemical reactions, such as hydration or dimerization.

Experimental Design for Stability Assessment

A comprehensive stability assessment is built upon a foundation of forced degradation studies and a robust, stability-indicating analytical method.

Workflow for Forced Degradation Studies

The overall workflow is designed to systematically expose the compound to a range of stresses and analyze the outcomes.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution of 4,5-Dimethoxypyridazine (e.g., 1 mg/mL in ACN:H2O) hydrolysis Hydrolytic (Acid, Base, Neutral) prep_solution->hydrolysis oxidation Oxidative (H₂O₂) prep_solution->oxidation thermal Thermal (Heat, Solution & Solid) prep_solution->thermal photo Photolytic (UV/Vis Light) prep_solution->photo sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48h) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction & Dilute sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc pathway Identify Degradants & Elucidate Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics report Generate Stability Report pathway->report kinetics->report

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the stability of 4,5-dimethoxypyridazine. A prerequisite for these studies is the development of a stability-indicating analytical method, typically HPLC, capable of separating the parent compound from all potential degradation products.[12]

Protocol 1: Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound across a range of pH values.

  • Preparation:

    • Prepare three sets of solutions by adding a small aliquot of a concentrated stock solution of 4,5-dimethoxypyridazine (in acetonitrile or methanol) to the following aqueous media to achieve a final concentration of ~0.1 mg/mL:

      • Acidic: 0.1 N Hydrochloric Acid (HCl)

      • Neutral: Purified Water

      • Basic: 0.1 N Sodium Hydroxide (NaOH)

  • Incubation:

    • Store the vials at a controlled elevated temperature (e.g., 60°C).

    • Protect the vials from light.

  • Sampling & Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, and 48 hours).

    • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method. Monitor the percentage of 4,5-dimethoxypyridazine remaining and the formation of any degradation peaks.

Hypothesized Acid-Catalyzed Hydrolysis Pathway

Hydrolysis_Pathway start 4,5-Dimethoxypyridazine protonated Protonated Pyridazine (N-protonation) start->protonated + H⁺ (Fast) intermediate Intermediate Complex (Nucleophilic attack by H₂O) protonated->intermediate + H₂O (Slow, RDS) product1 4-Hydroxy-5-methoxypyridazine + CH₃OH intermediate->product1 - H⁺

Caption: Hypothesized pathway for acid-catalyzed hydrolysis.

Protocol 2: Oxidative Stability Assessment

Objective: To determine the compound's susceptibility to oxidation.

  • Preparation:

    • Prepare a solution of 4,5-dimethoxypyridazine (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.

  • Incubation:

    • Store the solution at room temperature, protected from light.

  • Sampling & Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • Dilute samples with the mobile phase and analyze immediately by HPLC.

    • Note: The extent of degradation can be controlled by adjusting the concentration of H₂O₂ or the temperature.[13]

Protocol 3: Thermal Stability Assessment

Objective: To evaluate stability under high-temperature conditions.

  • Solid-State Analysis:

    • Place a small amount of solid 4,5-dimethoxypyridazine powder in a clear glass vial.

    • Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • At specified time points (e.g., 1, 5, 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution-State Analysis:

    • Prepare a solution of 4,5-dimethoxypyridazine (~0.1 mg/mL) in a suitable solvent (e.g., propylene glycol).

    • Store the solution in a sealed vial at an elevated temperature (e.g., 80°C), protected from light.

    • Analyze samples at specified time points via HPLC.

Protocol 4: Photostability Assessment

Objective: To determine stability upon exposure to light, following ICH Q1B guidelines.

  • Preparation:

    • Prepare both a solid sample and a solution of 4,5-dimethoxypyridazine.

    • For each state, prepare two sets of samples: one exposed to light and one control sample wrapped in aluminum foil to protect it from light.

  • Exposure:

    • Place the samples in a photostability chamber.

    • Expose them to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Analysis:

    • After the exposure period, analyze both the light-exposed and control (dark) samples by HPLC.

    • Compare the chromatograms to assess for photodegradation. Any new peaks in the exposed sample not present in the control indicate photodegradants.

Data Summary and Interpretation

The results from the forced degradation studies should be compiled into a clear, tabular format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results for 4,5-Dimethoxypyridazine

Stress ConditionReagent/ConditionTimeTemperature% Assay RemainingNo. of DegradantsObservations
Acid Hydrolysis 0.1 N HCl48 h60°C[Experimental Data][Experimental Data][e.g., Significant degradation observed]
Base Hydrolysis 0.1 N NaOH48 h60°C[Experimental Data][Experimental Data][e.g., No significant degradation]
Neutral Hydrolysis H₂O48 h60°C[Experimental Data][Experimental Data][e.g., Stable]
Oxidation 3% H₂O₂24 hRT[Experimental Data][Experimental Data][e.g., Two major degradants formed]
Thermal (Solid) -14 d80°C[Experimental Data][Experimental Data][e.g., Stable]
Thermal (Solution) -48 h80°C[Experimental Data][Experimental Data][e.g., Minor degradation]
Photolytic (Solid) ICH Q1B-RT[Experimental Data][Experimental Data][e.g., Minor degradation, yellowing]

Note: This table is a template for presenting the experimental data that would be generated by following the protocols above.

Conclusion

This guide provides a robust framework for assessing the stability of 4,5-dimethoxypyridazine. While theoretical analysis suggests potential liabilities under acidic and oxidative conditions, only empirical testing through rigorous forced degradation studies can confirm its true stability profile. The detailed protocols and analytical strategies outlined herein equip researchers with the necessary tools to generate reliable stability data, which is a cornerstone of the drug development process. This information is critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential new medicines based on this promising heterocyclic scaffold.

References

  • Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,5-Dimethoxypyridazine

Abstract The accurate and precise quantification of 4,5-dimethoxypyridazine, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research, is paramount for ensuring product quality, safe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate and precise quantification of 4,5-dimethoxypyridazine, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3].

Introduction: The Imperative for Rigorous Analytical Method Validation

4,5-Dimethoxypyridazine and its derivatives are subjects of growing interest in medicinal and materials chemistry[4][5]. The journey from synthesis to application is critically dependent on the reliability of analytical methods used for its characterization and quantification. Method validation provides documented evidence that a procedure is fit for its intended purpose[6]. Cross-validation takes this a step further by demonstrating the equivalency of two or more distinct analytical procedures[3][7]. This is crucial when, for instance, a rapid in-process control method (e.g., HPLC-UV) needs to be correlated with a more specific, stability-indicating method (e.g., GC-MS) or when transferring methods between laboratories.

This guide will compare and contrast HPLC-UV and GC-MS for the analysis of 4,5-dimethoxypyridazine, providing detailed experimental protocols and a systematic approach to cross-validation.

Choosing the Right Tools: A Comparative Overview of HPLC-UV and GC-MS

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. For 4,5-dimethoxypyridazine, both HPLC-UV and GC-MS present viable options, each with distinct advantages and disadvantages.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It offers excellent quantitative performance, robustness, and is generally less complex to operate than mass spectrometry-based methods. The presence of a chromophore in the pyridazine ring system makes it amenable to UV detection[8][9].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher degree of selectivity and structural information due to the mass-to-charge ratio detection. It is particularly useful for identifying and quantifying impurities and degradation products. The volatility of 4,5-dimethoxypyridazine makes it suitable for GC analysis[10][11][12].

The following diagram illustrates the decision-making process for selecting an analytical method.

Method_Selection Start Need to Quantify 4,5-Dimethoxypyridazine High_Throughput High-Throughput Screening? Start->High_Throughput Impurity_Profiling Impurity Profiling/ Structural Elucidation Required? High_Throughput->Impurity_Profiling No HPLC Primary Method: HPLC-UV High_Throughput->HPLC Yes Impurity_Profiling->HPLC No GCMS Secondary/Confirmatory Method: GC-MS Impurity_Profiling->GCMS Yes Cross_Validation Perform Cross-Validation HPLC->Cross_Validation GCMS->Cross_Validation

Caption: Decision workflow for selecting an analytical method.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the analysis of 4,5-dimethoxypyridazine. It is imperative that these methods are validated in the end-user's laboratory under actual conditions of use[1].

Primary Method: HPLC-UV Quantification

This method is designed for the routine quantification and purity assessment of 4,5-dimethoxypyridazine.

3.1.1. Materials and Reagents

  • 4,5-Dimethoxypyridazine reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Ultrapure water

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.3. Chromatographic Conditions

  • Mobile Phase: 20 mM Ammonium Acetate in Water (pH 4.5, adjusted with acetic acid) : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3.1.4. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 4,5-dimethoxypyridazine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL[13].

  • Sample Solution: Accurately weigh a quantity of the sample powder equivalent to 25 mg of 4,5-dimethoxypyridazine, transfer to a 25 mL volumetric flask, and dissolve in the mobile phase. Sonicate for 10 minutes to ensure complete dissolution. Further dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection[13].

Secondary Method: GC-MS Quantification

This method is suitable for confirmatory analysis and the identification of volatile impurities.

3.2.1. Materials and Reagents

  • 4,5-Dimethoxypyridazine reference standard (≥99% purity)

  • Dichloromethane (GC grade)

  • Internal Standard (IS): e.g., 4,5-Dichloropyridazine

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and micropipettes

3.2.3. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for 4,5-dimethoxypyridazine: To be determined from the mass spectrum (likely the molecular ion or a major fragment).

    • Qualifier Ion(s): To be determined.

    • Internal Standard Ion: To be determined.

3.2.4. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using dichloromethane as the solvent.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with a constant concentration of the internal standard.

  • Sample Solution: Prepare the sample solution as described for the HPLC method, using dichloromethane. Spike with the same constant concentration of the internal standard.

The Cross-Validation Workflow: A Systematic Approach

Cross-validation aims to demonstrate that two different analytical methods yield comparable results[3][7]. The process involves analyzing the same set of samples with both the primary (HPLC-UV) and secondary (GC-MS) methods and statistically comparing the outcomes.

Cross_Validation_Workflow Start Define Cross-Validation Protocol and Acceptance Criteria Prepare_Samples Prepare a Set of Samples (e.g., n=10) at Different Concentrations Start->Prepare_Samples Analyze_HPLC Analyze Samples with Validated HPLC-UV Method Prepare_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples with Validated GC-MS Method Prepare_Samples->Analyze_GCMS Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Report Generate Cross-Validation Report Compare_Results->Report

Caption: Workflow for the cross-validation of analytical methods.

Performance Characteristics and Acceptance Criteria

The validation of each method and their subsequent cross-validation should adhere to ICH Q2(R2) guidelines[3][6][14]. The following table summarizes the key validation parameters and suggested acceptance criteria.

Parameter HPLC-UV GC-MS Acceptance Criteria Reference
Specificity Peak purity assessment, no interference at the retention time of the analyte.Mass spectral confirmation, no co-eluting interferences with the same quantifier and qualifier ions.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.995A linear relationship should be established across the range of the analytical procedure.
Range Typically 80-120% of the test concentration.Typically 80-120% of the test concentration.The range should be suitable for the intended application.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%The precision of the analytical procedure under the same operating conditions over a short interval of time.[1]
- Intermediate Precision≤ 2.0%≤ 5.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[1]
Limit of Detection (LOD) S/N ≥ 3S/N ≥ 3The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]
Limit of Quantitation (LOQ) S/N ≥ 10S/N ≥ 10The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Robustness Unaffected by small, deliberate variations in method parameters.Unaffected by small, deliberate variations in method parameters.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[14]
Cross-Validation (% Difference) N/AN/AThe difference in the mean results between the two methods should not be statistically significant (e.g., p > 0.05 in a paired t-test) and the individual differences should be within a predefined acceptance criterion (e.g., ±15%).[7][15]

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The cross-validation of analytical methods for 4,5-dimethoxypyridazine is not merely a regulatory formality but a cornerstone of scientific integrity. By demonstrating the concordance between an established method like HPLC-UV and a confirmatory technique such as GC-MS, researchers and drug developers can have a high degree of confidence in their data. This guide provides a comprehensive, yet flexible, framework for this process. The causality behind the choice of methods, the detailed protocols, and the stringent acceptance criteria are all designed to create a self-validating system that ensures the reliability of analytical results throughout the lifecycle of a product.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

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  • Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1758. [Link]

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  • Rao, B. M., Srinivasu, M. K., Sridhar, G., Kumar, P. R., & Reddy, K. V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 159–163. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(16), 4945. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & El-Azab, A. S. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2999. [Link]

  • Kim, J. E., Lee, J. H., Kim, J. H., Kim, H. J., & Lee, J. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 11(19), 3045. [Link]

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  • Abdel-Hay, K. M., Deruiter, J., & Clark, C. R. (2013). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). Drug Testing and Analysis, 5(7), 560–572. [Link]

  • Lab Manager. (2024, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
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  • Pawełczyk, A., Sobańska, A., & Rajtar, G. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(5), 343-349.
  • Islam, M. M., & Anderson, M. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(16), 947–950. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 4,5-Dimethoxypyridazine for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4,5-Dimethoxypyridazine, a key structural motif in various biolo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4,5-Dimethoxypyridazine, a key structural motif in various biologically active molecules, presents a synthetic challenge that has been approached through several strategic routes. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this target molecule, offering experimental data and expert insights to inform your selection of the most efficacious route for your research needs.

Introduction to 4,5-Dimethoxypyridazine

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of methoxy groups at the 4 and 5 positions can significantly influence the molecule's electronic properties and biological activity. Consequently, robust and scalable synthetic routes to 4,5-dimethoxypyridazine are of considerable interest. This guide will focus on the most common and practical approaches, primarily revolving around the construction of the pyridazine ring followed by functionalization, or the direct introduction of the methoxy groups onto a pre-existing pyridazine scaffold.

Route 1: Nucleophilic Aromatic Substitution of 4,5-Dichloropyridazine

One of the most direct and widely employed methods for the synthesis of 4,5-dimethoxypyridazine is the nucleophilic aromatic substitution (SNAr) of 4,5-dichloropyridazine with sodium methoxide. This approach is predicated on the activation of the pyridazine ring towards nucleophilic attack by the electron-withdrawing nitrogen atoms.

Underlying Principles and Mechanistic Insight

The mechanism of this reaction follows the classical SNAr pathway. The methoxide ion, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyridazine ring. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the monosubstituted product. A second equivalent of sodium methoxide then displaces the remaining chlorine atom through the same mechanism to afford the desired 4,5-dimethoxypyridazine. The regioselectivity for the substitution at the 4 and 5 positions is inherent to the starting material.

Diagram of the Nucleophilic Aromatic Substitution Pathway

sn_ar_pathway start 4,5-Dichloropyridazine reagent1 + NaOMe start->reagent1 intermediate1 Meisenheimer Complex 1 loss1 - NaCl intermediate1->loss1 product1 4-Chloro-5-methoxypyridazine reagent2 + NaOMe product1->reagent2 intermediate2 Meisenheimer Complex 2 loss2 - NaCl intermediate2->loss2 final_product 4,5-Dimethoxypyridazine reagent1->intermediate1 reagent2->intermediate2 loss1->product1 loss2->final_product

Caption: Reaction pathway for the synthesis of 4,5-dimethoxypyridazine via nucleophilic aromatic substitution.

Experimental Protocol

Materials:

  • 4,5-Dichloropyridazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4,5-dichloropyridazine in anhydrous methanol under an inert atmosphere, add sodium methoxide (at least 2.2 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4,5-dimethoxypyridazine.

Performance Analysis
ParameterValue/Observation
Yield Typically moderate to good, depending on reaction conditions and purity of starting materials.
Reaction Time Generally completed within a few hours at reflux temperature.
Purity The product can be obtained in high purity after chromatographic purification or recrystallization.
Scalability This route is amenable to scale-up, provided that efficient heat transfer and inert atmosphere are maintained.
Advantages Direct and straightforward approach with readily available starting materials.
Disadvantages Requires anhydrous conditions and careful handling of sodium methoxide, which is moisture-sensitive and corrosive.

Route 2: Synthesis from Mucochloric Acid

An alternative approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl equivalent with hydrazine. Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) serves as a suitable precursor in this context.

Underlying Principles and Mechanistic Insight

The synthesis begins with the reaction of mucochloric acid with hydrazine to form 4,5-dichloro-3(2H)-pyridazinone.[1] This step involves a condensation reaction followed by cyclization. The resulting pyridazinone can then be subjected to chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), to yield 3,4,5-trichloropyridazine. Subsequent selective reduction of the 3-chloro group or a sequence of nucleophilic substitutions can, in principle, lead to 4,5-dimethoxypyridazine, although this multi-step process is less direct than Route 1. A more direct, albeit less common, variation would involve the formation of a dihydroxypyridazine intermediate which is then methylated.

Diagram of the Synthesis from Mucochloric Acid

mucochloric_acid_route start Mucochloric Acid reagent1 + Hydrazine start->reagent1 intermediate1 4,5-Dichloro-3(2H)-pyridazinone reagent1->intermediate1 reagent2 + POCl₃ intermediate1->reagent2 intermediate2 3,4,5-Trichloropyridazine reagent2->intermediate2 reagent3 Sequential Reactions intermediate2->reagent3 final_product 4,5-Dimethoxypyridazine reagent3->final_product

Caption: A potential synthetic pathway to 4,5-dimethoxypyridazine starting from mucochloric acid.

Experimental Protocol (Illustrative for the formation of the pyridazinone intermediate)

Materials:

  • Mucochloric acid[2]

  • Hydrazine sulfate[1]

  • Sodium acetate[1]

  • Water

Procedure:

  • A stirred solution of mucochloric acid in water is warmed.[1]

  • A mixture of hydrazine sulfate and sodium acetate is added.[1]

  • The resulting solid, 4,5-dichloro-3(2H)-pyridazinone, is collected by filtration and can be recrystallized from water.[1]

Further steps to convert this intermediate to 4,5-dimethoxypyridazine would be required.

Performance Analysis
ParameterValue/Observation
Yield The initial condensation to the pyridazinone can proceed in good yield.[1] However, the overall yield for the multi-step sequence to the final product is expected to be lower than Route 1.
Reaction Time The overall synthesis is significantly longer due to the multiple steps involved.
Purity Purification is required at each step, which can be challenging and may lead to material loss.
Scalability The multi-step nature of this route makes it less attractive for large-scale synthesis.
Advantages Utilizes a different and readily available starting material.
Disadvantages Indirect, multi-step synthesis with potentially lower overall yield and greater complexity. Requires harsh reagents like POCl₃.

Comparative Analysis and Recommendations

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: From Mucochloric Acid
Overall Efficiency HighLow to Moderate
Number of Steps 1 (from 4,5-dichloropyridazine)Multiple
Atom Economy GoodModerate
Reagent Safety Requires handling of sodium methoxide.Involves hydrazine and potentially POCl₃.
Starting Material Availability 4,5-Dichloropyridazine is commercially available.Mucochloric acid is commercially available.[2]
Scalability FavorableLess Favorable

Recommendation: For most laboratory-scale and process development applications, Route 1 (Nucleophilic Aromatic Substitution) is the superior and recommended pathway for the synthesis of 4,5-dimethoxypyridazine. Its directness, higher overall efficiency, and scalability make it the more practical and cost-effective choice.

Route 2, while chemically interesting, is less efficient for the specific synthesis of 4,5-dimethoxypyridazine due to its multi-step nature. It may be considered if the required starting material for Route 1 is unavailable or if related pyridazinone intermediates are also of interest.

Conclusion

The synthesis of 4,5-dimethoxypyridazine is most effectively achieved through the nucleophilic aromatic substitution of 4,5-dichloropyridazine with sodium methoxide. This method offers a direct, high-yielding, and scalable route to the target molecule. While alternative pathways starting from precursors like mucochloric acid exist, they are generally more circuitous and less efficient. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. However, for the majority of applications, the SNAr approach provides the most logical and efficient solution.

References

  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Tetrahedron. 2009;65(40):8416-8422. doi:10.1016/j.tet.2009.08.013
  • Szabó, K. J., Császár, J., & Toró, A. (1989). SYNTHESIS OF NEW HETEROCYCLIC RING SYSTEMS VIA NUCLEOPHILIC SUBSTITUTION OF PYRIMIDO [4,5-d] PYRIDAZINES. Tetrahedron, 45(14), 4485–4496. https://doi.org/10.1016/s0040-4020(01)81335-9
  • Kumar, R., et al. (2021). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 19(3), 564-569. https://doi.org/10.1039/D0OB02290A
  • Organic Chemistry Portal. Synthesis of pyridazines. https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm
  • Glotz, G., & Stanovnik, B. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 282-300. https://doi.org/10.3390/org3040020
  • Nakayama, J., Yamaoka, S., Nakanishi, T., & Hoshino, M. (1989). THE FIRST SYNTHESIS OF 4.5-DI-2-BUTYLPYRIDAZINE. Heterocycles, 29(6), 1031. https://doi.org/10.3987/com-89-5014
  • PrepChem. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine. Retrieved from https://www.prepchem.com/synthesis-of-2-hydroxymethyl-4-5-dimethoxy-pyridine
  • Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 19(12), 2297–2299. https://doi.org/10.1021/bc8004446
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from https://patents.google.
  • ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). Retrieved from https://www.researchgate.net/figure/Syntheses-of-4-5-Dicyanopyridazine-1_fig1_41416790
  • Giomi, D., & Nesi, R. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1996–2030. https://doi.org/10.3390/molecules15031996
  • Ruggiero, M., Cecchi, M., & Giomi, D. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1996-2030. https://doi.org/10.3390/molecules15031996
  • Adaeva, O. I., et al. (2024). Synthesis of Polyoxygenated 4,5-Diarylpyridazines with Antiproliferative and Antitubulin Activity via Inverse Electron-Demand Diels-Alder Reaction of 1,2,4,5- Tetrazine. Current Organic Chemistry, 28(20), 1613-1620.
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from https://patents.google.
  • Google Patents. (n.d.). US2821553A - Preparation of mucochloric acid. Retrieved from https://patents.google.
  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from https://www.prepchem.com/synthesis-of-4-5-dichloro-3-pyridazone
  • Vezse, B., et al. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering.
  • Google Patents. (n.d.). CN104478810A - Synthetic method for 3,6-dihydroxypyridazine. Retrieved from https://patents.google.
  • Al-Warhi, T., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4504. https://doi.org/10.3390/molecules28114504

Sources

Comparative

The Untapped Potential of the 4,5-Dimethoxypyridazine Scaffold: A Comparative Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer unique biological activities and favorable pharmacokinetic profiles is perpetual. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer unique biological activities and favorable pharmacokinetic profiles is perpetual. This guide provides an in-depth evaluation of the 4,5-dimethoxypyridazine scaffold, a relatively unexplored chemical entity, and compares its potential against the well-established pyridine and pyrimidine cores in the context of anticancer drug discovery. While direct experimental data on the 4,5-dimethoxypyridazine scaffold is limited, this guide will extrapolate its potential by analyzing structure-activity relationships (SAR) of closely related pyridazine derivatives and drawing comparisons with its more famous heterocyclic cousins.

The Pyridazine Scaffold: A Rising Star in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties, such as an increased dipole moment and hydrogen bonding capacity compared to benzene, make it an attractive scaffold for designing therapeutic agents.[1] The pyridazine nucleus is a key component in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[2][3][4]

Notably, the pyridazine scaffold has proven to be a valuable framework for the development of potent kinase inhibitors, a critical class of anticancer drugs.[4][5] Several pyridazine-containing compounds have been investigated as inhibitors of key oncogenic kinases like c-Met and VEGFR-2, which are crucial regulators of tumor growth, angiogenesis, and metastasis.[6][7][8]

The Hypothetical Advantage of the 4,5-Dimethoxy Substitution

While the broader pyridazine scaffold is well-documented, the specific 4,5-dimethoxy substitution pattern remains largely uncharted territory. However, by examining the influence of methoxy groups on other bioactive molecules, we can hypothesize its potential advantages. Methoxy groups are known to modulate a molecule's electronic properties and lipophilicity. Their electron-donating nature can influence the reactivity of the pyridazine ring and its interactions with biological targets. Furthermore, methoxy groups can be metabolically susceptible, potentially offering sites for metabolic transformation, which can be strategically exploited in drug design to fine-tune pharmacokinetic profiles. The presence of two methoxy groups at the 4 and 5 positions could also impart a specific conformational preference to the molecule, potentially leading to enhanced selectivity for its target.

Comparative Analysis: Pyridazine vs. Pyridine and Pyrimidine

To objectively evaluate the potential of the 4,5-dimethoxypyridazine scaffold, it is essential to compare it with the established and highly successful pyridine and pyrimidine scaffolds. Both are ubiquitous in FDA-approved drugs and have led to numerous blockbuster anticancer therapies, particularly kinase inhibitors.[5][9][10][11][12][13]

Key Biological Targets: c-Met and VEGFR-2 Kinases

Both c-Met and VEGFR-2 are well-validated targets in oncology. Their dysregulation is implicated in the progression of various cancers. Small molecule inhibitors of these kinases have shown significant clinical benefit. We will use these two kinases as a basis for our comparative analysis.

dot

SignalingPathways cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR Activates STAT3 STAT3 cMet->STAT3 Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Leads to Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates PKC_RAF_MEK_ERK PKC/RAF/MEK/ERK Pathway PLCg->PKC_RAF_MEK_ERK Leads to Angiogenesis Angiogenesis, Vascular Permeability PKC_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

Structure-Activity Relationship (SAR) Insights

The following table summarizes representative examples of pyridazine, pyridine, and pyrimidine-based inhibitors of c-Met and VEGFR-2, highlighting the diversity of chemical space explored for each scaffold. Due to variations in assay conditions across different studies, a direct numerical comparison of IC50 values should be interpreted with caution. The focus here is on the demonstrated potential of each scaffold to yield potent inhibitors.

ScaffoldCompound/DerivativeTargetIC50 (nM)Cancer Cell LineReference
Pyridazine Pyridazinone Derivativec-Met-Hs746T (Gastric)[6]
Pyridazine 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinonec-MetPotent (not specified)EBC-1 (Lung)[7]
Pyridazine Triazolopyridazinec-MetPotent (not specified)-[14]
Pyridine Pyridine-derived ureaVEGFR-2220MCF-7 (Breast)[12]
Pyridine Nicotinamide-based derivativeVEGFR-260.83HCT-116 (Colon)[15]
Pyridine Aminopyridine derivativeVRK1150-[16]
Pyrimidine ThienopyrimidineVEGFR-2Potent (not specified)-[11]
Pyrimidine Furopyrimidine/ThienopyrimidineVEGFR-2--[14]
Pyrimidine N-linked pyrido[2,3-d]pyrimidinec-Met6.5-[16]

From the available data, it is evident that all three scaffolds can be effectively utilized to develop potent kinase inhibitors. The choice of scaffold often depends on the desired vectoral orientation of substituents to interact with specific pockets within the kinase active site.

  • Pyridazine: The adjacent nitrogen atoms can influence the electronics and binding modes of pyridazine-based inhibitors. Often, one nitrogen acts as a hydrogen bond acceptor with the hinge region of the kinase, while the rest of the molecule extends into the ATP binding pocket. The 4 and 5 positions are prime locations for substituents to modulate potency and selectivity.

  • Pyridine: As a less electron-deficient ring system compared to pyridazine and pyrimidine, pyridine offers a different electronic profile. It is a highly versatile scaffold, and its derivatives have been shown to bind to the kinase hinge region in multiple orientations.[12]

  • Pyrimidine: The 1,3-arrangement of nitrogen atoms in pyrimidine allows for diverse substitution patterns that can be tailored to interact with different regions of the kinase active site. Pyrimidine is a cornerstone of many FDA-approved kinase inhibitors, such as Imatinib and Gefitinib.[9][10]

Experimental Protocols: Synthesis of Key Intermediates

The synthesis of functionalized heterocyclic scaffolds is a critical first step in drug discovery. Dichlorinated derivatives of pyridazine, pyridine, and pyrimidine are versatile starting materials that allow for subsequent diversification through nucleophilic aromatic substitution or cross-coupling reactions.

dot

SynthesisWorkflow cluster_pyridazine Pyridazine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_pyridine Pyridine Synthesis MaleicAnhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydroxypyridazine MaleicAnhydride->Dihydroxypyridazine Hydrazine Hydrazine Hydrazine->Dihydroxypyridazine Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine Chlorination POCl3_1 POCl3 POCl3_1->Dichloropyridazine Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine Chlorination POCl3_2 POCl3 POCl3_2->Dichloropyrimidine Aminopyridine 2-Chloro-4-aminopyridine Dichloropyridine 2,4-Dichloropyridine Aminopyridine->Dichloropyridine Sandmeyer Reaction tBuONO tBuONO tBuONO->Dichloropyridine CuCl2 CuCl2 CuCl2->Dichloropyridine

Caption: General synthetic routes to key dichlorinated intermediates.

Protocol 1: Synthesis of 3,6-Dichloropyridazine

This protocol is a common method for the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide).[5][10]

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 3,6-dihydroxypyridazine and phosphorus oxychloride (and chloroform if used).

  • Heat the reaction mixture to reflux (typically around 105-110 °C for neat POCl₃ or the boiling point of the solvent) and maintain for several hours (e.g., 3-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,6-dichloropyridazine by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,4-Dichloropyrimidine

This is a standard procedure for the chlorination of uracil to yield 2,4-dichloropyrimidine.[9][17]

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a stirring mechanism, suspend uracil in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (around 105-110 °C) and stir for several hours (e.g., 3-4 hours) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully pour the oily residue onto crushed ice.

  • Extract the product with an organic solvent like chloroform or diethyl ether.

  • Wash the combined organic extracts with a dilute solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the 2,4-dichloropyrimidine by distillation under reduced pressure or by column chromatography.

Protocol 3: Synthesis of 2,4-Dichloropyridine

This protocol describes a Sandmeyer-type reaction for the synthesis of 2,4-dichloropyridine from 2-chloro-4-aminopyridine.

Materials:

  • 2-Chloro-4-aminopyridine

  • tert-Butyl nitrite (tBuONO)

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile

Procedure:

  • To a stirred mixture of copper(II) chloride in acetonitrile, slowly add tert-butyl nitrite at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-4-aminopyridine in acetonitrile to the cooled reaction mixture.

  • Stir the reaction at 0 °C for about an hour and then allow it to warm to room temperature and stir for several more hours (e.g., 16 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Add an aqueous ammonia solution to the residue and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully concentrate the filtrate under reduced pressure to obtain the crude 2,4-dichloropyridine, which can be used in the next step without further purification or purified by chromatography.

Conclusion and Future Perspectives

The 4,5-dimethoxypyridazine scaffold represents an intriguing yet underexplored area in medicinal chemistry. While direct evidence of its biological activity is currently lacking, the well-established importance of the broader pyridazine core in developing potent therapeutic agents, particularly kinase inhibitors, suggests that the 4,5-dimethoxy derivative holds significant potential.

Key takeaways:

  • Pyridazine as a Privileged Scaffold: The pyridazine nucleus is a versatile and valuable scaffold in drug discovery, with numerous examples of potent and selective bioactive molecules.

  • Hypothesized Role of 4,5-Dimethoxy Substitution: The methoxy groups at the 4 and 5 positions are predicted to influence the scaffold's electronic and pharmacokinetic properties, potentially offering advantages in terms of potency, selectivity, and metabolic stability.

  • Strong Competition from Pyridine and Pyrimidine: The pyridine and pyrimidine scaffolds are dominant in the field of kinase inhibitors and represent a high bar for any new scaffold to meet. Their extensive validation and the wealth of associated SAR data make them formidable competitors.

  • A Call for Exploration: The lack of data on 4,5-dimethoxypyridazine is not a definitive verdict on its potential. Instead, it represents an open opportunity for medicinal chemists to synthesize and evaluate derivatives of this novel scaffold. Future research should focus on developing efficient synthetic routes to 4,5-disubstituted pyridazines and screening them against a panel of relevant biological targets, such as kinases.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethoxypyridazine

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4,5-Dimethoxypyridazine. As no extensive, specific safety data sheet (SDS) for this exact compound is readily available, we will proceed with the highest degree of caution, grounding our protocol in the known hazards of structurally analogous pyridine and pyridazine derivatives. This principle of "analogue-based hazard assessment" is a cornerstone of responsible chemical management, ensuring that we treat substances with unknown profiles with the caution they warrant.

The causality behind this approach is simple: the presence of the pyridazine ring and methoxy functional groups suggests a toxicological and ecological profile similar to related compounds, which are known to be skin and eye irritants, potentially harmful if ingested or inhaled, and toxic to aquatic life.[1][2][3] Therefore, all waste containing 4,5-Dimethoxypyridazine must be classified and handled as hazardous waste until proven otherwise.

Part 1: Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. This not only ensures personnel safety but is also a legal requirement for waste characterization under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Based on data from similar chemical structures, we can anticipate the following hazard profile for 4,5-Dimethoxypyridazine:

Hazard ClassificationAnticipated Category and EffectsSupporting Analogues
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2][3]2,3-Dimethoxypyridine, 2-Chloro-3,4-dimethoxypyridine
Serious Eye Damage/Irritation Category 1 or 2: Causes serious eye damage or irritation.[2][3][5]2,3-Dimethoxypyridine, 2,6-Dimethoxypyridine
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled.[5][6]4-Methoxypyridine, 4-Dimethylaminopyridine
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][7]2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
Hazardous Decomposition Combustion produces toxic gases such as Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Carbon Dioxide (CO2).[1][6][8]Various Pyridine Derivatives

This profile mandates that 4,5-Dimethoxypyridazine be handled as a hazardous waste. Chemical waste generators are legally required to perform this classification to ensure complete and accurate handling.[1]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, storage, and disposal of 4,5-Dimethoxypyridazine waste.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The choice of PPE is dictated by the anticipated hazards of skin/eye irritation and potential toxicity.

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear compatible, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart for pyridazine derivatives.

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[9]

  • Location: Always handle the chemical and its waste inside a certified laboratory chemical fume hood.[9]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.

  • Primary Chemical Waste: Collect unused, expired, or surplus 4,5-Dimethoxypyridazine and its concentrated solutions in a dedicated, sealable, and compatible hazardous waste container.[9] Do not mix with other waste streams.

  • Contaminated Solid Waste: All disposables that have come into contact with 4,5-Dimethoxypyridazine (e.g., pipette tips, contaminated wipes, gloves) must be collected in a separate, clearly labeled container for solid hazardous waste.[10]

  • Aqueous Waste: Keep aqueous solutions containing this compound separate from solvent wastes.[10]

Step 3: Containerization and Labeling

Proper container management is a key aspect of compliance and safety.

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[9]

  • Labeling: Immediately upon adding the first quantity of waste, label the container with a "Hazardous Waste" tag.[9][10] The label must clearly identify the contents, including the full chemical name ("4,5-Dimethoxypyridazine") and an estimate of its concentration and volume.

Step 4: On-Site Storage

Temporary storage of hazardous waste must occur in a designated Satellite Accumulation Area (SAA).[10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Secondary Containment: Store all waste containers within a secondary containment bin to mitigate leaks or spills.[10]

  • Incompatibilities: Never store this waste near incompatible materials, particularly strong oxidizing agents or strong acids.[6][9]

  • Environment: Store in a cool, dry, and well-ventilated location away from heat or sources of ignition.[6]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Contact EHS: When the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department.[9] They will arrange for a pickup by a licensed hazardous waste disposal contractor.

  • Disposal Method: The standard and most effective disposal method for nitrogen-containing organic compounds like 4,5-Dimethoxypyridazine is high-temperature incineration at a licensed facility.[11] This process ensures the complete destruction of the compound into less harmful components.

Part 3: Emergency Procedures for Spills

Accidents require a prepared and immediate response to mitigate exposure and environmental contamination.

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, ensure the area is secure.[9] Wearing full PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[9] Collect the absorbed material and any contaminated debris into a designated hazardous waste container and decontaminate the area.

  • Large Spills: In the event of a large spill, immediately evacuate the area and alert all nearby personnel.[9] Contact your institution's EHS or emergency response team for professional cleanup.[9] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4,5-Dimethoxypyridazine.

G Workflow for 4,5-Dimethoxypyridazine Disposal cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal A Waste Generation (Unused, Contaminated, etc.) B Hazard Assessment (Treat as Hazardous based on Analogs) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste Streams C->D E Solid Waste (Gloves, Wipes) D->E F Liquid Waste (Pure compound, solutions) D->F G Use Compatible, Sealed Container E->G F->G H Attach Hazardous Waste Label G->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) H->I J Container Full or No Longer in Use? I->J K Contact EHS for Pickup J->K Yes L Transport by Licensed Contractor to Approved Disposal Facility K->L M High-Temperature Incineration L->M

Caption: Decision workflow for the safe disposal of 4,5-Dimethoxypyridazine waste.

References

  • NCBI - PubChem. (n.d.). Pyridine. Retrieved from a general NCBI search, relevant sections on regulations provide context for heterocyclic amines.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from Fisher Scientific.

  • Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dimethoxypyridine. Retrieved from Fisher Scientific.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxypyridine. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2021). Safety Data Sheet. Retrieved from a general search for hazardous chemical SDS, providing context on hazard statements and disposal precautions.

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from WSU Environmental Health & Safety, provides a model for handling hazardous pyridine-based chemicals.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from ATSDR, provides information on production, use, and disposal methods like incineration.

  • DC Fine Chemicals. (2024). Safety Data Sheet: 2,6-Dimethoxypyridine. Retrieved from DC Fine Chemicals.

  • ChemScene. (2025). Safety Data Sheet: 2-Chloro-3,4-dimethoxypyridine. Retrieved from ChemScene.

  • Fluorochem. (2024). Safety Data Sheet: 3-Bromo-2,6-dimethoxypyridine. Retrieved from Fluorochem.

  • Biosynth. (2023). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from Biosynth.

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Dimethylaminopyridine. Retrieved from Fisher Scientific.

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from the Office for Research Safety, providing university-level best practices.

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Provides general principles for chemical waste management.

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Iodo-2,4-dimethoxypyrimidine. Retrieved from Fisher Scientific.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from the EPA.

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from PharmWaste Technologies, provides an overview of what makes a pharmaceutical hazardous.

  • Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Provides context on the degradation pathways of related complex molecules.

  • Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Provides context on the decomposition of nitrogen-containing heterocyclic compounds.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxypyridine. Retrieved from Fisher Scientific.

  • ChemicalBook. (2025). 3,5-DIMETHOXYPYRIDINE-4-CARBOXALDEHYDE - Safety Data Sheet. Retrieved from ChemicalBook.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dimethoxypyridazine

As scientists and researchers, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. When handling novel or specialized reagents like 4,5-Dimethoxypyridazine, a proactive...

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. When handling novel or specialized reagents like 4,5-Dimethoxypyridazine, a proactive and informed approach to safety is not just a procedural formality—it is a foundational element of rigorous scientific practice. While specific toxicological data for 4,5-Dimethoxypyridazine is not extensively published, its structure as a substituted pyridazine—a class of heterocyclic aromatic compounds—provides a clear basis for a robust safety protocol.

Drawing from extensive data on closely related analogues such as pyridazine, various dimethoxypyridines, and other derivatives, we can construct a comprehensive safety plan.[1][2][3] These compounds are known to present risks including skin and eye irritation or damage, respiratory irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin.[4][5][6] This guide synthesizes this information into an essential operational plan for the safe handling, use, and disposal of 4,5-Dimethoxypyridazine in a laboratory setting.

Hazard Assessment: An Evidence-Based Approach

Before any work begins, a thorough risk assessment is paramount. The known hazards of structurally similar pyridazine and dimethoxypyridine compounds strongly suggest that 4,5-Dimethoxypyridazine should be treated as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Damage: Analogues are consistently classified as causing skin irritation, and in some cases, severe eye damage.[2][5] Direct contact can lead to irritation or chemical burns.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3][4] Some related compounds are considered fatal if inhaled.[2]

  • Acute Toxicity: Several related chemicals are harmful or toxic if swallowed or absorbed through the skin.[5][6]

  • Combustibility: While not always highly flammable, many organic compounds can become combustible at elevated temperatures and may form explosive vapor-air mixtures.[1][6]

Therefore, all handling procedures must be designed to eliminate or minimize the potential for contact, inhalation, and ingestion.

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a scientifically-driven choice based on the anticipated hazards. The following table summarizes the essential PPE required for handling 4,5-Dimethoxypyridazine.

Protection Area Required PPE Rationale & Key Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes, conforming to standards like ANSI Z87.1 or EN166.[1][4] A face shield should be worn over goggles during procedures with a high risk of splashing or energetic reactions.
Hand Chemical-Resistant Gloves (Nitrile or Butyl Rubber)Standard latex gloves are insufficient.[7] Use nitrile gloves for incidental contact. For prolonged handling or immersion, butyl rubber gloves are recommended due to their high resistance to a broad range of chemicals.[1] Always inspect gloves for defects before use and dispose of them immediately after handling the chemical.[1]
Body Flame-Resistant (FR) Laboratory CoatA fully-buttoned lab coat provides a critical barrier against skin contact from spills.[8] Ensure the material is appropriate for the chemicals being used.
Respiratory NIOSH-Approved Respirator (As needed)Mandatory use of a respirator is required if engineering controls (i.e., fume hood) are insufficient or if aerosols or dust are generated.[1][8] A full-face respirator with appropriate cartridges may be necessary based on your institution's risk assessment.[1]
Footwear Closed-Toed ShoesShoes must fully cover the foot to protect against spills.[8]

Operational Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol outlines the key stages of handling 4,5-Dimethoxypyridazine, from initial preparation to final disposal.

Step 1: Preparation and Engineering Controls
  • Designate an Area: All work with 4,5-Dimethoxypyridazine must be conducted within a designated area, clearly marked with hazard warnings.

  • Verify Fume Hood Function: Ensure your chemical fume hood is certified and functioning correctly. This is your primary engineering control to prevent inhalation of vapors.[7][9]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, stir plates, reagents) and waste containers are present and clearly labeled.

  • Locate Safety Equipment: Confirm the immediate accessibility of an eyewash station and a safety shower before you begin.[3][10][11]

Step 2: Donning PPE
  • Put on your lab coat and ensure it is fully buttoned.

  • Don your chemical splash goggles.

  • Wash and dry your hands thoroughly.

  • Put on the appropriate chemical-resistant gloves, ensuring they fit correctly and overlap the cuffs of your lab coat.

Step 3: Chemical Handling
  • Dispensing: Carefully dispense the required amount of 4,5-Dimethoxypyridazine inside the fume hood. Use techniques that minimize the generation of dust or aerosols.

  • Container Management: Keep the primary container tightly sealed when not in use.[7][11] If transferring to a secondary container, ensure it is properly labeled with the chemical name and hazard information.

  • Monitoring: Remain vigilant throughout the procedure. Never leave the reaction unattended.

Step 4: Decontamination and Doffing PPE
  • Clean Workspace: Once the experimental work is complete, decontaminate all surfaces and equipment within the fume hood.

  • Remove Gloves: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[1]

  • Wash Hands: Immediately wash your hands with soap and water.

  • Remove Goggles and Lab Coat: Remove your goggles and lab coat. Store them in the appropriate location, separate from personal items.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Procedure A 1. Risk Assessment (Review SDS of Analogues) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Assemble All Materials & Waste Containers B->C D 4. Don Full PPE (Goggles, Gloves, Lab Coat) C->D Proceed to Handling E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Secure & Label All Containers E->F G 7. Decontaminate Work Area & Equipment F->G Procedure Complete H 8. Segregate Hazardous Waste G->H I 9. Doff PPE & Wash Hands H->I J End I->J Cycle Complete

Caption: Workflow for Safely Handling 4,5-Dimethoxypyridazine.

Emergency Plans: Spill and Exposure

Even with meticulous planning, accidents can occur. An immediate and correct response is critical.

  • In Case of a Spill:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated.[12]

    • Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[12]

    • Seek Assistance: For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[10][12]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek prompt medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[4][9][12] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9][12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan: Responsible Waste Management

All materials contaminated with 4,5-Dimethoxypyridazine, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Segregation: Do not mix pyridazine waste with other waste streams.[10][13]

  • Containment: Collect all waste in a clearly labeled, sealed, and compatible container.[10] The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[10]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[13][14][15] Never dispose of this chemical down the drain or in regular trash.[1]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • DC Fine Chemicals. (2024, November 4). 2,6-Dimethoxypyridine - Safety Data Sheet. [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Drexel University Environmental Health and Safety. Standard Operating Procedures For Disposal of Controlled Substances. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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